Product packaging for [Met5]-Enkephalin, amide TFA(Cat. No.:)

[Met5]-Enkephalin, amide TFA

Cat. No.: B10775154
M. Wt: 686.7 g/mol
InChI Key: RZLKVUJHGWGFHT-SGIIKHNDSA-N
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Description

[Met5]-Enkephalin, amide TFA is a potent and stable synthetic analog of the endogenous neuropeptide [Met5]-Enkephalin. The key modification, C-terminal amidation, significantly enhances its metabolic stability by protecting it from carboxypeptidase degradation, thereby extending its half-life in biological assays and making it a superior tool for in vitro investigations. This peptide functions as a potent agonist for the delta (δ) opioid receptor (DOR), with high selectivity over the mu (μ) opioid receptor (MOR), though it retains some affinity for the latter. Its primary research value lies in elucidating the complex physiology of the enkephalinergic system, including the modulation of pain perception, neuroendocrine functions, mood, and reward pathways. Researchers utilize this compound to study G-protein coupled receptor (GPCR) signaling, receptor internalization, and the downstream effects of DOR activation, such as inhibition of adenylate cyclase and modulation of potassium and calcium channel activity. Supplied as a TFA salt to ensure high solubility in aqueous buffers, this peptide is an essential reagent for advancing our understanding of opioid biology and for the development of novel therapeutic strategies for pain and neurological disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37F3N6O8S B10775154 [Met5]-Enkephalin, amide TFA

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O6S.C2HF3O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;3-2(4,5)1(6)7/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);(H,6,7)/t20-,21-,22-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLKVUJHGWGFHT-SGIIKHNDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37F3N6O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the function of [Met5]-Enkephalin amide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Function of [Met5]-Enkephalin Amide

Executive Summary

[Met5]-Enkephalin amide is a modified endogenous opioid pentapeptide, with the amino acid sequence Tyr-Gly-Gly-Phe-Met-NH2. As a derivative of the naturally occurring [Met5]-Enkephalin, its C-terminal amidation provides increased resistance to enzymatic degradation, enhancing its stability and duration of action. This peptide primarily functions as an agonist at opioid receptors, exhibiting a strong preference for the δ-opioid receptor (DOR) and, to a lesser extent, the μ-opioid receptor (MOR).[1][2] Its interaction with these G-protein coupled receptors initiates a cascade of intracellular signaling events, leading to a variety of physiological effects, most notably neuromodulation and analgesia.[1][3] Beyond its classical opioid actions, [Met5]-Enkephalin and its amidated form are also identified as ligands for the putative ζ-opioid receptor, also known as the Opioid Growth Factor Receptor (OGFR), implicating them in the regulation of cell growth and tissue renewal.[2][4][5] This guide provides a detailed overview of its receptor interaction profile, signal transduction mechanisms, physiological functions, and the experimental protocols used for its characterization.

Receptor Interaction Profile

[Met5]-Enkephalin amide exerts its effects by binding to and activating specific opioid receptors. It is a potent agonist at the δ-opioid receptor and also interacts with μ-opioid receptors.[1][2] The enkephalins are generally considered the primary endogenous ligands for the δ-opioid receptor due to their high potency and selectivity.[2][5] The peptide's affinity for these receptors can be quantified through competitive binding assays, and its functional potency is determined by measuring its ability to elicit a biological response, such as G-protein activation or inhibition of neurotransmitter release.

Data Presentation

The following table summarizes key quantitative data regarding the interaction of [Met5]-Enkephalin amide and related compounds with opioid receptors.

Compound Assay Type Receptor Target Parameter Value System/Tissue Reference
[Met5]-enkephalin amideFunctional Inhibitionδ-Opioid ReceptorIC₅₀2.2 nMCat distal colon[6][7][8]
[D-Ala²,Met⁵]enkephalinamide (DAME)Functional InhibitionOpioid ReceptorsIC₅₀0.2 µMRabbit isolated atria (cholinergic neurotransmission)[9]

Table 1: Receptor Binding and Functional Potency of [Met5]-Enkephalin Amide and Analogs.

Signal Transduction Pathways

The activation of opioid receptors by [Met5]-Enkephalin amide initiates intracellular signaling cascades primarily through the heterotrimeric G-protein pathway.[10]

G-Protein Dependent Signaling

Upon binding, [Met5]-Enkephalin amide induces a conformational change in the DOR or MOR, promoting the exchange of GDP for GTP on the α-subunit of an associated inhibitory G-protein (Gαi/o).[10][11] This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both components then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase : The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[11][12] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels : The Gβγ subunit directly interacts with and modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[11] Concurrently, it inhibits the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx.[11] The combined effect of hyperpolarization and reduced calcium entry decreases neuronal excitability and inhibits the release of neurotransmitters.[3]

G_Protein_Signaling Met5_Enk [Met5]-Enkephalin amide Receptor Opioid Receptor (DOR / MOR) Met5_Enk->Receptor G_Protein Gi/o Protein (αβγ-GDP) Receptor->G_Protein G_Alpha Gα-GTP G_Protein->G_Alpha G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Inhibits GIRK GIRK Channel (K+) G_BetaGamma->GIRK Activates VGCC VGCC (Ca2+) G_BetaGamma->VGCC Inhibits cAMP cAMP AC->cAMP  ↓ ATP ATP ATP->AC K_out K+ Efflux (Hyperpolarization) GIRK->K_out Ca_in Ca2+ Influx↓ VGCC->Ca_in Neurotransmitter Neurotransmitter Release↓ K_out->Neurotransmitter Ca_in->Neurotransmitter

Caption: Canonical Gi/o-protein signaling pathway activated by [Met5]-Enkephalin amide.

Other Signaling Cascades

Beyond the classical G-protein pathway, opioid receptor activation can trigger other signaling cascades implicated in cell survival, plasticity, and cardioprotection.[13][14]

  • PI3K/Akt Pathway : Agonist binding to μ-opioid receptors can stimulate a phosphoinositide 3-kinase (PI3K)-dependent pathway, leading to the activation of the protein kinase Akt, which is involved in promoting cell survival.[13]

  • MAPK/ERK Pathway : Opioid agonists can also activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[10][14] This activation can be mediated through various mechanisms, including Gβγ subunits or transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[14] This pathway is associated with neuronal development and synaptic plasticity.[13]

Other_Signaling Met5_Enk [Met5]-Enkephalin amide Receptor Opioid Receptor Met5_Enk->Receptor Src Src Receptor->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates MEK MEK1/2 EGFR->MEK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival ERK ERK1/2 MEK->ERK Activates Plasticity Synaptic Plasticity ERK->Plasticity

Caption: PI3K/Akt and MAPK/ERK signaling pathways associated with opioid receptor activation.

Physiological and Pharmacological Functions

The activation of opioid receptors by [Met5]-Enkephalin amide translates into a range of physiological effects throughout the central and peripheral nervous systems.[3]

  • Analgesia and Nociception : As an opioid agonist, its primary function is pain modulation.[3] It inhibits the transmission of pain signals in the spinal cord's dorsal horn and periaqueductal gray matter.[2][15] By acting on presynaptic terminals of nociceptive fibers, it reduces the release of excitatory neurotransmitters like substance P.[3]

  • Gastrointestinal Regulation : [Met5]-Enkephalin inhibits gastrointestinal muscle contractility, which slows motility and gastric emptying.[1] It has been shown to inhibit pelvic nerve-evoked contractions of the cat distal colon via δ-opioid receptors.[6][7]

  • Neuromodulation : In the central nervous system, it acts as a neurotransmitter or neuromodulator, influencing mood, emotional responses, and reward pathways.[1][3] Activation of μ-opioid receptors in the ventral tegmental area can lead to the activation of dopamine neurons, a process implicated in reward signaling.[16]

  • Cardiovascular Effects : Studies in anesthetized rabbits have shown that [Met5]-enkephalin can decrease blood pressure and heart rate, partly due to a vasodilatory effect in skeletal muscle that is antagonized by naloxone.[17] Furthermore, it has been implicated in cardioprotection against ischemic injury through complex signaling involving EGFR transactivation and activation of PI3K and MAPK pathways.[14]

  • Immune Modulation and Growth Regulation : [Met5]-Enkephalin can enhance immune system function through receptors on leukocytes and also acts as a growth factor in various cell types via the Opioid Growth Factor Receptor (OGFR).[4][18]

Key Experimental Protocols

Characterizing the function of [Met5]-Enkephalin amide involves a suite of in vitro and in vivo assays.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation : Cell membranes from tissues or cultured cells stably expressing the opioid receptor of interest (e.g., MOR, DOR) are prepared by homogenization and centrifugation.[19][20]

  • Assay Incubation : Membranes are incubated in an assay buffer with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR) and varying concentrations of the unlabeled test compound ([Met5]-Enkephalin amide).[19]

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[19]

  • Quantification : The radioactivity retained on the filters is measured using liquid scintillation spectroscopy.[19]

  • Data Analysis : Non-linear regression analysis is used to fit the competition binding data and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[19]

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]DPDPE) - [Met5]-Enkephalin amide (varied conc.) prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures G-protein activation following receptor agonism. It relies on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[21][22]

Methodology:

  • Membrane Preparation : As with the binding assay, purified cell membranes expressing the receptor of interest are used.[20]

  • Assay Incubation : Membranes are incubated at 25-30°C in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the agonist ([Met5]-Enkephalin amide).[20][23] Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of excess unlabeled GTPγS.[20]

  • Separation : The reaction is terminated by rapid filtration over glass fiber filters.[20]

  • Quantification : The amount of [³⁵S]GTPγS bound to the Gα proteins retained on the filter is quantified by scintillation counting.[19]

  • Data Analysis : The agonist-stimulated increase in [³⁵S]GTPγS binding is analyzed using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.[19]

GTPgS_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with: - GDP & [³⁵S]GTPγS - [Met5]-Enkephalin amide (varied conc.) prep->incubate filter Rapid Filtration (Capture Gα-[³⁵S]GTPγS) incubate->filter count Scintillation Counting (Measure Bound [³⁵S]) filter->count analyze Data Analysis (Calculate EC₅₀ and Emax) count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

In Vivo Antinociception Assay (Hot Plate Test)

This assay assesses the central analgesic activity of a compound in animal models. The hot plate test measures the reaction time of an animal to a thermal stimulus, which is a supraspinally integrated response.[24][25]

Methodology:

  • Animal Acclimatization : Rodents (e.g., mice or rats) are acclimatized to the testing environment.

  • Baseline Measurement : Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Compound Administration : Animals are treated with the vehicle control, a reference analgesic (e.g., morphine), or [Met5]-Enkephalin amide via an appropriate route (e.g., intracerebroventricular injection, due to poor blood-brain barrier penetration of peptides).[2]

  • Post-treatment Measurement : At specific time points after administration, the animals are re-tested on the hot plate, and the response latency is recorded.

  • Data Analysis : The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion

[Met5]-Enkephalin amide is a crucial endogenous opioid peptide agonist with high affinity and functional activity at δ- and μ-opioid receptors. Its primary function is to modulate neuronal activity, resulting in significant physiological effects including analgesia, regulation of gastrointestinal motility, and cardiovascular responses. The underlying mechanism involves canonical Gi/o-protein signaling that inhibits adenylyl cyclase and modulates key ion channels, as well as other pathways like PI3K/Akt and MAPK that are implicated in cell survival and plasticity. A thorough understanding of its multifaceted functions, derived from precise experimental protocols, is vital for researchers in neuroscience and professionals in drug development aiming to design novel therapeutics that target the opioid system for pain management and other neurological disorders.

References

An In-depth Technical Guide to the Structure and Sequence of [Met5]-Enkephalin Amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure, sequence, biosynthesis, and signaling pathways of [Met5]-Enkephalin amide. It is intended for researchers, scientists, and drug development professionals working in the fields of opioid pharmacology, neuroscience, and peptide chemistry.

Structure and Sequence

[Met5]-Enkephalin amide is a pentapeptide, an endogenous opioid peptide, with the amino acid sequence Tyr-Gly-Gly-Phe-Met-NH2 . The N-terminal tyrosine residue is crucial for its opioid activity, analogous to the phenolic hydroxyl group of morphine. The C-terminus is amidated, which contributes to its metabolic stability compared to the free acid form.

Table 1: Physicochemical Properties of [Met5]-Enkephalin Amide

PropertyValue
Amino Acid Sequence Tyr-Gly-Gly-Phe-Met-NH2
One-Letter Code YGGFM-NH2[1]
Molecular Formula C27H36N6O6S
Molecular Weight 572.69 g/mol
CAS Number 60117-17-1

Biosynthesis of [Met5]-Enkephalin

[Met5]-Enkephalin is derived from its precursor protein, proenkephalin (also known as proenkephalin A). The biosynthesis involves a series of enzymatic cleavage steps. Proenkephalin contains multiple copies of the Met-enkephalin sequence. The process is initiated by the action of prohormone convertases, such as PC1/3 and PC2, which cleave the precursor at specific basic amino acid residues. Subsequent processing by carboxypeptidase E removes the C-terminal basic residues, yielding the final pentapeptide. The amidation of the C-terminus is a final post-translational modification step.

G Biosynthesis of [Met5]-Enkephalin Amide Proenkephalin Proenkephalin (PENK) ProhormoneConvertases Prohormone Convertases (PC1/3, PC2) Proenkephalin->ProhormoneConvertases MetEnkephalinIntermediates Met-Enkephalin containing intermediates with C-terminal basic residues ProhormoneConvertases->MetEnkephalinIntermediates CarboxypeptidaseE Carboxypeptidase E (CPE) MetEnkephalinIntermediates->CarboxypeptidaseE MetEnkephalin [Met5]-Enkephalin CarboxypeptidaseE->MetEnkephalin Amidation Peptidylglycine alpha-amidating monooxygenase (PAM) MetEnkephalin->Amidation MetEnkephalinAmide [Met5]-Enkephalin Amide Amidation->MetEnkephalinAmide

Caption: Biosynthesis pathway of [Met5]-Enkephalin amide from its precursor proenkephalin.

Pharmacological Activity and Receptor Binding

[Met5]-Enkephalin amide is an agonist primarily at the delta-opioid receptor (DOR) and to a lesser extent at the mu-opioid receptor (MOR), with negligible affinity for the kappa-opioid receptor (KOR). Its binding to these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Table 2: Receptor Binding Affinities (Ki) and Functional Potencies (IC50/EC50) of [Met5]-Enkephalin (amide)

ReceptorAssay TypeSpeciesLigandKi (nM)IC50 (nM)EC50 (nM)Reference
Delta (δ) Displacement of [3H]diprenorphineHuman[Met]enkephalin2[2]
Delta (δ) Displacement of radiolabeled DPDPE-ClGuinea Pig[Met]enkephalin1.1[2]
Delta (δ) Inhibition of forskolin-induced cAMP accumulationHuman (HEK293 cells)[Met]enkephalin6.4[2]
Delta (δ) Stimulation of [35S]GTP-gamma-S bindingHuman[Met]enkephalin47[2]
Delta (δ) Inhibition of pelvic nerve-evoked contractionsCat[Met5]enkephalin2.2[3][4]
Mu (μ) Displacement of [3H]diprenorphineHuman[Met]enkephalin1.5[2]
Mu (μ) Inhibition of forskolin-induced cAMP accumulationHuman (HEK293 cells)[Met]enkephalin13[2]
Kappa (κ) Binding affinity against [3H]U-69593Guinea Pig[Met]enkephalin>10000[2]

Signaling Pathways

Upon binding to MOR and DOR, [Met5]-Enkephalin amide induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o-GTP and Gβγ subunits dissociate and modulate various downstream effectors.

G [Met5]-Enkephalin Amide Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MetEnkAmide [Met5]-Enkephalin Amide OpioidReceptor Opioid Receptor (δ-OR, μ-OR) MetEnkAmide->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_channel GIRK K+ Channel K_efflux K+ Efflux K_channel->K_efflux G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKA->MAPK_pathway Modulates ReducedExcitability Reduced Neuronal Excitability Ca_influx->ReducedExcitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->ReducedExcitability G Fmoc Solid-Phase Synthesis Workflow Start Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection1 Coupling_Met Couple Fmoc-Met-OH (HBTU/HOBt/DIPEA in DMF) Deprotection1->Coupling_Met Wash1 Wash (DMF) Coupling_Met->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Phe Couple Fmoc-Phe-OH Deprotection2->Coupling_Phe Wash2 Wash Coupling_Phe->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Gly1 Couple Fmoc-Gly-OH Deprotection3->Coupling_Gly1 Wash3 Wash Coupling_Gly1->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling_Gly2 Couple Fmoc-Gly-OH Deprotection4->Coupling_Gly2 Wash4 Wash Coupling_Gly2->Wash4 Deprotection5 Fmoc Deprotection Wash4->Deprotection5 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection5->Coupling_Tyr Wash5 Wash Coupling_Tyr->Wash5 Final_Deprotection Final Fmoc Deprotection Wash5->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End [Met5]-Enkephalin Amide Purification->End

References

[Met5]-Enkephalin, amide TFA: A Technical Guide to its Function as a Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Met5]-Enkephalin, amide is an endogenous opioid peptide that demonstrates agonist activity at the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including analgesia, mood regulation, and neuroprotection. This technical guide provides an in-depth overview of [Met5]-Enkephalin, amide TFA as a DOR agonist, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of opioid pharmacology and the development of novel therapeutics targeting the delta-opioid system.

Introduction

The delta-opioid receptor represents a promising therapeutic target due to its potential to mediate analgesia with a reduced side-effect profile compared to mu-opioid receptor agonists. [Met5]-Enkephalin, an endogenous ligand for opioid receptors, and its amidated form, have been instrumental in elucidating the pharmacology of the DOR. The trifluoroacetate (TFA) salt of [Met5]-Enkephalin, amide is a commonly used formulation in research settings. This guide focuses on the characterization of this specific compound as a DOR agonist.

Quantitative Pharmacological Data

The pharmacological activity of this compound at the delta-opioid receptor is characterized by its binding affinity, functional potency, and efficacy. While specific data for the TFA salt is limited in publicly available literature, data for the closely related [Met5]-Enkephalin and its amide form provide valuable insights.

ParameterValueSpecies/SystemAssay TypeReference
IC50 2.2 nMCat distal colonInhibition of pelvic nerve-evoked contractions[1][2][3]
Ki ~1-2 nMHumanRadioligand Binding ([3H]-diprenorphine displacement)Data for [Met]enkephalin
EC50 Low nM rangeHuman[35S]GTPγS BindingData for [Met]enkephalin
IC50 Low nM rangeHumancAMP AccumulationData for [Met]enkephalin

Note: The provided Ki, EC50, and IC50 values from binding and cellular assays are for [Met]-enkephalin and should be considered as approximations for the amide TFA salt. The IC50 value of 2.2 nM was determined in a tissue-based functional assay and reflects the compound's potency in a physiological context.

Signaling Pathways

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o).

Delta-Opioid Receptor Signaling Pathway Met5_Enkephalin This compound DOR Delta-Opioid Receptor (DOR) Met5_Enkephalin->DOR Binds to G_protein Heterotrimeric G Protein (Gαi/o, Gβγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene expression) PKA->Downstream Phosphorylates

Figure 1: Simplified Gi/o-coupled signaling pathway of the delta-opioid receptor.

Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels.

Experimental Protocols

The characterization of this compound as a DOR agonist involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of this compound for the delta-opioid receptor by competing with a radiolabeled ligand.

Radioligand Binding Assay Workflow Membrane_Prep Prepare Membranes (from cells expressing DOR) Incubation Incubate Membranes with: - [3H]-Naltrindole (Radioligand) - Varying concentrations of This compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Scintillation Quantify Bound Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Data Analysis (Determine Ki value) Scintillation->Analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing delta-opioid receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A fixed concentration of a high-affinity DOR radioligand (e.g., [3H]-Naltrindole, typically at its Kd value).

      • Increasing concentrations of unlabeled this compound.

      • Membrane preparation (typically 20-50 µg of protein per well).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the DOR.

[35S]GTPγS Binding Assay Workflow Membrane_Prep Prepare Membranes (from cells expressing DOR) Incubation Incubate Membranes with: - [35S]GTPγS - GDP - Varying concentrations of This compound Membrane_Prep->Incubation Filtration Separate Bound and Free [35S]GTPγS via Filtration Incubation->Filtration Scintillation Quantify Bound Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Data Analysis (Determine EC50 and Emax values) Scintillation->Analysis

Figure 3: Workflow for a [35S]GTPγS binding assay.

Protocol:

  • Membrane Preparation:

    • Prepare membranes from cells expressing DOR as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, add in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

      • Guanosine diphosphate (GDP) to a final concentration of 10-30 µM.

      • Increasing concentrations of this compound.

      • Membrane preparation (typically 5-20 µg of protein per well).

    • Pre-incubate for 10-15 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate for 60 minutes at 30°C.

  • Filtration and Scintillation Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) from the resulting dose-response curve.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP, a downstream effector of Gαi/o signaling.

cAMP Accumulation Assay Workflow Cell_Culture Culture Cells Expressing DOR Treatment Treat Cells with: - Forskolin (to stimulate cAMP) - IBMX (PDE inhibitor) - Varying concentrations of This compound Cell_Culture->Treatment Lysis Lyse Cells Treatment->Lysis Detection Measure cAMP Levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis (Determine IC50 value) Detection->Analysis

Figure 4: Workflow for a cAMP accumulation assay.

Protocol:

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the delta-opioid receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Cell Treatment:

    • Aspirate the culture medium and replace it with serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells.

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other detection technologies.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound serves as a valuable tool for investigating the pharmacology of the delta-opioid receptor. Its agonist properties, characterized by high affinity and potency, make it a standard reference compound in the field. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this and other DOR agonists. Further research to obtain precise quantitative data for the TFA salt form will enhance its utility as a pharmacological probe and contribute to the development of novel delta-opioid targeted therapeutics.

References

solubility and chemical properties of [Met5]-Enkephalin, amide TFA

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Chemical Properties of [Met5]-Enkephalin, amide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin is an endogenous opioid pentapeptide that plays a significant role in neuromodulation, including pain perception and emotional responses.[1] It is a natural ligand for opioid receptors, primarily exhibiting potent agonism at the δ-opioid receptor and to a lesser extent, the μ-opioid receptor.[2] The amidated form, [Met5]-Enkephalin, amide, often supplied as a trifluoroacetate (TFA) salt, is a modification designed to increase resistance to enzymatic degradation compared to the native peptide. This technical guide provides a comprehensive overview of the core chemical properties, solubility profile, and stability of this compound, along with detailed experimental protocols relevant to its handling and study.

Chemical Properties

This compound is a synthetic pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met, where the C-terminus is amidated. The trifluoroacetate salt form is common for synthetic peptides prepared by solid-phase synthesis using TFA cleavage cocktails.[3]

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid; (2S)-2-amino-4-(methylthio)butanamide; 2,2,2-trifluoroacetic acid
Amino Acid Sequence Tyr-Gly-Gly-Phe-Met-NH₂ (TFA salt)
Molecular Formula C₂₉H₃₇F₃N₆O₈S
Molecular Weight 686.7 g/mol [4]
CAS Number 2918768-28-0[5]
Appearance Crystalline solid
Purity Typically ≥98%

Solubility Profile

The solubility of a peptide is critically dependent on its amino acid composition, sequence, and the nature of the solvent. The presence of charged residues and the overall hydrophobicity are key determinants.

Quantitative Solubility Data

Specific, experimentally determined solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, data from suppliers provides a key reference point for aqueous solubility.

SolventReported SolubilityMolar Concentration
Water 100 mg/mL[6]~145.62 mM[6]
DMSO Soluble (Specific quantitative data not available)-
DMF Soluble (Specific quantitative data not available)-

For other solvents, a systematic approach to solubility testing is recommended, as detailed in the experimental protocol below. To enhance solubility, techniques such as gentle heating to 37°C or sonication can be employed.[6]

Experimental Protocol: Peptide Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound.

  • Peptide Characterization :

    • Calculate the overall charge of the peptide at neutral pH.

      • Assign a value of +1 to the N-terminal amine and any basic residues (Lys, Arg, His).

      • Assign a value of -1 to any acidic residues (Asp, Glu). The C-terminus is amidated and thus neutral.

      • [Met5]-Enkephalin, amide (YGGইয়M-NH₂) has a free N-terminal amine (Tyr) and no acidic or basic side chains, resulting in a net charge of +1. It is considered a basic peptide.

  • Initial Solvent Selection :

    • For basic peptides, the recommended starting solvent is sterile, distilled water.[7]

    • If solubility in water is limited, a small amount of an acidic solution, such as 10% acetic acid or 0.1% TFA, can be added dropwise to aid dissolution before diluting with water.[8]

  • Solubility Testing Procedure :

    • Aliquot : Use a small, accurately weighed aliquot of the lyophilized peptide for initial testing to avoid compromising the entire stock.

    • Reconstitution : Add a precise volume of the chosen solvent (e.g., water) to the peptide.

    • Dissolution : Vortex the solution for 1-2 minutes. If the peptide does not fully dissolve, sonicate the sample in a water bath for 10-20 seconds.[8] Repeat sonication up to three times if necessary.

    • Visual Inspection : A fully dissolved peptide will result in a clear, particle-free solution. A cloudy or opaque solution indicates poor solubility or the formation of aggregates.

    • Incremental Solvent Addition : If the peptide remains insoluble, test alternative solvents based on its hydrophobicity. For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be required for initial solubilization, followed by careful, dropwise dilution into the desired aqueous buffer with constant agitation.

Stability and Degradation

Peptides are susceptible to physical and chemical degradation. For [Met5]-Enkephalin, the primary degradation pathways include enzymatic cleavage and oxidation of the methionine residue.

Quantitative Stability Data

A stability study of [Met5]-Enkephalin (referred to as Opioid Growth Factor, OGF) in sterile saline was conducted using a reversed-phase HPLC method. The results provide insight into its stability under various storage conditions.

Storage TemperatureDuration% of Initial Concentration Remaining
-17°C 2 months97%[9]
4°C 2 months94%[9]
23°C (Room Temp) 8 weeks88-94%[9]

These data suggest that for long-term storage, frozen conditions (-20°C or below) are optimal. For short-term storage (up to a month), refrigeration at 4°C is acceptable.[6] Repeated freeze-thaw cycles should be avoided by storing the peptide in aliquots.[6]

Degradation Pathways
  • Enzymatic Degradation : Met-enkephalin is rapidly metabolized in vivo by various peptidases, sometimes referred to as enkephalinases.[2] These enzymes, including aminopeptidase N (APN) and neutral endopeptidase (NEP), cleave peptide bonds, primarily at the Tyr¹-Gly² position.[2][10]

  • Oxidation : The methionine residue is susceptible to oxidation, forming methionine sulfoxide. This can be mediated by reactive oxygen species and certain enzyme systems like the myeloperoxidase (MPO) system in neutrophils.[11] Oxidation of the methionine moiety can reduce the peptide's opiate agonist activity.[11]

Experimental Protocol: HPLC-Based Stability Assessment

This protocol describes a method to assess the stability of this compound in a given solution over time.

  • Sample Preparation :

    • Prepare a stock solution of the peptide in the desired buffer or solvent at a known concentration.

    • Dispense aliquots of the solution into separate, sealed vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, 25°C).

  • HPLC System and Conditions :

    • HPLC System : A standard HPLC system equipped with a UV detector (photodiode array detector is recommended for peak purity analysis) and an autosampler.

    • Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for peptide separation.

    • Mobile Phase : A gradient of two solvents is typically used:

      • Solvent A: 0.1% TFA in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient : A linear gradient from a low percentage of Solvent B to a high percentage over 20-30 minutes can effectively separate the parent peptide from its degradation products.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection Wavelength : 220 nm or 280 nm (for the tyrosine residue).

  • Data Collection and Analysis :

    • At each designated time point (e.g., 0, 24, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.

    • Inject a fixed volume of the sample into the HPLC system.

    • Record the chromatogram. The parent peptide will have a characteristic retention time. Degradation products will appear as new peaks.

    • Calculate the percentage of the parent peptide remaining by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram or to the area of the parent peak at time zero.

Pharmacology and Signaling Pathways

This compound is an agonist for both δ (delta) and putative ζ (zeta) opioid receptors.[6] Its binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events.

Delta-Opioid Receptor Signaling

Upon binding to the δ-opioid receptor, which is coupled to inhibitory G-proteins (Gαi/o), the following signaling cascade is initiated:

  • G-Protein Activation : The Gαi/o subunit dissociates from the Gβγ dimer.

  • Downstream Effectors :

    • The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ dimer can directly interact with and modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.

  • Cellular Response : The net effect of these actions is a reduction in neuronal excitability and inhibition of neurotransmitter release.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity (Kd) and receptor density (Bmax) of this compound for a target receptor.

  • Materials :

    • Radiolabeled ligand (e.g., ³H-naltrindole for δ-opioid receptors).

    • Unlabeled this compound (as competitor).

    • Cell membranes or tissues expressing the receptor of interest.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Filtration manifold and vacuum pump.

    • Scintillation counter and scintillation cocktail.

  • Saturation Binding Assay :

    • Set up a series of tubes containing a fixed amount of membrane preparation.

    • Add increasing concentrations of the radiolabeled ligand to the tubes.

    • For non-specific binding determination, prepare a parallel set of tubes that also contain a high concentration of an unlabeled competitor.

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through the glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Experimental Protocol: G-Protein Activation using BRET

Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor GPCR activation by measuring the interaction between the receptor and its G-protein.

  • Plasmid Constructs :

    • Co-transfect cells (e.g., HEK293) with plasmids encoding:

      • The δ-opioid receptor.

      • A Gα subunit fused to a BRET donor (e.g., Renilla Luciferase, Rluc).

      • A Gβγ subunit fused to a BRET acceptor (e.g., Venus or YFP).[12]

  • Cell Culture and Transfection :

    • Culture the cells in appropriate media.

    • Transfect the cells with the plasmid constructs and plate them in a white, clear-bottom 96-well plate.

  • BRET Assay :

    • 24-48 hours post-transfection, replace the culture medium with a buffer (e.g., HBSS).

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths simultaneously.

    • Add this compound at various concentrations to stimulate the receptor.

    • Monitor the change in the BRET signal over time. Receptor activation causes a conformational change in the G-protein trimer, altering the distance or orientation between Rluc and the fluorescent protein, thus changing the BRET ratio.

  • Data Analysis :

    • Calculate the BRET ratio (Acceptor emission / Donor emission).

    • Plot the change in BRET ratio against the ligand concentration to generate a dose-response curve and determine the EC₅₀ for G-protein activation.

Receptor Internalization

Prolonged agonist binding to opioid receptors triggers their internalization from the cell surface, a key mechanism for signal desensitization and regulation. This process is primarily mediated by clathrin-coated pits.[13]

Clathrin-Mediated Endocytosis Workflow

The study of receptor internalization often involves fluorescently labeling the peptide or receptor and tracking its movement into the cell using advanced microscopy techniques.

Experimental Protocol: Clathrin-Mediated Endocytosis Assay

This protocol provides a method to visualize and quantify the internalization of this compound.

  • Materials :

    • Fluorescently labeled [Met5]-Enkephalin, amide (e.g., conjugated to Alexa Fluor 594).

    • Cells expressing the δ-opioid receptor grown on glass coverslips.

    • Live-cell imaging medium.

    • Confocal or Total Internal Reflection Fluorescence (TIRF) microscope.

    • Optional: Clathrin inhibitor (e.g., Pitstop® 2) to confirm the pathway.

  • Cell Preparation :

    • Plate cells on coverslips 24-48 hours before the experiment to allow for adherence.

    • If using inhibitors, pre-incubate the cells with the inhibitor for the recommended time (e.g., 30 minutes).

  • Internalization Assay :

    • Replace the culture medium with pre-warmed imaging medium.

    • Place the coverslip on the microscope stage, which is maintained at 37°C.

    • Add the fluorescently labeled peptide to the medium at the desired concentration.

    • Acquire images over time (e.g., every 30 seconds for 30 minutes) to track the binding of the peptide to the cell surface and its subsequent appearance in intracellular vesicles.

  • Image Analysis :

    • Use image analysis software to identify and count the number of fluorescent puncta (endocytic vesicles) inside the cells over time.

    • Measure the total intracellular fluorescence intensity per cell.

    • Compare the results from untreated cells to those from cells treated with the clathrin inhibitor to determine the extent to which internalization is clathrin-dependent.

References

The Role of [Met5]-Enkephalin in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the pivotal role of [Met5]-Enkephalin, an endogenous opioid peptide, in the complex processes of neurotransmission. We will delve into its synthesis, release, receptor interactions, and downstream signaling pathways, providing a comprehensive overview for researchers and professionals in drug development. This guide offers detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of modulating the enkephalinergic system.

Introduction to [Met5]-Enkephalin

[Met5]-Enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1] It is one of the two primary forms of enkephalins, the other being [Leu5]-Enkephalin.[1] These peptides are key players in the endogenous opioid system, acting as neurotransmitters and neuromodulators to regulate a wide array of physiological functions.[2] Notably, [Met5]-Enkephalin is involved in pain perception (nociception), emotional regulation, the stress response, and has been identified as an Opioid Growth Factor (OGF) due to its role in cell proliferation.[3][4][5] Its widespread distribution throughout the central and peripheral nervous systems underscores its significance in neuronal communication.[6]

Biosynthesis and Release

[Met5]-Enkephalin is synthesized from a larger precursor protein called proenkephalin (also known as proenkephalin A).[6] The proenkephalin gene (Penk) is transcribed and translated, after which the resulting protein undergoes enzymatic cleavage.[7] This proteolytic processing yields four copies of [Met5]-Enkephalin, one copy of [Leu5]-Enkephalin, and other related peptides.[6]

The release of [Met5]-Enkephalin from nerve terminals is a calcium-dependent process, typically triggered by neuronal depolarization.[8] For instance, high extracellular potassium concentrations can stimulate its release.[8] This release can be modulated by various factors, including other neurotransmitter systems. For example, the activation of cholinergic receptors has been shown to be a prerequisite for the opioid-induced enhancement of [Met5]-Enkephalin release in the myenteric plexus.[9][10]

Receptor Binding and Selectivity

[Met5]-Enkephalin exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The three main types of opioid receptors are mu (µ), delta (δ), and kappa (κ).[5] [Met5]-Enkephalin is considered a primary endogenous ligand for the δ-opioid receptor due to its high potency and selectivity for this site.[5] It also exhibits significant affinity for the µ-opioid receptor but has little to no effect on the κ-opioid receptor.[5]

Data Presentation: Receptor Binding Affinities

The binding affinity of [Met5]-Enkephalin to different opioid receptors is a critical determinant of its physiological function. The following table summarizes the inhibition constants (Ki) from various studies, providing a quantitative measure of its binding potency. Lower Ki values indicate higher binding affinity.

Receptor SubtypeLigandKi (nM)Species/TissueReference
Mu (µ) Opioid Receptor [Met5]-Enkephalin1.5Human (CHO-K1 cells)[7]
[Met5]-Enkephalin20Combinatorial peptoid library[7]
Delta (δ) Opioid Receptor [Met5]-Enkephalin~1-10General estimate[5]
Kappa (κ) Opioid Receptor [Met5]-Enkephalin>1000General estimate[5]

Signaling Pathways

Upon binding to µ- and δ-opioid receptors, [Met5]-Enkephalin initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This signaling pathway primarily leads to an overall inhibitory effect on neuronal activity.

The key steps in the signaling pathway are:

  • Receptor Activation: [Met5]-Enkephalin binds to the extracellular domain of the opioid receptor.

  • G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein (Gi/o). The GDP bound to the Gα subunit is exchanged for GTP.

  • Effector Modulation: The activated Gα-GTP and Gβγ subunits dissociate and modulate the activity of downstream effectors.

    • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11]

    • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[3] Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx.[3]

  • Neurotransmitter Release Inhibition: The combined effects of membrane hyperpolarization and reduced calcium entry decrease the likelihood of action potential firing and inhibit the release of neurotransmitters from the presynaptic terminal.[3]

Mandatory Visualization: Signaling Pathway

Met5_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met5-Enkephalin Met5-Enkephalin Opioid Receptor (μ/δ) Opioid Receptor (μ/δ) Met5-Enkephalin->Opioid Receptor (μ/δ) Binds G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor (μ/δ)->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel G-Protein (Gi/o)->Ca2+ Channel Inhibits K+ Channel (GIRK) K+ Channel (GIRK) G-Protein (Gi/o)->K+ Channel (GIRK) Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Ca2+ Ca2+ Ca2+ Channel->Ca2+ Influx K+ K+ K+ Channel (GIRK)->K+ Efflux ATP ATP ATP->Adenylyl Cyclase Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+->Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K+->Hyperpolarization Hyperpolarization->Reduced Neurotransmitter Release

Caption: [Met5]-Enkephalin signaling cascade via Gi/o-coupled opioid receptors.

Modulation of Neurotransmission

[Met5]-Enkephalin plays a crucial role as a neuromodulator, influencing the release of other key neurotransmitters. This modulation is fundamental to its physiological effects.

  • Dopamine: Enkephalins can modulate dopaminergic neurotransmission, which is implicated in reward pathways and substance use disorders.[12][13]

  • GABA and Glutamate: By acting on presynaptic opioid receptors, [Met5]-Enkephalin can inhibit the release of both the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate, thereby altering the excitatory-inhibitory balance in neural circuits.[14]

  • Acetylcholine: [Met5]-Enkephalin has been shown to inhibit the release of acetylcholine in various parts of the nervous system, including the myenteric plexus and the striatum.[12][13]

  • Serotonin (5-HT): In the spinal cord, [Met5]-Enkephalin can inhibit the release of serotonin, which is involved in pain modulation.[15]

Data Presentation: Functional Effects on Neurotransmitter Release

The following table summarizes the half-maximal inhibitory/effective concentrations (IC50/EC50) of [Met5]-Enkephalin on the release of various neurotransmitters.

NeurotransmitterEffectIC50/EC50 (nM)Tissue/PreparationReference
Acetylcholine Inhibition of evoked contractions2.2Cat distal colon[1][16]
Excitatory Postsynaptic Currents (EPSCs) Inhibition89.4Mouse anterior cingulate cortex[14]
Inhibitory Postsynaptic Currents (IPSCs) Inhibition24.1Mouse anterior cingulate cortex[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of [Met5]-Enkephalin.

Radioimmunoassay (RIA) for [Met5]-Enkephalin Quantification

This protocol outlines a competitive binding assay to measure the concentration of [Met5]-Enkephalin in biological samples.

Materials:

  • Anti-[Met5]-Enkephalin antibody

  • Radiolabeled [Met5]-Enkephalin (e.g., ¹²⁵I-[Met5]-Enkephalin)

  • Unlabeled [Met5]-Enkephalin standard

  • Biological sample (e.g., tissue extract, plasma)

  • Assay buffer (e.g., phosphate-buffered saline with a protein carrier like BSA)

  • Precipitating agent (e.g., second antibody, polyethylene glycol)

  • Gamma counter

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the unlabeled [Met5]-Enkephalin standard in assay buffer to create a standard curve.

  • Sample Preparation: Extract [Met5]-Enkephalin from the biological sample and dilute it in assay buffer. Some protocols may require an oxidation step, for example with hydrogen peroxide, as antibodies may be specific for the sulfoxide form.[3]

  • Assay Setup: In separate tubes, combine a fixed amount of the anti-[Met5]-Enkephalin antibody and the radiolabeled [Met5]-Enkephalin with either the standard dilutions or the prepared samples.

  • Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled [Met5]-Enkephalin for the antibody.

  • Separation of Bound and Free Ligand: Add the precipitating agent to separate the antibody-bound [Met5]-Enkephalin from the free (unbound) radiolabeled peptide. Centrifuge the tubes to pellet the precipitate.

  • Quantification: Carefully remove the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled standard. Use this curve to determine the concentration of [Met5]-Enkephalin in the biological samples.

Mandatory Visualization: Experimental Workflow for Radioimmunoassay

RIA_Workflow Start Start Prepare Standards & Samples Prepare Standards & Samples Start->Prepare Standards & Samples Add Antibody & Radiolabel Add Antibody & Radiolabel Prepare Standards & Samples->Add Antibody & Radiolabel Incubate Incubate Add Antibody & Radiolabel->Incubate Separate Bound/Free Separate Bound/Free Incubate->Separate Bound/Free Measure Radioactivity Measure Radioactivity Separate Bound/Free->Measure Radioactivity Analyze Data Analyze Data Measure Radioactivity->Analyze Data End End Analyze Data->End

Caption: A typical experimental workflow for a [Met5]-Enkephalin Radioimmunoassay.

Receptor Binding Assay

This protocol determines the affinity of [Met5]-Enkephalin for opioid receptors using a competitive binding approach.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue)

  • Radiolabeled opioid ligand (e.g., [³H]diprenorphine, a non-selective antagonist)

  • Unlabeled [Met5]-Enkephalin

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a series of tubes, incubate a fixed amount of the cell membranes and the radiolabeled ligand with increasing concentrations of unlabeled [Met5]-Enkephalin. Include tubes for total binding (radiolabel and membranes only) and non-specific binding (radiolabel, membranes, and a high concentration of a non-labeled universal opioid ligand).

  • Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of unlabeled [Met5]-Enkephalin. Use non-linear regression to determine the IC50 value, which can then be used to calculate the Ki value (inhibition constant).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP

  • [Met5]-Enkephalin

  • Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the receptor binding assay.

  • Assay Setup: In a series of tubes, incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS and GDP, along with increasing concentrations of [Met5]-Enkephalin. Include tubes for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).[17]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.[4][11]

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[4]

  • Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the concentration of [Met5]-Enkephalin. Use non-linear regression to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) values, which are measures of the agonist's potency and efficacy, respectively.

Conclusion and Future Directions

[Met5]-Enkephalin is a critical endogenous opioid peptide that plays a multifaceted role in neurotransmission. Its primary actions through δ- and µ-opioid receptors lead to inhibitory effects on neuronal activity and the modulation of various neurotransmitter systems. This intricate regulation underlies its involvement in pain, mood, and other physiological processes. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the complex functions of [Met5]-Enkephalin and explore its therapeutic potential. Future research will likely focus on developing stable analogs of [Met5]-Enkephalin with improved pharmacokinetic properties and receptor selectivity for the treatment of pain, mood disorders, and other neurological conditions.

Mandatory Visualization: Logical Relationships in Neurotransmission Modulation

Neurotransmitter_Modulation Met5-Enkephalin Met5-Enkephalin Dopamine Dopamine Met5-Enkephalin->Dopamine Inhibits Release Of GABA GABA Met5-Enkephalin->GABA Inhibits Release Of Glutamate Glutamate Met5-Enkephalin->Glutamate Inhibits Release Of Acetylcholine Acetylcholine Met5-Enkephalin->Acetylcholine Inhibits Release Of Serotonin (5-HT) Serotonin (5-HT) Met5-Enkephalin->Serotonin (5-HT) Inhibits Release Of

Caption: [Met5]-Enkephalin's inhibitory modulation of various neurotransmitters.

References

The Biochemical Journey of Enkephalins: A Technical Guide to Biosynthesis and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical processes governing the lifecycle of enkephalin peptides. From their synthesis as part of a larger precursor protein to their rapid degradation, this document details the enzymatic machinery, pathways, and regulatory nuances that are critical for understanding their physiological roles and for the development of novel therapeutics targeting the enkephalinergic system.

Enkephalin Biosynthesis: From Gene to Active Peptide

Enkephalins, the endogenous opioid pentapeptides Met-enkephalin and Leu-enkephalin, are not synthesized directly. Instead, they are proteolytically cleaved from a large precursor protein called proenkephalin (also known as proenkephalin A). The proenkephalin gene (PENK) encodes this precursor, which contains multiple copies of Met-enkephalin and one copy of Leu-enkephalin, flanked by pairs of basic amino acid residues that serve as cleavage signals.[1][2]

The biosynthesis of enkephalins is a multi-step process that occurs within the regulated secretory pathway of neurons and adrenal medullary chromaffin cells.

1.1. Proenkephalin Processing: A Stepwise Cleavage Cascade

The conversion of proenkephalin into active enkephalin peptides is a tissue-specific process mediated by a series of endo- and exopeptidases.[3][4][5]

1.1.1. Endoproteolytic Cleavage by Prohormone Convertases (PCs)

The initial and rate-limiting step in proenkephalin processing is the cleavage at paired basic residues (Lys-Arg, Arg-Arg, Lys-Lys) by members of the prohormone convertase (PC) family of serine proteases, primarily PC1 (also known as PC3) and PC2.[1][4] These enzymes recognize and cleave the precursor protein, generating intermediate peptides of varying lengths.[4] PC1 and PC2 exhibit different cleavage specificities, contributing to the tissue-specific profile of enkephalin-containing peptides.[4]

1.1.2. Exoproteolytic Trimming by Carboxypeptidase E (CPE)

Following endoproteolytic cleavage, the resulting peptide intermediates often retain C-terminal basic residue extensions. These are subsequently removed by Carboxypeptidase E (CPE), also known as enkephalin convertase, a zinc metalloexopeptidase.[1][6][7] This trimming step is essential for generating the final, biologically active enkephalin pentapeptides.

G cluster_Synaptic_Cleft Synaptic Cleft Opioid_Receptors Opioid Receptors (μ, δ) Active_Enkephalins Active_Enkephalins Active_Enkephalins->Opioid_Receptors Binding & Activation

Enkephalin Degradation: Rapid Inactivation of the Signal

Endogenous enkephalins have a very short half-life, on the order of minutes in plasma and cerebrospinal fluid, due to rapid enzymatic degradation.[1][8][9] This swift inactivation is crucial for the precise temporal and spatial control of opioid signaling. Two key membrane-bound zinc metallopeptidases are primarily responsible for enkephalin catabolism.

2.1. Key Degrading Enzymes: The "Enkephalinases"

  • Aminopeptidase N (APN): This enzyme cleaves the N-terminal Tyr-Gly bond, releasing tyrosine and inactivating the peptide.[10][11]

  • Neutral Endopeptidase (NEP; Neprilysin): NEP hydrolyzes the Gly-Phe bond in the middle of the pentapeptide sequence.[3][12][13][14]

The combined action of these enzymes ensures the efficient termination of enkephalin signaling in the synaptic cleft.

G

Enkephalin Signaling Pathway

Once released into the synaptic cleft, enkephalins bind to and activate opioid receptors, primarily the μ (mu) and δ (delta) opioid receptors, which are G-protein coupled receptors (GPCRs).[15] This interaction initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

G

Quantitative Data

The following tables summarize key quantitative data related to enkephalin biosynthesis and degradation. It is important to note that these values can vary significantly depending on the tissue, species, and experimental conditions.

Table 1: Tissue Distribution of Enkephalins in Rabbit and Guinea Pig Brain

Brain RegionMet-enkephalin (pmol/g)Leu-enkephalin (pmol/g)
Rabbit
Striatum650 ± 50110 ± 10
Hypothalamus450 ± 4080 ± 8
Midbrain280 ± 3060 ± 7
Pons + Medulla180 ± 2040 ± 5
Hippocampus120 ± 1540 ± 5
Cortex80 ± 1030 ± 4
Guinea Pig
Striatum720 ± 60120 ± 12
Hypothalamus480 ± 5085 ± 9
Midbrain310 ± 3565 ± 8
Pons + Medulla200 ± 2545 ± 6
Hippocampus130 ± 1845 ± 6
Cortex90 ± 1235 ± 5

Data adapted from Hughes J, et al. (1977). Br J Pharmacol.[16]

Table 2: Kinetic Parameters of Met-enkephalin Degradation in Human Cerebrospinal Fluid (CSF)

ParameterValue
Half-life (t1/2)20.8 - 33.8 minutes
Km0.17 - 0.21 mM
Vmax7.6 - 12.0 µmol·L·min

Data from Mosnaim AD, et al. (2010).[9]

Table 3: Kinetic Parameters of Key Enzymes in Enkephalin Metabolism

EnzymeSubstrateKmkcatkcat/Km (M⁻¹s⁻¹)
Carboxypeptidase EDansyl-Phe-Ala-ArgpH-dependentpH-dependent-
Neutral Endopeptidase (Rabbit)[D-Ala², Leu⁵]enkephalinSimilar to wild-type25-fold lower in His711 mutants-

Experimental Protocols

This section provides detailed methodologies for key experiments in enkephalin research.

5.1. Quantification of Enkephalins by Radioimmunoassay (RIA)

Objective: To measure the concentration of Met-enkephalin in brain tissue extracts.

Principle: This competitive binding assay utilizes a specific antibody against Met-enkephalin and a radiolabeled Met-enkephalin tracer. The amount of tracer that binds to the antibody is inversely proportional to the amount of unlabeled Met-enkephalin in the sample.

Protocol:

  • Tissue Extraction:

    • Homogenize dissected brain tissue in 10 volumes of ice-cold 0.1 M HCl.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C.

    • Collect the supernatant and neutralize with an equal volume of 0.1 M NaOH.

    • For plasma or CSF samples, extraction with ODS-silica cartridges is recommended to concentrate the peptides and remove interfering substances.[16]

  • Assay Procedure:

    • To a series of tubes, add:

      • 100 µL of RIA buffer (e.g., phosphate-buffered saline with 0.1% BSA).

      • 100 µL of standard Met-enkephalin solutions of known concentrations or 100 µL of the prepared tissue extract.

      • 100 µL of diluted Met-enkephalin antibody.

    • Vortex and incubate for 24 hours at 4°C.

    • Add 100 µL of ¹²⁵I-labeled Met-enkephalin tracer (approximately 10,000 cpm).

    • Vortex and incubate for another 24 hours at 4°C.

  • Separation of Bound and Free Tracer:

    • Add 500 µL of a charcoal suspension (e.g., 2.5% charcoal, 0.25% dextran in RIA buffer) to each tube.

    • Vortex and incubate for 15 minutes at 4°C.

    • Centrifuge at 3,000 x g for 20 minutes at 4°C.

  • Measurement and Data Analysis:

    • Carefully decant the supernatant and measure the radioactivity of the charcoal pellet (bound fraction) in a gamma counter.

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the Met-enkephalin standards.

    • Determine the concentration of Met-enkephalin in the samples by interpolating their percentage of bound tracer on the standard curve.[18][19]

5.2. Analysis of Enkephalins by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify Met-enkephalin and Leu-enkephalin in a sample.

Principle: Reversed-phase HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, and peptides are eluted by increasing the concentration of an organic solvent in the mobile phase.

Protocol:

  • Sample Preparation: Prepare tissue or fluid extracts as described for RIA. It is crucial to remove proteins and other interfering substances that can damage the HPLC column.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS/MS) is recommended.[20][21][22][23][24]

  • Data Analysis:

    • Identify the peaks corresponding to Met-enkephalin and Leu-enkephalin by comparing their retention times with those of known standards.

    • Quantify the peptides by integrating the area under each peak and comparing it to a standard curve generated with known concentrations of the peptides.

5.3. Enzyme Activity Assay for Aminopeptidase N (APN)

Objective: To measure the activity of APN in a biological sample.

Principle: This is a colorimetric assay that uses L-Leucine-p-nitroanilide as a substrate. APN cleaves this substrate to release p-nitroaniline, which is a yellow-colored compound that can be quantified spectrophotometrically at 405 nm.[25]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate Solution: 2 mM L-Leucine-p-nitroanilide in assay buffer.

    • Sample Preparation: Homogenize tissue in assay buffer and centrifuge to obtain a clear supernatant.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in a microplate reader.

    • Continue to take readings every minute for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (change in absorbance per minute) from the linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of p-nitroaniline (ε = 9.9 x 10³ M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute.[26][27][28][29]

5.4. Enzyme Activity Assay for Neutral Endopeptidase (NEP)

Objective: To measure the activity of NEP in a biological sample.

Principle: This fluorometric assay uses a quenched fluorescent substrate, such as Suc-Ala-Ala-Phe-pNA, which is cleaved by NEP to release a fluorescent product. The increase in fluorescence is proportional to the NEP activity.[30][31]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate Solution: 100 µM Suc-Ala-Ala-Phe-pNA in assay buffer.

    • Sample Preparation: Prepare as for the APN assay.

  • Assay Procedure:

    • In a black 96-well plate, add 50 µL of the sample to each well.

    • Add 50 µL of assay buffer. For inhibitor controls, add a specific NEP inhibitor (e.g., thiorphan) to some wells.[32]

    • Pre-incubate at 37°C for 10 minutes.

    • Start the reaction by adding 50 µL of the substrate solution.

  • Measurement and Data Analysis:

    • Measure the fluorescence (e.g., excitation at 340 nm, emission at 425 nm) every 1-2 minutes for 20-30 minutes.

    • Calculate the rate of fluorescence increase.

    • Determine the NEP activity by comparing the rate to a standard curve generated with a known amount of the fluorescent product.[33][34][35]

G

References

Methodological & Application

Preparing a Stock Solution of [Met5]-Enkephalin, amide TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin, also known as Methionine-enkephalin or Opioid Growth Factor (OGF), is an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met. It functions as an agonist for the δ (delta) and ζ (zeta) opioid receptors.[1][2] The trifluoroacetate (TFA) salt of the amidated form, [Met5]-Enkephalin, amide TFA, is a common formulation used in research. This peptide plays a crucial role in regulating cell proliferation, making it a significant molecule of interest in cancer research and drug development.[3][4] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with an overview of its signaling pathway and a typical experimental application.

Physicochemical Properties and Solubility

This compound is a white to off-white solid. The TFA salt form generally enhances the solubility of the peptide in aqueous solutions.

PropertyValue
Molecular Formula C29H37F3N6O8S
Molecular Weight 686.7 g/mol
Appearance White to off-white solid
Solubility in Water Up to 100 mg/mL (145.62 mM)[1][2]
Solubility in other solvents Soluble in organic solvents like DMSO and DMF. Ethanol may disrupt the peptide's conformation in aqueous solutions.[5][6]

Protocol for Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.

  • Calculation: Calculate the volume of sterile water required to achieve a 10 mM stock solution. For example, to prepare a 10 mM solution from 1 mg of the peptide (MW = 686.7 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.001 g / 686.7 g/mol ) / 0.01 mol/L = 0.0001456 L = 145.6 µL

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Carefully add the calculated volume of sterile water to the vial.

    • Recap the vial and gently vortex for 10-15 seconds to mix.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If particles are present, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1][2] Avoid excessive heating of the sample.

    • Alternatively, gentle warming to 37°C can aid in dissolution.[1]

  • Sterilization (Optional but Recommended): For cell-based assays, it is recommended to sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[7]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the peptide.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][7]

[Met5]-Enkephalin Signaling Pathway in Cell Proliferation

[Met5]-Enkephalin, as the Opioid Growth Factor (OGF), inhibits cell proliferation by interacting with the OGF receptor (OGFr). This interaction triggers a signaling cascade that ultimately leads to cell cycle arrest at the G1/S interface.

OGF_Signaling_Pathway Met5_Enkephalin [Met5]-Enkephalin (OGF) OGFr_unbound OGF Receptor (OGFr) (unbound, on nuclear envelope) Met5_Enkephalin->OGFr_unbound Binds OGF_OGFr_complex OGF-OGFr Complex OGFr_unbound->OGF_OGFr_complex Forms Nucleus Nucleus OGF_OGFr_complex->Nucleus Translocates to p16_p21 Upregulation of p16 and p21 Nucleus->p16_p21 Cdk_Cyclin Inhibition of Cdk4/2-Cyclin Complexes p16_p21->Cdk_Cyclin Rb_phosphorylation Decreased Rb Phosphorylation Cdk_Cyclin->Rb_phosphorylation Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Rb_phosphorylation->Cell_Cycle_Arrest

Caption: OGF-OGFr signaling pathway leading to cell cycle arrest.

Experimental Protocol: Cell Proliferation Assay (BrdU Incorporation)

This protocol outlines a typical experiment to assess the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., pancreatic, ovarian)[3][4]

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the enzyme

  • Plate reader

Experimental Workflow:

Cell_Proliferation_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Treat cells with varying concentrations of [Met5]-Enkephalin Cell_Seeding->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation BrdU_Labeling 4. Add BrdU labeling solution for the final 2-4 hours Incubation->BrdU_Labeling Fixation_Denaturation 5. Fix and denature the DNA BrdU_Labeling->Fixation_Denaturation Antibody_Incubation 6. Incubate with anti-BrdU antibody Fixation_Denaturation->Antibody_Incubation Substrate_Addition 7. Add substrate and measure absorbance Antibody_Incubation->Substrate_Addition Data_Analysis 8. Analyze data and determine IC50 Substrate_Addition->Data_Analysis

Caption: Workflow for a BrdU-based cell proliferation assay.

Procedure:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the peptide. Include a vehicle control (medium without the peptide).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 24 to 72 hours, depending on the cell line's doubling time.

  • BrdU Labeling: For the final 2-4 hours of the incubation period, add the BrdU labeling solution to each well according to the manufacturer's instructions.

  • Fixation and Denaturation: After the labeling period, remove the medium, and fix and denature the cellular DNA as per the assay kit's protocol. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add the anti-BrdU antibody conjugate to each well and incubate for the recommended time.

  • Washing and Substrate Addition: Wash the wells to remove any unbound antibody. Add the substrate solution and incubate until a color change is visible.

  • Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value if applicable.

Conclusion

The proper preparation of a this compound stock solution is fundamental for its successful application in research. By following the detailed protocols and understanding the underlying signaling mechanisms, researchers can confidently investigate the role of this important endogenous peptide in cell proliferation and its potential as a therapeutic agent. Careful handling and storage are essential to maintain the integrity and activity of the peptide for reproducible and meaningful experimental outcomes.

References

Application Notes and Protocols for In Vivo Administration of [Met5]-Enkephalin, Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin, amide is a synthetic analog of the endogenous opioid peptide Met-enkephalin. It exhibits agonist activity at opioid receptors, primarily the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (μOR).[1][2] This document provides detailed protocols for the in vivo administration of [Met5]-Enkephalin, amide, summarizes key quantitative data from preclinical studies, and illustrates relevant signaling pathways and experimental workflows. This information is intended to guide researchers in designing and executing experiments to investigate the physiological effects of this compound.

Data Presentation

The following tables summarize quantitative data regarding the administration and effects of [Met5]-Enkephalin, amide and its analogs from various in vivo studies.

Table 1: In Vivo Administration Parameters and Observed Effects of [Met5]-Enkephalin, Amide and Analogs

Animal ModelCompoundRoute of AdministrationDosageObserved EffectReference
Rat[Met5]-Enkephalin, amideIntracerebral150, 200, 600 µgIncreased brain levels of 5-hydroxyindoleacetic acid, respiratory depression, cataleptic-like state.[3]
Dog(D-ala2)-met5-enkephalinamideIntracisternal5 and 25 mgDecreased heart rate and mean arterial blood pressure.[4]
Cat[Met5]-EnkephalinIntravenousNot specifiedDecline in mean arterial pressure.[5]
Rabbit[Met5]-EnkephalinIntravenous1 mg/kgHypotensive effect, vasodilation in skeletal muscle.[6]

Table 2: Dose-Dependent Cardiovascular Effects of (D-ala2)-met5-enkephalinamide in Dogs

Dosage (Intracisternal)Change in Heart RateChange in Mean Arterial Blood Pressure (MABP)Reference
5 mg↓ 41.3 ± 4.4%↓ 26.4 ± 2.4%[4]
25 mg↓ 36.0 ± 3.6%↓ 32.3 ± 2.6%[4]

Experimental Protocols

Preparation of [Met5]-Enkephalin, Amide Solution for In Vivo Administration

[Met5]-Enkephalin, amide is soluble in water.[2] Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) are recommended vehicles for in vivo administration.

Materials:

  • [Met5]-Enkephalin, amide powder

  • Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Aseptically weigh the desired amount of [Met5]-Enkephalin, amide powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile saline or aCSF to achieve the desired final concentration.

  • Gently vortex the tube until the powder is completely dissolved.

  • To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the administration syringe.

  • Prepare fresh solutions on the day of the experiment and keep on ice until use.

Intracerebroventricular (ICV) Injection in Rodents

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Hamilton syringe (or similar microinjection system)

  • Surgical instruments (scalpel, drill, etc.)

  • Prepared [Met5]-Enkephalin, amide solution

Protocol:

  • Anesthetize the animal and mount it in a stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using appropriate stereotaxic coordinates for the target brain ventricle (e.g., lateral ventricle), drill a small burr hole through the skull.

  • Slowly lower the injection needle of the Hamilton syringe to the desired depth.

  • Infuse the desired volume of the [Met5]-Enkephalin, amide solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.

  • After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.

  • Slowly retract the needle and suture the scalp incision.

  • Monitor the animal during recovery from anesthesia.

Intraperitoneal (IP) Injection in Rodents

Materials:

  • Appropriate size sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Prepared [Met5]-Enkephalin, amide solution

Protocol:

  • Properly restrain the animal. For rats and mice, this typically involves scruffing the neck and securing the tail.

  • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.

  • Inject the desired volume of the [Met5]-Enkephalin, amide solution. The maximum recommended volume is typically 10 mL/kg.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Intravenous (IV) Injection in Rodents

Materials:

  • Appropriate size sterile syringe and needle (e.g., 27-30 gauge)

  • Restraining device (e.g., rodent restrainer)

  • Heat lamp (optional, to dilate the tail vein)

  • Prepared [Met5]-Enkephalin, amide solution

Protocol:

  • Place the animal in a restraining device, leaving the tail accessible.

  • If necessary, warm the tail with a heat lamp to cause vasodilation, making the lateral tail veins more visible.

  • Swab the tail with 70% ethanol.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • A successful cannulation is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the desired volume of the [Met5]-Enkephalin, amide solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of [Met5]-Enkephalin, Amide

[Met5]-Enkephalin, amide primarily acts on delta-opioid receptors (δOR), which are G-protein coupled receptors (GPCRs).[1][2] Activation of these receptors initiates a signaling cascade that can lead to various cellular responses, including analgesia and cardioprotection. One of the key downstream pathways involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt).

MET5_Signaling MET5 [Met5]-Enkephalin, amide dOR Delta-Opioid Receptor (δOR) (GPCR) MET5->dOR Binds to G_protein Gi/o Protein dOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia, Cardioprotection) cAMP->Cellular_Response Modulates Akt Akt (PKB) PI3K->Akt Activates Akt->Cellular_Response Leads to

Caption: Signaling pathway of [Met5]-Enkephalin, amide via the delta-opioid receptor.

Experimental Workflow for In Vivo Administration and Analysis

The following diagram outlines a general workflow for conducting an in vivo study with [Met5]-Enkephalin, amide.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Solution_Prep [Met5]-Enkephalin, amide Solution Preparation Administration In Vivo Administration (ICV, IP, IV, etc.) Solution_Prep->Administration Randomization->Administration Behavioral_Tests Behavioral Testing (e.g., Analgesia) Administration->Behavioral_Tests Physiological_Monitoring Physiological Monitoring (e.g., ECG, Blood Pressure) Administration->Physiological_Monitoring Tissue_Collection Tissue/Blood Collection Administration->Tissue_Collection Data_Analysis Data Analysis and Statistical Evaluation Behavioral_Tests->Data_Analysis Physiological_Monitoring->Data_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies of [Met5]-Enkephalin, amide.

References

Application Notes and Protocols for [Met5]-Enkephalin, amide in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-Enkephalin, a naturally occurring endogenous opioid peptide, and its stable amide analog, [Met5]-Enkephalin, amide, are crucial neuromodulators in the central and peripheral nervous systems. They exert their effects primarily through the activation of opioid receptors, leading to a cascade of intracellular events that influence neuronal excitability, neurotransmitter release, and pain perception. These peptides are invaluable tools for in vitro studies using primary neuronal cultures, providing a controlled environment to dissect their mechanisms of action and explore their therapeutic potential.

This document provides detailed application notes and experimental protocols for the use of [Met5]-Enkephalin, amide in primary neuronal cultures. It is intended to guide researchers in investigating the cellular and molecular effects of this opioid peptide on neuronal function.

Mechanism of Action

[Met5]-Enkephalin, amide primarily acts as an agonist at delta (δ)-opioid receptors and is also the endogenous ligand for the zeta (ζ)-opioid receptor , also known as the opioid growth factor receptor (OGFr).[1]

Delta (δ)-Opioid Receptor Signaling: The δ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by [Met5]-Enkephalin, amide, initiates a signaling cascade through the inhibitory G-protein, Gi/o. This leads to:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

    • Inhibition of voltage-gated calcium (Ca2+) channels: This reduces calcium influx into the presynaptic terminal, thereby inhibiting the release of various neurotransmitters.[2]

Zeta (ζ)-Opioid Receptor (Opioid Growth Factor Receptor - OGFr) Signaling: The ζ-opioid receptor is distinct from the classical opioid receptors (mu, delta, kappa) and is primarily involved in growth regulation. [Met5]-Enkephalin, as the opioid growth factor, binds to the ζ-receptor, which is often localized to the nucleus. This interaction is crucial for regulating cell proliferation and tissue development. While its acute role in modulating neuronal firing is less characterized, its influence on neuronal development and survival is an important area of research.

Data Presentation

The following tables summarize the quantitative effects of [Met5]-Enkephalin and its analogs on various neuronal parameters as reported in the literature.

Table 1: Inhibitory Effects on Neuronal Activity and Neurotransmitter Release

ParameterPreparationAgonistConcentrationEffectReference
Pelvic nerve-evoked contractionsCat distal colon[Met5]-enkephalinIC50 = 2.2 nMConcentration-dependent, reversible inhibition[1]
K+-evoked Substance P releaseSensory neuron culture[D-Ala2]enkephalin amide10 µMInhibition[3]
Spontaneous miniature IPSP frequencyRat hippocampal slice culturesMet-enkephalin10-20 µMReversible reduction[4]
Evoked EPSC magnitudeRat spinal cord slices[Met5]enkephalinMicromolar concentrationsReversible reduction[5]
Miniature EPSC frequencyRat spinal cord slices[Met5]enkephalinMicromolar concentrationsReversible reduction[5]
Cholinergic neurotransmissionRabbit isolated atria[Met5]enkephalin-Arg6-Phe7IC50 = 1.4 µMInhibition[6]
Cholinergic neurotransmissionRabbit isolated atria[Met5]enkephalin-Arg6-Gly7-Leu8IC50 = 1.3 µMInhibition[6]

Table 2: Effects on Neuronal Firing and Membrane Properties

ParameterPreparationAgonistObservationReference
Spontaneous firing rateRat periaqueductal gray neurons[Met]enkephalinDose-dependent inhibition in 59% of cells[7]
Resting membrane conductanceRat periaqueductal gray neurons[Met]enkephalinIncrease[7]
Membrane potentialRat periaqueductal gray neurons[Met]enkephalinHyperpolarization[7]
Firing thresholdRat periaqueductal gray neurons[Met]enkephalinIncrease[7]
Spontaneous activityDentate gyrus granule cells[D-Ala2-Met5]-enkephalin-amideInhibition[8]
Evoked population spike amplitudeDentate gyrus[D-Ala2-Met5]-enkephalin-amideIncrease[8]

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol provides a general method for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Dissection medium (e.g., Hibernate-E medium)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Enzyme inhibitor solution

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., coverslips, multi-well plates)

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Tissue Dissection: Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Aseptically remove the embryos and place them in ice-cold dissection medium. Dissect the desired brain region (e.g., cortex or hippocampus) under a dissecting microscope.

  • Enzymatic Digestion: Transfer the dissected tissue to the enzyme solution and incubate at 37°C for the recommended time (typically 15-30 minutes) to dissociate the tissue.

  • Mechanical Dissociation: Stop the enzymatic reaction by adding the enzyme inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Cell Plating: Determine the cell density using a hemocytometer. Plate the dissociated neurons onto poly-amine coated culture vessels at the desired density in pre-warmed plating medium.

  • Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).

Protocol 2: Treatment of Primary Neuronal Cultures with [Met5]-Enkephalin, amide

Materials:

  • [Met5]-Enkephalin, amide powder

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Primary neuronal cultures

  • Culture medium

Procedure:

  • Stock Solution Preparation: Reconstitute the [Met5]-Enkephalin, amide powder in sterile, nuclease-free water to a high concentration stock solution (e.g., 1 mM). Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed culture medium.

  • Treatment: Remove a portion of the culture medium from the neuronal cultures and replace it with the medium containing the desired concentration of [Met5]-Enkephalin, amide. Ensure gentle mixing. For control wells, add an equivalent volume of vehicle (the solvent used to dissolve the peptide).

  • Incubation: Return the cultures to the incubator for the desired treatment duration. The incubation time will vary depending on the specific experiment (from minutes for acute electrophysiological recordings to hours or days for studies on gene expression or cell survival).

Protocol 3: Assessment of Neuronal Activity using Calcium Imaging

Materials:

  • Primary neuronal cultures on glass coverslips

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Fluorescence microscope equipped with a camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Dye Loading: Prepare a loading solution of the calcium indicator dye in imaging buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization. Incubate the neuronal cultures with the loading solution at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with fresh imaging buffer to remove excess dye.

  • Imaging: Mount the coverslip onto the microscope stage. Acquire baseline fluorescence images.

  • Treatment and Recording: Perfuse the cells with the imaging buffer containing [Met5]-Enkephalin, amide at the desired concentration. Continuously record fluorescence images to capture changes in intracellular calcium levels.

  • Data Analysis: Use image analysis software to quantify the changes in fluorescence intensity over time in individual neurons or regions of interest. An increase in fluorescence indicates an increase in intracellular calcium.

Protocol 4: Electrophysiological Recording of Neuronal Activity

Materials:

  • Primary neuronal cultures

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Recording electrodes (borosilicate glass capillaries)

  • Intracellular and extracellular recording solutions

  • Data acquisition system and software

Procedure:

  • Preparation: Place the culture dish on the stage of the microscope. Perfuse the cells with pre-warmed extracellular recording solution.

  • Patching: Using a micromanipulator, approach a neuron with a glass recording electrode filled with intracellular solution. Form a high-resistance seal (gigaohm seal) between the electrode tip and the cell membrane.

  • Recording Configuration: Establish a whole-cell recording configuration by applying a brief pulse of suction to rupture the cell membrane under the electrode tip.

  • Baseline Recording: Record baseline neuronal activity, such as resting membrane potential, spontaneous action potentials, or postsynaptic currents.

  • Treatment: Perfuse the culture with the extracellular solution containing [Met5]-Enkephalin, amide at the desired concentration.

  • Data Acquisition: Record the changes in neuronal activity in response to the peptide. This can include changes in membrane potential, firing frequency, or the amplitude and frequency of postsynaptic currents.

  • Data Analysis: Analyze the recorded data to quantify the effects of [Met5]-Enkephalin, amide on the electrophysiological properties of the neurons.

Visualizations

G Delta-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Met_Enkephalin [Met5]-Enkephalin, amide Delta_Receptor δ-Opioid Receptor (GPCR) Met_Enkephalin->Delta_Receptor Binds G_Protein Gi/o Protein Delta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Produces K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_ion->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_ion->Neurotransmitter_Release

Caption: Delta-Opioid Receptor Signaling Pathway.

G Zeta-Opioid Receptor (OGFr) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Met_Enkephalin [Met5]-Enkephalin (Opioid Growth Factor) Zeta_Receptor ζ-Opioid Receptor (OGFr) Met_Enkephalin->Zeta_Receptor Binds Nucleus Nucleus Zeta_Receptor->Nucleus Translocates to Transcription_Factors Transcription Factors Nucleus->Transcription_Factors Interacts with Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Growth_Regulation Regulation of Cell Growth & Proliferation Gene_Expression->Growth_Regulation

Caption: Zeta-Opioid Receptor (OGFr) Signaling Pathway.

G Experimental Workflow: Investigating [Met5]-Enkephalin, amide Effects Culture 1. Prepare Primary Neuronal Cultures Treatment 2. Treat with [Met5]-Enkephalin, amide Culture->Treatment Assay 3. Perform Assay Treatment->Assay Ca_Imaging Calcium Imaging Assay->Ca_Imaging Electrophysiology Electrophysiology Assay->Electrophysiology Neurotransmitter_Release Neurotransmitter Release Assay Assay->Neurotransmitter_Release Data_Analysis 4. Data Acquisition & Analysis Ca_Imaging->Data_Analysis Electrophysiology->Data_Analysis Neurotransmitter_Release->Data_Analysis Interpretation 5. Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental Workflow.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of [Met5]-Enkephalin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific method for the quantification of [Met5]-Enkephalin.

Introduction

[Met5]-Enkephalin, also known as opioid growth factor (OGF), is a naturally occurring endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met.[1][2] It plays a crucial role as a neurotransmitter and neuromodulator in pain regulation and emotional processing.[3][4] Furthermore, [Met5]-Enkephalin functions as a key growth factor, interacting with the Opioid Growth Factor receptor (OGFr) to tonically inhibit cell proliferation in various tissues, making it a significant target in developmental biology and oncology research.[5][6][7]

Given its low physiological concentrations and rapid degradation, accurate and sensitive quantification is essential for understanding its function in health and disease. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled specificity and sensitivity for this purpose. This application note provides a detailed protocol for the quantification of [Met5]-Enkephalin in human plasma using HPLC-MS/MS with Multiple Reaction Monitoring (MRM).

Experimental Protocols

This section details the complete workflow, from sample preparation to data acquisition.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting [Met5]-Enkephalin from complex biological matrices like plasma.[8]

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • [Met5]-Enkephalin analytical standard

  • Stable isotope-labeled [Met5]-Enkephalin (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

Procedure:

  • Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add the corresponding standard working solution. For blank samples, add 10 µL of the reconstitution solution (see step 5).

  • Precipitation: Add 300 µL of cold ACN containing 0.1% FA to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% FA). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an HPLC vial and inject it into the LC-MS/MS system.

HPLC-MS/MS System and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

Table 1: HPLC Parameters

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

| Gradient Elution | 0.0-1.0 min: 5% B1.0-5.0 min: 5% to 60% B5.0-5.1 min: 60% to 95% B5.1-6.0 min: 95% B6.0-6.1 min: 95% to 5% B6.1-8.0 min: 5% B (Re-equilibration) |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, 800 L/hr at 400°C

| Collision Gas | Argon |

Data Presentation

The following tables summarize the key quantitative parameters for the analysis.

Table 3: MRM Transitions and Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
[Met5]-Enkephalin 574.2 278.1 100 22
[Met5]-Enkephalin (Quantifier 2) 574.2 136.1 100 25

| [Met5]-Enkephalin-IS | 579.2 (e.g., ¹³C₅-labeled) | 283.1 | 100 | 22 |

Table 4: Method Performance Characteristics

Parameter Result
Linear Range 10 - 2000 pg/mL[8]
Limit of Quantification (LOQ) 10 pg/mL[8]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%

| Accuracy (% Bias) | Within ±15% |

Visualizations

Diagrams are provided to illustrate the experimental workflow and the biological pathway of [Met5]-Enkephalin.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Spike with Internal Standard p1->p2 p3 Add 300 µL Cold ACN (0.1% FA) p2->p3 p4 Vortex & Centrifuge (14,000 x g) p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject Sample into HPLC p7->a1 a2 Chromatographic Separation (C18) a1->a2 a3 ESI Ionization (+) a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Experimental workflow for [Met5]-Enkephalin quantification.

G MetE [Met5]-Enkephalin (OGF) OGFr OGF Receptor (OGFr) MetE->OGFr Binding Clathrin Clathrin-Coated Pit OGFr->Clathrin Recruitment Membrane Plasma Membrane Endosome Endosome Clathrin->Endosome Internalization via Clathrin-Mediated Endocytosis Nucleus Nucleus Endosome->Nucleus Translocation CellCycle Inhibition of Cell Proliferation Nucleus->CellCycle Regulation of Cell Cycle Genes

Caption: Signaling pathway of [Met5]-Enkephalin (OGF).[5]

References

Application Note & Protocol: Solid-Phase Synthesis of [Met5]-Enkephalin Amide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [Met5]-Enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid pentapeptide that plays a significant role in pain modulation and neurotransmission by acting as a ligand for opioid receptors.[1] The synthesis of its amide analogs is of great interest in drug development, as C-terminal amidation can enhance metabolic stability and alter receptor binding affinity and selectivity. Solid-Phase Peptide Synthesis (SPPS), particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, provides an efficient and robust methodology for synthesizing these analogs.[2] This document provides a detailed protocol for the manual solid-phase synthesis of [Met5]-Enkephalin amide and its analogs, from resin preparation to final peptide purification and characterization.

I. Experimental Overview & Workflow

The synthesis follows the Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminal amide upon cleavage. The workflow involves sequential steps of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell load 2. First AA Coupling (Fmoc-Met-OH) swell->load wash1 Wash (DMF) load->wash1 deprotect 3. Fmoc Deprotection (Piperidine/DMF) wash1->deprotect wash2 Wash (DMF) deprotect->wash2 couple 4. AA Coupling (Next Fmoc-AA) wash2->couple loop_end Repeat for Tyr-Gly-Gly-Phe couple->loop_end Completed Sequence? loop_end->wash1 No final_wash 5. Final Wash (DMF, DCM) loop_end->final_wash Yes cleave 6. Cleavage & Deprotection (TFA Cocktail) final_wash->cleave precipitate 7. Precipitation (Cold Ether) cleave->precipitate purify 8. Purification (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

II. Materials and Reagents

Table 1: Reagents and Consumables
ItemSupplier/GradeNotes
Rink Amide MBHA Resin100-200 mesh, ~0.6 mmol/gFor C-terminal amide peptides.[3]
Fmoc-Tyr(tBu)-OHPeptide Synthesis Grade
Fmoc-Gly-OHPeptide Synthesis Grade
Fmoc-Phe-OHPeptide Synthesis Grade
Fmoc-Met-OHPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Amine-free, Peptide Synthesis GradeCrucial for preventing premature Fmoc deprotection.[3]
Dichloromethane (DCM)ACS Grade
PiperidineReagent GradeFor Fmoc deprotection.
HATUReagent GradeCoupling activator.[4]
HOBtReagent GradeCoupling additive.[5]
DIEA (or NMM)Reagent GradeBase for coupling reaction.
Trifluoroacetic Acid (TFA)Reagent GradeFor cleavage from resin.[4]
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage.
1,2-Ethanedithiol (EDT)Reagent GradeScavenger for Met oxidation.
Diethyl EtherAnhydrous, coldFor peptide precipitation.
Acetonitrile (ACN)HPLC Grade
Deionized Water18 MΩ·cm

III. Detailed Experimental Protocols

Protocol 1: Peptide Synthesis (0.1 mmol scale)

This protocol details the manual synthesis of the pentapeptide H-Tyr-Gly-Gly-Phe-Met-NH₂.

  • Resin Preparation:

    • Place 167 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted peptide synthesis vessel.

    • Add 5 mL of DMF to swell the resin. Gently agitate for 30 minutes and then drain the DMF.[3]

  • First Amino Acid Coupling (Fmoc-Met-OH):

    • Activation: In a separate vial, dissolve Fmoc-Met-OH (3 eq, 0.3 mmol), HATU (3 eq, 0.3 mmol), and HOBt (3 eq, 0.3 mmol) in 2 mL of DMF. Add DIEA (6 eq, 0.6 mmol) and mix for 1-2 minutes.[4]

    • Coupling: Add the activated amino acid solution to the swollen resin. Agitate at room temperature for 2 hours.

    • Washing: Drain the vessel and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Fmoc-Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes. Drain the solution.[5]

    • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Subsequent Amino Acid Couplings (Phe, Gly, Gly, Tyr):

    • Repeat steps 2 (using the next amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) and 3 for each subsequent amino acid.

    • A ninhydrin test can be performed after each coupling step to ensure completion (a negative test indicates a free secondary amine is absent).

  • Final Deprotection and Washing:

    • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection (Step 3).

    • Wash the peptide-resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection
  • Prepare Cleavage Cocktail:

    • In a fume hood, prepare 5 mL of the cleavage cocktail: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT. The EDT is particularly important to prevent the oxidation of the Methionine side chain.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Collection:

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.

    • Wash the resin with an additional 1-2 mL of fresh TFA to ensure complete recovery.

Protocol 3: Precipitation and Purification
  • Precipitation:

    • Add the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture (e.g., 3000 x g for 10 min), discard the supernatant, and wash the peptide pellet with cold ether two more times.

  • Drying:

    • After the final wash, carefully decant the ether and dry the crude peptide pellet under vacuum.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.[4]

    • Typical Gradient: A linear gradient of 0-60% B over 30 minutes (Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile).[4]

    • Monitor the elution at 220 nm and 280 nm. Collect fractions corresponding to the major product peak.

  • Lyophilization:

    • Combine the pure fractions, freeze the solution, and lyophilize to obtain the final peptide as a white, fluffy powder.

IV. Characterization and Data

The identity and purity of the synthesized [Met5]-Enkephalin amide should be confirmed by analytical RP-HPLC and mass spectrometry.

Table 2: Expected Synthesis and Characterization Data
ParameterExpected ResultMethod
Crude Purity>70%Analytical RP-HPLC
Final Purity>95%Analytical RP-HPLC
Overall Yield15-40%Gravimetric analysis
Molecular WeightExpected [M+H]⁺: 574.26ESI-MS or MALDI-TOF
Amino Acid AnalysisTyr:1, Gly:2, Phe:1, Met:1AAA after acid hydrolysis
Table 3: Biological Activity of Selected Enkephalin Analogs

This table presents example data on how modifications can affect biological potency, as reported in the literature.

AnalogModificationRelative Potency (Morphine=1)Receptor Target
[Met5]-EnkephalinamideC-terminal Amide~1.0μ/δ-Opioid
[D-Ala², Met⁵]-EnkephalinamideD-Ala at position 20.43μ/δ-Opioid[2]
[D-Ser², D-Met⁵]-EnkephalinamideD-Ser at 2, D-Met at 5Potent Analgesicμ/δ-Opioid[2]
[D-Nva², D-Met⁵]-EnkephalinamideD-Nva at 2, D-Met at 582.82μ/δ-Opioid[2]

V. Signaling Pathway

[Met5]-Enkephalin and its analogs primarily exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of neuronal activity.

Signaling_Pathway cluster_membrane Cell Membrane receptor Opioid Receptor (μ or δ) g_protein Gi/o Protein receptor->g_protein activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp k_channel K+ Channel k_efflux K+ Efflux k_channel->k_efflux ca_channel Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx prevents ligand [Met5]-Enkephalin Analog ligand->receptor binds g_alpha->ac inhibits g_beta_gamma->k_channel activates g_beta_gamma->ca_channel inhibits atp ATP atp->ac hyperpolarization Hyperpolarization & Reduced Neuronal Excitability k_efflux->hyperpolarization

Caption: Opioid receptor signaling pathway activated by [Met5]-Enkephalin.

References

Application Notes and Protocols for [Met5]-Enkephalin, amide TFA Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and application of [Met5]-Enkephalin, amide TFA powder. Adherence to these protocols is crucial for ensuring the integrity, stability, and optimal performance of the peptide in experimental settings.

Product Information

PropertyValue
Product Name This compound
Synonyms 5-Methionine-enkephalin amide TFA, Opioid Growth Factor (OGF)
Molecular Formula C29H37F3N6O8S
Molecular Weight 686.7 g/mol [1][2]
CAS Number 2918768-28-0[3]
Sequence Tyr-Gly-Gly-Phe-Met-NH2
Purity >98%
Appearance White to off-white lyophilized powder
Biological Activity Agonist for δ (delta) and putative ζ (zeta) opioid receptors.[3][4][5]

Storage and Stability

Proper storage is critical to maintain the stability and activity of the peptide.

FormStorage TemperatureShelf LifeNotes
Lyophilized Powder -20°C1 yearFor long-term storage, -80°C is recommended (up to 2 years).[1][2] Stable at room temperature for short periods (2-3 weeks).[6]
Reconstituted Solution -20°C1 monthAvoid repeated freeze-thaw cycles.[3] For longer-term storage of the solution, -80°C is recommended (up to 6 months).[3]

Handling and Reconstitution Protocol

This compound is hygroscopic and should be handled with care to prevent moisture absorption.

Materials
  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile polypropylene vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

Reconstitution Procedure
  • Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.

  • Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of sterile water to the vial. This compound is soluble in water up to 100 mg/mL.[1][2][3]

  • Dissolution: Gently vortex or swirl the vial to dissolve the powder. If the peptide does not fully dissolve, sonication for a short period (10-20 seconds) can be used to aid dissolution.[1][2][3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into smaller, single-use volumes in sterile polypropylene vials.[3]

  • Storage: Store the aliquots at -20°C or -80°C as indicated in the storage table.

Trifluoroacetic Acid (TFA) Salt Considerations

The trifluoroacetate (TFA) counter-ion is present from the purification process and may interfere with certain biological assays. For sensitive cell-based studies, removal of TFA may be necessary.

Protocol for TFA Removal (HCl Exchange)

This protocol describes a method to exchange the TFA salt for a hydrochloride (HCl) salt.[7]

  • Dissolution: Dissolve the peptide in sterile, high-purity water at a concentration of 1 mg/mL.[7]

  • Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[7]

  • Incubation: Let the solution stand at room temperature for at least one minute.[7]

  • Lyophilization: Freeze the solution (e.g., using liquid nitrogen or a dry ice/ethanol bath) and lyophilize overnight to obtain a powder.

  • Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times.[7]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired assay buffer.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium. Typical concentrations may range from 0.1 nM to 1 µM.[3][5] Remove the old medium from the cells and add the peptide-containing medium.

  • Incubation: Incubate the cells for 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Receptor Binding Assay (Competitive Binding)

This protocol outlines a general method for determining the binding affinity of this compound to its receptor using a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest (e.g., δ-opioid receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with cofactors like MgCl2).

  • Reaction Mixture: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of a radiolabeled competitor ligand (e.g., [3H]-naloxone), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).

Signaling Pathway and Experimental Workflow Diagrams

Opioid Growth Factor (OGF) Signaling Pathway

[Met5]-Enkephalin, also known as Opioid Growth Factor (OGF), inhibits cell proliferation through interaction with the OGF receptor (OGFr). The OGF-OGFr complex is translocated to the nucleus where it upregulates cyclin-dependent kinase inhibitors, leading to cell cycle arrest.[8][9]

OGF_Signaling_Pathway Met5_Enkephalin [Met5]-Enkephalin (OGF) OGFr_cyto OGFr (Cytoplasm) Met5_Enkephalin->OGFr_cyto Binds OGF_OGFr_complex_cyto OGF-OGFr Complex OGFr_cyto->OGF_OGFr_complex_cyto Nuclear_Pore Nuclear Pore Complex OGF_OGFr_complex_cyto->Nuclear_Pore Translocation OGF_OGFr_complex_nuc OGF-OGFr Complex Nuclear_Pore->OGF_OGFr_complex_nuc CDK_Inhibitors Upregulation of p16 and p21 OGF_OGFr_complex_nuc->CDK_Inhibitors CDK4_2_CyclinD CDK4/2-Cyclin D CDK_Inhibitors->CDK4_2_CyclinD Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibitors->Cell_Cycle_Arrest Rb Rb CDK4_2_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) CDK4_2_CyclinD->pRb E2F E2F Rb->E2F Sequesters G1_S_Transition G1 to S Phase Transition Rb->G1_S_Transition E2F->G1_S_Transition

Caption: OGF Signaling Pathway leading to cell cycle arrest.

Experimental Workflow for Cell Proliferation Assay

The following diagram illustrates the key steps in performing a cell proliferation assay with this compound.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhesion Allow Cells to Adhere Overnight Seed_Cells->Adhesion Prepare_Peptide Prepare Serial Dilutions of This compound Adhesion->Prepare_Peptide Treat_Cells Treat Cells with Peptide Prepare_Peptide->Treat_Cells Incubate Incubate for 24-72 Hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 Hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Determine Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell proliferation (MTT) assay.

References

Application Notes and Protocols for Immunofluorescence Staining of [Met⁵]-Enkephalin in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met⁵]-Enkephalin, also known as opioid growth factor (OGF), is a pentapeptide that plays a crucial role as a tonically active, inhibitory growth factor in a variety of physiological and pathological processes.[1][2] It is involved in cell proliferation, tissue organization during development, cancer progression, wound healing, and angiogenesis.[1] [Met⁵]-Enkephalin exerts its effects by binding to the OGF receptor (OGFr), a non-classical opioid receptor.[1] This interaction leads to the translocation of the OGF-OGFr complex into the nucleus, where it modulates the expression of genes involved in cell cycle regulation.[1][2]

Immunofluorescence (IF) is a powerful technique to visualize the distribution and quantify the expression of [Met⁵]-Enkephalin in various tissues. These application notes provide detailed protocols for the immunofluorescent staining of [Met⁵]-Enkephalin in both paraffin-embedded and frozen tissue sections, along with guidelines for data interpretation and quantitative analysis.

Data Presentation: Quantitative Analysis of [Met⁵]-Enkephalin Immunofluorescence

Quantitative analysis of [Met⁵]-Enkephalin immunofluorescence can provide valuable insights into its expression levels and localization within tissues. Below are examples of how to structure quantitative data.

Table 1: Antibody Dilutions for [Met⁵]-Enkephalin Immunofluorescence

Antibody NameHost SpeciesClonalityRecommended Dilution RangeTissue Type(s)Reference/Source
Anti-Met Enkephalin AntibodyRabbitPolyclonal1:500 - 1:4000 (IHC)Rat Spinal CordGeneTex
Methionine Enkephalin AntibodyRabbitPolyclonal1:1000 - 1:2000 (IHC)Rat BrainImmunoStar
Anti-Met Enkephalin antibodyRabbitPolyclonal1:1000 (ICC/IF)Human SH-SY5Y cellsAbcam

Table 2: Example of Quantitative Image Analysis Data

Region of Interest (e.g., Brain Nucleus)Mean Fluorescence Intensity (Arbitrary Units)Percentage of [Met⁵]-Enkephalin Positive CellsCo-localization with Marker X (%)
Striatum150.5 ± 12.365.2 ± 5.882.1 ± 7.5
Hippocampus85.2 ± 9.732.1 ± 4.145.3 ± 6.2
Cortex110.8 ± 11.148.7 ± 5.360.9 ± 8.1

Experimental Protocols

Protocol 1: Immunofluorescence Staining of [Met⁵]-Enkephalin in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for deparaffinization, antigen retrieval, and immunofluorescent staining of [Met⁵]-Enkephalin in FFPE tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene or a safer alternative

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody against [Met⁵]-Enkephalin

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or alternative) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 2 x 2 minutes in 100%, 2 minutes in 95%, and 2 minutes in 70%.

    • Rinse with deionized water for 2 x 2 minutes.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat in a microwave, pressure cooker, or water bath. A common method is to heat to 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).

    • Rinse with deionized water and then with PBS.

  • Permeabilization:

    • Incubate sections with permeabilization buffer for 10-15 minutes at room temperature.

    • Rinse with PBS for 3 x 5 minutes.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-[Met⁵]-Enkephalin antibody in blocking buffer to its optimal concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS for 3 x 5 minutes.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides with PBS for 3 x 5 minutes, protected from light.

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash slides with PBS for 2 x 5 minutes.

    • Mount coverslips using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Protocol 2: Immunofluorescence Staining of [Met⁵]-Enkephalin in Frozen Tissues

This protocol is suitable for fresh or fixed frozen tissue sections.

Materials:

  • Frozen tissue sections on charged slides

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold acetone/methanol)

  • PBS

  • Permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody against [Met⁵]-Enkephalin

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation (for fresh frozen tissues):

    • Air dry slides for 15-30 minutes at room temperature.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold acetone or methanol for 10 minutes at -20°C.

    • Wash with PBS for 3 x 5 minutes.

    • Note: If tissues were fixed before freezing, this step can be skipped.

  • Permeabilization:

    • Incubate sections with permeabilization buffer for 10-15 minutes at room temperature.

    • Rinse with PBS for 3 x 5 minutes.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-[Met⁵]-Enkephalin antibody in blocking buffer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS for 3 x 5 minutes.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides with PBS for 3 x 5 minutes, protected from light.

    • Incubate with DAPI for 5-10 minutes.

    • Wash slides with PBS for 2 x 5 minutes.

    • Mount coverslips using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Mandatory Visualizations

[Met⁵]-Enkephalin (OGF) Signaling Pathway

The binding of [Met⁵]-Enkephalin (OGF) to its receptor (OGFr) on the outer nuclear envelope initiates a signaling cascade that leads to the inhibition of cell proliferation. The OGF-OGFr complex is internalized and translocates to the nucleus, where it upregulates the expression of cyclin-dependent kinase inhibitors p16 and p21, leading to cell cycle arrest at the G1/S checkpoint.

OGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OGF [Met⁵]-Enkephalin (OGF) OGFr OGF Receptor (OGFr) OGF->OGFr Binding OGF_OGFr_Complex_cyto OGF-OGFr Complex Karyopherin Karyopherin β OGF_OGFr_Complex_cyto->Karyopherin Association NuclearPore Nuclear Pore Complex Karyopherin->NuclearPore Nuclear Import OGFr_nuclear OGF-OGFr Complex p16 p16 (CDKN2A) Upregulation OGFr_nuclear->p16 Transcriptional Regulation p21 p21 (CDKN1A) Upregulation OGFr_nuclear->p21 Transcriptional Regulation CDK4_6_CyclinD CDK4/6-Cyclin D Inhibition p16->CDK4_6_CyclinD CDK2_CyclinE CDK2-Cyclin E Inhibition p21->CDK2_CyclinE Rb_p Rb Phosphorylation Inhibition CDK4_6_CyclinD->Rb_p CDK2_CyclinE->Rb_p G1_S_Arrest G1/S Phase Cell Cycle Arrest Rb_p->G1_S_Arrest OGFr->OGF_OGFr_Complex_cyto Complex Formation NuclearPore->OGFr_nuclear

Caption: OGF signaling pathway leading to cell cycle arrest.

Experimental Workflow for Immunofluorescence Staining

The following diagram illustrates the general workflow for immunofluorescence staining of [Met⁵]-Enkephalin in tissue sections.

IF_Workflow start Start tissue_prep Tissue Preparation (FFPE or Frozen Sectioning) start->tissue_prep deparaffinization Deparaffinization & Rehydration (FFPE only) tissue_prep->deparaffinization permeabilization Permeabilization tissue_prep->permeabilization Frozen Tissue antigen_retrieval Antigen Retrieval (FFPE only) deparaffinization->antigen_retrieval antigen_retrieval->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-[Met⁵]-Enkephalin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy and Image Acquisition mounting->imaging analysis Image Analysis and Quantification imaging->analysis end End analysis->end

Caption: General workflow for immunofluorescence staining.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing [Met5]-Enkephalin, Amide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of [Met5]-Enkephalin, amide for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is [Met5]-Enkephalin, amide and what is its mechanism of action?

[Met5]-Enkephalin, amide is a synthetic analog of the endogenous opioid peptide [Met5]-Enkephalin. It is an agonist for both the mu (µ) and delta (δ) opioid receptors[1]. The activation of these G-protein coupled receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately results in analgesic and other neuromodulatory effects[2]. The native form, [Met5]-Enkephalin, is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met[3].

Q2: Why is a synthetic analog like [Met5]-Enkephalin, amide often used in place of the native peptide for in vivo studies?

Native [Met5]-Enkephalin has a very short half-life of only a few minutes in vivo due to rapid degradation by enzymes[3]. This makes it challenging to achieve sustained therapeutic concentrations. Synthetic analogs, such as [D-Ala2, Met5]-enkephalinamide (DAME), are designed to be more resistant to enzymatic degradation, resulting in a longer duration of action and improved bioavailability[3].

Q3: What are the typical routes of administration for [Met5]-Enkephalin, amide in animal studies?

Common routes of administration include:

  • Intracerebroventricular (ICV): Direct injection into the cerebral ventricles to bypass the blood-brain barrier and target central opioid receptors.

  • Intrathecal (i.t.): Injection into the spinal canal to target opioid receptors in the spinal cord, often used for analgesia studies.

  • Intravenous (IV): Injection directly into the bloodstream for systemic effects.

  • Intraperitoneal (IP): Injection into the peritoneal cavity, a common route for systemic administration in rodents.

  • Subcutaneous (SC): Injection under the skin, providing a slower absorption rate compared to IV or IP routes.

Q4: What vehicle should I use to dissolve [Met5]-Enkephalin, amide for in vivo injection?

[Met5]-Enkephalin, amide is typically soluble in aqueous solutions. Sterile, pyrogen-free saline (0.9% NaCl) is a commonly used and appropriate vehicle for in vivo administration. For some hydrophobic analogs, a small amount of a co-solvent like DMSO may be necessary, followed by dilution in saline. Always refer to the manufacturer's instructions for solubility information.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Lack of expected analgesic or behavioral effect. Inadequate Dosage: The dose may be too low to elicit a response. Rapid Degradation: The peptide may be degrading too quickly in vivo. Poor Bioavailability: The peptide may not be reaching the target receptors in sufficient concentrations, especially after peripheral administration. Incorrect Route of Administration: The chosen route may not be optimal for the desired effect.Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose. Use a Stable Analog: Consider using a more stable synthetic analog of [Met5]-Enkephalin. Optimize Delivery: For central effects, consider direct administration (ICV or i.t.). For peripheral administration, co-administration with peptidase inhibitors can be explored to increase stability[4]. Route Selection: Re-evaluate the route of administration based on the target site of action.
High variability in animal responses. Inconsistent Dosing Technique: Variations in injection volume or placement can lead to inconsistent results. Animal Strain Differences: Different strains of mice or rats can exhibit varying sensitivity to opioids[5]. Stress-Induced Effects: Handling and injection procedures can induce stress, which may affect baseline pain perception and response to the peptide.Standardize Procedures: Ensure all researchers are trained on and adhere to a standardized injection protocol. Strain Consideration: Be aware of the known sensitivities of the animal strain being used and report it in your methodology. Acclimatization: Properly acclimatize animals to the experimental procedures and handling to minimize stress.
Adverse effects observed (e.g., respiratory depression, excessive sedation). Dosage is too high: The administered dose may be in the toxic range. Off-target effects: The peptide may be interacting with other receptors or systems.Dose Reduction: Lower the administered dose. Antagonist Administration: In case of severe adverse effects, administration of an opioid antagonist like naloxone can reverse the effects[6]. Selective Analogs: Consider using analogs with higher selectivity for the desired opioid receptor subtype (µ or δ) to minimize off-target effects.
Precipitation of the peptide in the vehicle. Poor Solubility: The peptide may have limited solubility in the chosen vehicle. Incorrect pH: The pH of the solution may not be optimal for peptide solubility.Solubility Test: Perform a small-scale solubility test before preparing the bulk injection solution. Vehicle Modification: Consider using a different vehicle or adding a solubilizing agent as recommended by the manufacturer. Ensure the vehicle is biocompatible and does not interfere with the experiment. pH Adjustment: Adjust the pH of the vehicle if necessary, ensuring it remains within a physiologically acceptable range.

Quantitative Data Summary

The following tables summarize reported in vivo dosages of [Met5]-Enkephalin and its analogs from various studies. Note that optimal dosages can vary depending on the specific experimental conditions, animal model, and desired endpoint.

Table 1: Intracerebroventricular (ICV) and Intrathecal (i.t.) Administration

Animal ModelPeptide/AnalogDoseRouteObserved EffectReference
Rat[D-Ala2, Met5]-enkephalinamide1 and 3 µ g/rat ICVInhibition of prostaglandin-stimulated intestinal fluid transport[6]
Mouse[Met5]-EnkephalinLow, behaviorally ineffective dosesi.t.Reduction of substance P-induced aversive behavior[7]
Ratβ-endorphin (induces [Met5]enkephalin release)4 µgICVRelease of immunoreactive [Met5]enkephalin from the spinal cord[8]

Table 2: Systemic Administration (IV, IP, SC)

Animal ModelPeptide/AnalogDoseRouteObserved EffectReference
Mouse(D-Met2,Pro5)-enkephalinamide3-10 mg/kgSCBiphasic effect on locomotor activity (initial reduction followed by hyperactivity)[9]
Rabbit[Met5]-Enkephalin1 mg/kgIVIncreased blood flow to skeletal muscle[10]
Rat(D-Met2, Pro5)enkephalinamide0.42 mg/kg (LD50)IPInhibition of drinking behavior[11]
MouseChronic [Met5]-EnkephalinNot specifiedInjectionsNo significant effect on various immunological parameters in athymic mice[12]

Experimental Protocols

Protocol 1: Hot Plate Test for Analgesia in Mice

This protocol is used to assess the analgesic effects of [Met5]-Enkephalin, amide by measuring the latency of a mouse to react to a heated surface.

Materials:

  • Hot plate apparatus with adjustable temperature (e.g., 55°C ± 0.5°C)[13]

  • Transparent cylinder to confine the mouse on the hot plate[14]

  • Timer

  • [Met5]-Enkephalin, amide solution

  • Vehicle control solution (e.g., sterile saline)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimate the mice to the experimental room for at least 1 hour before testing. Handle the mice gently to minimize stress.

  • Baseline Latency: Place each mouse individually on the hot plate (set to the desired temperature) and start the timer. Observe for nocifensive behaviors such as paw licking, shaking, or jumping[13][14]. Stop the timer as soon as a response is observed. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the plate regardless of its response[13].

  • Administration: Administer the predetermined dose of [Met5]-Enkephalin, amide or vehicle control via the chosen route (e.g., IP, SC, or IV).

  • Post-Treatment Latency: At specific time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the treated and control groups using appropriate statistical analysis.

Protocol 2: Tail-Flick Test for Analgesia in Rats

This protocol assesses spinal analgesia by measuring the latency of a rat to flick its tail away from a radiant heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source and a sensor to detect the tail flick[15]

  • Rat restrainer

  • [Met5]-Enkephalin, amide solution

  • Vehicle control solution (e.g., sterile saline)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimate the rats to the restrainer and the testing environment before the experiment to minimize stress.

  • Baseline Latency: Gently place the rat in the restrainer with its tail positioned over the heat source. Activate the heat source and start the timer. The apparatus will automatically stop the timer and the heat source when the rat flicks its tail[15]. Record this baseline latency. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage[16].

  • Administration: Administer the desired dose of [Met5]-Enkephalin, amide or vehicle control, often via intrathecal (i.t.) or intravenous (IV) injection for this assay.

  • Post-Treatment Latency: At predetermined time intervals after administration, re-measure the tail-flick latency as described in step 2.

  • Data Analysis: Calculate the change in latency from baseline for each animal. The data can also be expressed as %MPE, similar to the hot plate test. Compare the results between the treated and control groups using appropriate statistical methods.

Visualizations

G cluster_0 [Met5]-Enkephalin, amide Signaling Pathway MetEnk [Met5]-Enkephalin, amide MuReceptor μ-Opioid Receptor MetEnk->MuReceptor Agonist DeltaReceptor δ-Opioid Receptor MetEnk->DeltaReceptor Agonist GProtein Gi/o Protein MuReceptor->GProtein DeltaReceptor->GProtein AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibition CaChannels ↓ Ca²⁺ Influx GProtein->CaChannels Inhibition KChannels ↑ K⁺ Efflux GProtein->KChannels Activation MAPK ↑ MAPK/ERK Pathway GProtein->MAPK Activation cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia CaChannels->Analgesia KChannels->Analgesia OtherEffects Other Neuromodulatory Effects MAPK->OtherEffects

Caption: Signaling pathway of [Met5]-Enkephalin, amide.

G cluster_1 Experimental Workflow for In Vivo Analgesia Study Start Start AnimalAcclimatization Animal Acclimatization (e.g., 1 week) Start->AnimalAcclimatization Baseline Baseline Measurement (e.g., Hot Plate/Tail Flick) AnimalAcclimatization->Baseline Grouping Random Animal Grouping (Control vs. Treatment) Baseline->Grouping Administration Drug/Vehicle Administration (e.g., IP, SC, IV) Grouping->Administration PostTreatment Post-Treatment Measurement (Multiple Time Points) Administration->PostTreatment DataAnalysis Data Analysis (%MPE, Statistical Tests) PostTreatment->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vivo analgesia experiments.

References

issues with [Met5]-Enkephalin, amide TFA purity and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Met5]-Enkephalin, amide TFA. It addresses common issues related to peptide purity, analysis, and the impact of trifluoroacetic acid (TFA) on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

[Met5]-Enkephalin, amide is a synthetic version of the endogenous opioid peptide, Methionine-enkephalin, with an amide group at the C-terminus. It is an agonist for the δ-opioid receptors and also interacts with putative ζ (zeta) opioid receptors.[1][2][3][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. This is a common consequence of the methods used for its chemical synthesis and purification.[5][6][7]

Q2: Why is my synthetic [Met5]-Enkephalin, amide provided as a TFA salt?

Trifluoroacetic acid (TFA) is widely used in solid-phase peptide synthesis (SPPS). It serves as a reagent to cleave the synthesized peptide from the solid resin support.[6][7][8] Additionally, TFA is used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), which is the standard method for purifying synthetic peptides to high purity.[5][6][9] During the final lyophilization (freeze-drying) step, unbound TFA is removed, but TFA anions remain bound to positively charged residues on the peptide, forming a TFA salt.[7][10]

Q3: What are the potential issues with residual TFA in my experiments?

Residual TFA can significantly impact experimental results in several ways:

  • Biological Inaccuracy: TFA is cytotoxic and can inhibit cell proliferation at concentrations as low as 10 nM.[5][7][11] It can also interfere with enzyme and receptor-binding assays.[5] This can lead to inaccurate or irreproducible data in cell-based and in vivo studies.[6][7]

  • Altered Peptide Properties: TFA counterions can bind to positively charged amino acid residues (like Lysine, Arginine, Histidine, and the N-terminus), altering the peptide's mass, solubility, and secondary structure.[5][6][10]

  • Analytical Interference: TFA has a strong absorbance around 1670 cm⁻¹, which can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis.[7]

Q4: When is it critical to remove TFA from my peptide?

TFA removal is strongly recommended, and often mandatory, for a variety of sensitive applications. Critical applications requiring TFA levels below 1% include:

  • Cell-based assays (e.g., proliferation, viability, signaling studies).[5]

  • In vivo and preclinical studies.[5][9]

  • Structural studies using techniques like Circular Dichroism (CD) or FTIR.[7]

  • Development of active pharmaceutical ingredients (APIs).[5]

For less sensitive applications, the presence of TFA may be acceptable, but it is crucial to be aware of its potential effects.

Troubleshooting Guides

Q1: I'm observing inconsistent results and high toxicity in my cell culture experiments. Could TFA be the cause?

A: Yes, this is a very common issue. Residual TFA is known to be cytotoxic and can interfere with cellular functions.[5] Effects such as inhibition of cell growth have been observed at nanomolar concentrations.[7][11] If you are using a this compound salt directly in cell culture, the TFA counterions are likely affecting the viability and behavior of your cells, leading to unreliable and irreproducible results.

Solution:

  • Quantify TFA Content: If possible, determine the percentage of TFA in your peptide lot.

  • Perform a Salt Exchange: Exchange the TFA counterions for a more biocompatible salt, such as hydrochloride (HCl) or acetate.[6][7] The HCl exchange protocol is detailed below.

  • Use a Control: In parallel, treat a set of cells with a TFA solution (at a concentration equivalent to that in your peptide stock) to directly assess its impact on your specific cell line.

Q2: My HPLC analysis shows a broad peak or lower purity than specified by the manufacturer. What could be the problem?

A: Several factors could contribute to this issue. While impurities from synthesis are possible, the analytical method itself can be a source of problems. TFA plays a crucial role in RP-HPLC by pairing with the peptide to improve peak shape and retention.

Solution:

  • Check HPLC Mobile Phase: Ensure that your mobile phases (both aqueous and organic) contain 0.1% TFA. Inadequate ion-pairing can lead to poor peak shape and resolution.

  • Sample Degradation: [Met5]-Enkephalin can degrade in solution. A study on its stability showed that while it is relatively stable when frozen, significant degradation can occur at room temperature.[12] Prepare solutions fresh and store them appropriately.

  • Column Contamination: The HPLC column may be contaminated. Flush the column thoroughly according to the manufacturer's instructions.

Q3: The molecular weight of my peptide determined by mass spectrometry is higher than the theoretical value. Is this related to TFA?

A: While TFA itself (CF₃COOH) is volatile, the trifluoroacetate anion (CF₃COO⁻) can form strong ionic bonds with the peptide. However, under typical electrospray ionization (ESI) or MALDI mass spectrometry conditions, these non-covalent adducts are often disrupted. A persistent mass increase is more likely due to trifluoroacetylation, a covalent modification where a trifluoroacetyl group attaches to amine groups (e.g., N-terminus or Lysine side chains). This can occur as a side reaction during synthesis.

Solution:

  • High-Resolution Mass Spectrometry: Use high-resolution MS to determine the exact mass difference. A trifluoroacetyl group adds 96 Da.

  • Tandem MS (MS/MS): Perform fragmentation analysis to identify the specific site of modification.

  • Review Synthesis Report: Check the quality control documents from the supplier, which may provide information on common synthesis-related impurities.

Quantitative Data Summary

Table 1: Impact of TFA on Cell-Based Assays

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nMReduced cell numbers after 24 hours[7][11]
Fetal Rat Osteoblasts100 nM10% inhibition of cell growth[7]
Murine C6 Glioma Cells0.5–7.0 mMStimulated cell growth and enhanced protein synthesis[7]

Table 2: Stability of [Met5]-Enkephalin in Saline Solution

Storage TemperatureDurationRemaining [Met5]-Enkephalin ConcentrationReference
-17°C2 months97%[12]
4°C2 months94%[12]
22°C8 weeks88-94% (6-12% reduction)[12]

Table 3: Residual TFA Levels in Commercial Peptides (Illustrative Examples)

Peptide Sample (Labeled Salt Form)Anion MeasuredConcentration (mg anion / g peptide)Reference
MSH-RIF (Trifluoroacetate)Trifluoroacetate202[13]
FMRF (Trifluoroacetate)Trifluoroacetate193[13]
Crude Synthetic PeptideTrifluoroacetate196 (19.6% by dry weight)[13]
GPC-Purified PeptideTrifluoroacetate167 (16.7% by dry weight)[13]

Experimental Protocols

Protocol 1: TFA Removal via HCl Exchange and Lyophilization

This is a widely adopted method for replacing TFA counterions with hydrochloride.[5][10][14]

Materials:

  • Peptide TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolve the peptide in high-purity water to a concentration of approximately 1 mg/mL.[10]

  • Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][10] Note: Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the peptide.[5]

  • Allow the solution to incubate at room temperature for at least one minute.[10]

  • Flash-freeze the solution using liquid nitrogen.[5][14]

  • Lyophilize the frozen sample overnight until all liquid is removed.

  • To ensure complete exchange, repeat the cycle at least two more times: re-dissolve the lyophilized powder in the dilute HCl solution (steps 1-3), freeze (step 4), and lyophilize (step 5).[5][10]

  • After the final lyophilization, the peptide is in its hydrochloride salt form and can be re-dissolved in the desired experimental buffer.[10]

Protocol 2: General RP-HPLC Analysis of [Met5]-Enkephalin, Amide

This protocol is a standard starting point for analyzing the purity of [Met5]-Enkephalin.

Materials:

  • Reversed-phase HPLC system with UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Set the UV detector to monitor absorbance at 220 nm or 280 nm.

  • Inject the dissolved peptide sample onto the column.

  • Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 60% Mobile Phase B over 30 minutes.

  • Monitor the chromatogram for the main peptide peak and any impurity peaks.

  • Calculate the purity by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).

Visualizations

Logical and Experimental Workflows

TFADecisionWorkflow start Start: This compound received application What is the intended application? start->application sensitive Sensitive Application? (e.g., cell-based assay, in vivo study, structural analysis) application->sensitive Define Use Case non_sensitive Non-Sensitive Application (e.g., initial analytical standard) application->non_sensitive remove_tfa TFA Removal Required (Target <1% TFA) sensitive->remove_tfa Yes proceed Proceed with caution. Be aware of potential TFA interference. sensitive->proceed No non_sensitive->proceed protocol Follow TFA Removal Protocol (e.g., HCl Exchange) remove_tfa->protocol end Experiment proceed->end protocol->end

Caption: Decision workflow for handling TFA in peptide experiments.

TFARemovalWorkflow cluster_cycle Repeat Cycle 3x dissolve 1. Dissolve Peptide in Water (1 mg/mL) add_hcl 2. Add 100 mM HCl to a final conc. of 2-10 mM dissolve->add_hcl incubate 3. Incubate 1 min at RT add_hcl->incubate freeze 4. Flash Freeze in Liquid N2 incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize end_product Peptide HCl Salt lyophilize->end_product Final Product start Peptide TFA Salt start->dissolve

Caption: Experimental workflow for TFA removal by HCl exchange.

OpioidSignaling Met_Enk [Met5]-Enkephalin DOR δ-Opioid Receptor (DOR) Met_Enk->DOR Binds to TFA TFA Counterion TFA->DOR Interferes with binding Response Cellular Response (e.g., ↓ Neuronal Excitability) TFA->Response Causes off-target effects Gi Gi/o Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP cAMP->Response Ion_Channels->Response Interference Potential Interference: - Altered Receptor Binding - Non-specific Cytotoxicity

Caption: Potential interference of TFA in [Met5]-Enkephalin signaling.

References

minimizing non-specific binding in [Met5]-Enkephalin receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in [Met5]-Enkephalin receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of a receptor assay?

A1: Non-specific binding refers to the adherence of a radioligand to components other than the target receptor, such as lipids, proteins in the cell membrane, or the filter apparatus itself.[1][2] This binding is typically of low affinity and is considered background noise that can obscure the true specific binding signal to the receptor of interest.

Q2: Why is high non-specific binding a problem?

A2: High non-specific binding reduces the signal-to-noise ratio of the assay, making it difficult to obtain accurate and reproducible data.[3] If the non-specific binding constitutes a large portion of the total binding (e.g., more than 50%), it can mask the specific binding to the [Met5]-Enkephalin receptors, leading to erroneous calculations of receptor affinity (Kd) and density (Bmax).[1][4]

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should be a small fraction of the total radioligand binding. In many well-optimized assay systems, non-specific binding is only 10-20% of the total binding.[1][4] If it exceeds 50%, troubleshooting is strongly recommended to improve data quality.[1]

Q4: How is non-specific binding experimentally determined?

A4: Non-specific binding is measured by performing the binding assay in the presence of a high, saturating concentration of an unlabeled ligand that binds to the same receptor as the radioligand.[1] This unlabeled ligand occupies nearly all the specific receptor sites, ensuring that any measured radioligand binding is primarily non-specific.[1] The specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the unlabeled competitor).[1]

Q5: What unlabeled ligand should be used to determine NSB in a [Met5]-Enkephalin assay?

A5: While unlabeled [Met5]-Enkephalin can be used, it is often preferable to use a chemically distinct compound that binds to the same receptor to avoid issues of isotopic dilution.[4] For opioid receptor assays, potent and selective unlabeled ligands are commonly used. For delta-opioid receptors (a primary target for [Met5]-Enkephalin), a compound like naltrindole could be used.[5] Alternatively, a high concentration (e.g., 1-10 µM) of a general opioid antagonist like naloxone or a specific agonist like DAMGO can be used to define NSB.[6][7] The concentration should be high enough to block virtually all specific binding, often recommended to be 100 times the Kd of the unlabeled ligand or 100 times the highest concentration of the radioligand used.[1][4]

Troubleshooting Guide for High Non-Specific Binding

Problem: My non-specific binding is unacceptably high (e.g., >50% of total binding).

High non-specific binding can arise from several factors related to assay components and protocol steps. The following solutions address the most common causes.

Solution 1: Optimize Assay Buffer Composition

Ionic and hydrophobic interactions are major drivers of non-specific binding. Modifying the buffer can disrupt these interactions.

  • Adjust pH: The charge of biomolecules is pH-dependent. Adjusting the buffer pH can help neutralize charged surfaces and reduce electrostatic-driven NSB.[8]

  • Increase Salt Concentration: Adding salts like NaCl (e.g., 100-150 mM) can shield charged interactions between the radioligand and non-target surfaces.[7][8]

  • Add Blocking Agents: Including proteins or detergents in the buffer can coat surfaces and prevent the radioligand from binding non-specifically.[8] See Table 1 for common agents.

  • Use Buffer Additives: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions that contribute to NSB.[8]

Solution 2: Re-evaluate Radioligand and Competitor Concentrations

  • Reduce Radioligand Concentration: Non-specific binding is typically non-saturable and increases linearly with the concentration of the radioligand.[1] Using the lowest possible concentration of radioligand that still provides an adequate signal can significantly lower NSB.

  • Ensure Saturating Competitor Concentration: For determining NSB, the unlabeled competitor concentration must be high enough to displace all specific binding. A concentration 100 times its Kd is a common rule of thumb.[4]

Solution 3: Optimize Incubation and Washing Steps

  • Optimize Incubation Time: Determine the optimal incubation time by conducting a time-course experiment. Sufficient time is needed to reach binding equilibrium, but excessively long incubations can sometimes increase NSB.[3]

  • Improve Washing Technique: Inadequate washing can leave unbound radioligand on the filter, artificially inflating both total and non-specific counts.

    • Increase the volume of the ice-cold wash buffer.[1]

    • Increase the number of wash steps (e.g., from 2 to 3).

    • Consider adjusting the temperature of the wash buffer.[4]

Solution 4: Assess Physical Components of the Assay

  • Change Filter Type: Radioligands can bind to the filter material itself. If using glass fiber filters, consider pre-treating them with a blocking agent like polyethyleneimine (PEI) to reduce negative charges. Alternatively, test different types of filter materials.[1][4]

  • Use Low-Binding Plastics: Peptides and other biomolecules can adsorb to the surfaces of standard polypropylene plates and tubes.[2][9] Using specialized low-binding microplates and vials can help minimize loss of analyte and reduce surface-related NSB.

Data Presentation

Table 1: Common Reagents for Reducing Non-Specific Binding

ReagentTypical Working ConcentrationMechanism of ActionReference
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Coats surfaces to block non-specific protein binding sites.[8]
Sodium Chloride (NaCl)100 - 150 mMShields electrostatic interactions.[7][8]
Non-ionic Surfactants (e.g., Tween-20, Triton X-100)0.01% - 0.05% (v/v)Disrupt hydrophobic interactions.[8]
Polyethyleneimine (PEI)0.1% - 0.5% (v/v)Used to pre-treat glass fiber filters to reduce surface charge.N/A

Table 2: Troubleshooting Checklist for High Non-Specific Binding

Parameter to CheckRecommended ActionRationaleReference
Buffer pH Test a range of pH values around the physiological optimum (e.g., 7.2-7.6).Neutralize surface charges on membranes and ligands.[8]
Ionic Strength Increase NaCl concentration incrementally (e.g., 50 mM, 100 mM, 150 mM).Reduce electrostatic interactions.[8]
Blocking Agent Add or increase the concentration of BSA (e.g., to 0.5% or 1%).Saturate non-specific sites on membranes and hardware.[3][8]
Radioligand Concentration Perform a saturation binding experiment to determine Kd; use a concentration at or below the Kd for competition assays.NSB is directly proportional to radioligand concentration.[1]
Wash Volume/Steps Increase wash buffer volume and/or add an extra wash step.Ensure complete removal of unbound radioligand.[1][4]
Incubation Time Run a time-course experiment to find the point of equilibrium; avoid excessive incubation.Minimize non-specific interactions that may increase over time.[3]
Filter Plates If using glass fiber, pre-soak in 0.3% PEI. Test alternative filter materials.Reduce ligand binding to the filter itself.[1][4]

Experimental Protocols

Protocol: Radioligand Binding Assay for [Met5]-Enkephalin Receptors

This protocol provides a general framework for a filtration-based radioligand binding assay using cell membranes expressing opioid receptors.

1. Membrane Preparation:

  • Culture cells expressing the opioid receptor of interest (e.g., delta-opioid receptor).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford or BCA assay), and store aliquots at -80°C.

2. Binding Assay:

  • Thaw membrane aliquots on ice. Dilute to the desired final concentration (e.g., 10-50 µg protein per well) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Prepare reaction tubes/wells for three conditions:

    • Total Binding: Add radioligand (e.g., [3H]DPDPE or [3H]Naltrindole) and an equal volume of assay buffer.
    • Non-Specific Binding: Add radioligand and an equal volume of unlabeled competitor (e.g., 10 µM Naloxone).
    • Competition Binding: Add radioligand and an equal volume of the test compound at various concentrations.

  • Initiate the binding reaction by adding the diluted membrane preparation to each well. The final volume is typically 200-500 µL.

  • Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[6]

3. Separation and Counting:

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% PEI. Use a cell harvester.

  • Quickly wash the filters three times with a defined volume (e.g., 3-5 mL) of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Place the filters into scintillation vials.

  • Add scintillation cocktail and allow the vials to sit for several hours in the dark.

  • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

4. Data Analysis:

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • For competition assays, plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 of the test compound.

Visualizations

G Met5 [Met5]-Enkephalin DOR Delta-Opioid Receptor (GPCR) Met5->DOR Binds G_protein Gi/o Protein Activation DOR->G_protein Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->downstream

Caption: Simplified signaling pathway of [Met5]-Enkephalin via the delta-opioid receptor.

G start Start: Prepare Reagents (Membranes, Buffers, Ligands) setup_tubes Set up Assay Tubes/Plate: Total, Non-Specific, Competition start->setup_tubes add_reagents Add Radioligand & Competitors (Buffer for Total Binding) setup_tubes->add_reagents add_membranes Initiate Reaction: Add Membrane Preparation add_reagents->add_membranes incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_membranes->incubate filter_wash Terminate by Rapid Filtration & Wash with Cold Buffer incubate->filter_wash count Quantify Radioactivity (Liquid Scintillation Counting) filter_wash->count analyze Analyze Data: Calculate Specific Binding count->analyze end End analyze->end

Caption: Experimental workflow for a typical radioligand receptor binding assay.

G high_nsb Problem: High NSB (>50%) check_buffer Action: Optimize Buffer (Add BSA, Increase Salt) high_nsb->check_buffer resolved1 Resolved? check_buffer->resolved1 check_ligand Action: Reduce Radioligand [ ] resolved1->check_ligand No success Success: Proceed with Assay resolved1->success Yes resolved2 Resolved? check_ligand->resolved2 check_wash Action: Optimize Wash (Increase Volume/Steps) resolved2->check_wash No resolved2->success Yes resolved3 Resolved? check_wash->resolved3 check_filters Action: Pre-treat or Change Filter Type resolved3->check_filters No resolved3->success Yes consult Consult further (e.g., try new radioligand) check_filters->consult

Caption: Troubleshooting decision tree for addressing high non-specific binding.

References

Technical Support Center: Removing TFA Counterions from Peptide Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of trifluoroacetic acid (TFA) counterions from synthetic peptide samples.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my peptide sample?

A: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS). It serves two primary purposes: cleaving the synthesized peptide from the solid-phase resin and acting as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) to improve separation.[1][2][3][4] Consequently, synthetic peptides are typically delivered as TFA salts, where the positively charged amino groups on the peptide are neutralized by negatively charged trifluoroacetate ions.[5][6][7]

Q2: Why should I remove or exchange the TFA counterion?

A: Residual TFA can be problematic for a variety of applications. It is a toxic substance that can interfere with biological assays even at nanomolar concentrations.[3][8] Known issues include:

  • Cellular Toxicity: TFA can inhibit cell proliferation or, in some cases, increase cell viability, leading to experimental variability and false results.[2][3]

  • Structural Interference: TFA has a strong absorbance band that can overlap with the amide I band of peptides in infrared (IR) spectroscopy, complicating secondary structure analysis.[2][3]

  • Alteration of Biological Activity: The presence of TFA can alter the peptide's conformation, solubility, and overall biological activity.[6][9] For peptides intended for in vivo studies or as active pharmaceutical ingredients (APIs), TFA removal is critical due to toxicity and potential immunogenicity.[8][10]

Q3: When is TFA removal most critical?

A: TFA removal is highly recommended or mandatory for the following applications:

  • Cell-based assays (e.g., proliferation, viability, signaling studies).[2][8]

  • In vivo animal studies and preclinical research.[5][10]

  • Structural studies using techniques like IR or CD spectroscopy.[2][3]

  • Development of peptide-based therapeutics or APIs.[8]

  • Any experiment where pH sensitivity is a concern.[2]

Q4: What are the common methods for removing TFA counterions?

A: The most common methods involve exchanging the TFA counterion for a more biologically compatible one, such as acetate or chloride. Key techniques include:

  • TFA/HCl Exchange: Repeated lyophilization (freeze-drying) of the peptide from an aqueous hydrochloric acid (HCl) solution.[6][9][11]

  • TFA/Acetate Exchange: Using anion-exchange chromatography to replace TFA with acetate.[11][12]

  • Reversed-Phase HPLC: Re-purifying the peptide on an HPLC system using a mobile phase containing a different acid, like acetic acid.[1][10]

  • Precipitation: Washing the peptide with a solvent like cold diethyl ether can help remove excess, unbound TFA.[11]

Q5: How can I verify that TFA has been successfully removed?

A: Several analytical techniques can be used to quantify the remaining TFA content:

  • Ion Chromatography: A sensitive method for detecting and quantifying TFA, acetate, and other anions.[11][13]

  • 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): Directly detects the fluorine atoms in TFA.[5][14]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Can monitor the disappearance of the characteristic TFA absorbance band.[5][14]

  • HPLC with Evaporative Light-Scattering Detector (HPLC-ELSD): Allows for the simultaneous quantification of TFA and its replacement counterion (e.g., chloride).[14]

Q6: Are there risks associated with TFA removal procedures?

A: Yes, the primary risk is the loss of peptide material during the exchange process, which can be significant (often 20-30%).[1][6][7] Additionally, using very strong acidic conditions (e.g., high concentrations of HCl) or improper handling can potentially lead to peptide degradation or modification.[5][6] It is crucial to choose a method appropriate for the specific peptide's properties and to perform the procedure carefully.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Recovery • Peptide loss during multiple lyophilization, chromatography, or precipitation steps.[1][7]• Adsorption of the peptide to container walls or chromatography media.• Minimize the number of exchange cycles where possible.• For chromatography, ensure the column and method are optimized for your peptide.• Use low-binding tubes and labware.
Incomplete TFA Removal • Insufficient number of exchange cycles in lyophilization protocols.• Inadequate concentration of the replacement acid (e.g., HCl).[6][14]• Strong ionic interaction between TFA and basic residues (Arg, Lys, His) in the peptide.[7]• Increase the number of lyophilization cycles (typically 2-3 are needed).[6][9]• Use an optimal HCl concentration; studies suggest 10 mM HCl is highly effective.[14][15]• For peptides with multiple basic residues, ion-exchange chromatography may be more effective.
Peptide Solubility Issues After Exchange • The new counterion (e.g., acetate, chloride) may alter the peptide's solubility properties.• Change in pH of the final peptide solution.• Before lyophilizing the final product, ensure it is fully dissolved in a suitable buffer for your downstream application.• Perform a solubility test with a small aliquot of the peptide in its new salt form.
Peptide Degradation • Exposure to harsh pH conditions (e.g., very high HCl concentrations).[5]• Oxidation of sensitive residues (Cys, Met, Trp) during handling.[2]• Use a moderate concentration of HCl (e.g., 10 mM) for exchange, which has been shown to be effective without causing degradation.[14][15]• Handle the peptide in degassed buffers and store it properly at -20°C, protected from light.[2]
Inconsistent Biological Assay Results • Residual TFA is still present at levels that interfere with the assay.• The new counterion (e.g., chloride) may have an unexpected effect on the biological system.• Verify TFA removal using a quantitative method like ion chromatography or 19F-NMR.[5][14]• Run a control experiment with the new counterion (e.g., sodium chloride or sodium acetate) alone to assess its impact on the assay.

Data Presentation

Table 1: Comparison of Common TFA Removal Methods

MethodEffectivenessProsConsTypical Peptide Loss
TFA/HCl Exchange (Lyophilization) High (>99% removal)[14]Simple procedure, does not require specialized equipment beyond a lyophilizer.Can be time-consuming (multiple cycles), potential for peptide degradation if HCl concentration is too high.[5][6]20-30%[1][6]
TFA/Acetate Exchange (Ion Exchange) High to Very HighCan be very efficient and gentle on the peptide.[5]Requires setting up an ion-exchange column; method development may be needed.20-30%[1][7]
RP-HPLC Based Exchange Moderate to HighCan be performed on the same system used for purification.Dilutes the peptide sample; may not be as effective as other methods for complete removal.[16]Varies with method
Precipitation (with Ether) Low to ModerateGood for removing excess, unbound TFA and other small molecule impurities.[11]Ineffective at removing TFA counterions tightly bound to the peptide.Varies

Table 2: Efficacy of TFA Removal Using Different HCl Concentrations

HCl ConcentrationNumber of Lyophilization CyclesResulting TFA Content (% w/w)Reference
2 mM3< 1%[14]
5 mM2< 1%[14]
10 mM1< 1%[14][15]
100 mM1< 1%[14][15]

Note: A recent study determined 10 mM HCl to be the optimal concentration, achieving efficient removal without impacting peptide integrity.[14][15]

Visualizations and Workflows

G start Start: Peptide with TFA Counterion app What is the intended application? start->app cell_assay Cell-Based Assay or In Vivo Study? app->cell_assay Biological structural Structural Study (e.g., IR)? app->structural Physicochemical non_sensitive Non-Sensitive Application app->non_sensitive Other cell_assay->structural No hcl_exchange Perform TFA/HCl Exchange cell_assay->hcl_exchange Yes structural->non_sensitive No iex_exchange Perform TFA/Acetate Exchange (IEX) structural->iex_exchange Yes no_exchange No Exchange Necessary (Proceed with caution) non_sensitive->no_exchange G cluster_workflow TFA/HCl Exchange Workflow start 1. Dissolve Peptide dissolve Dissolve peptide in water or buffer (e.g., 1 mg/mL) start->dissolve add_hcl 2. Add HCl dissolve->add_hcl hcl_details Add 100 mM HCl to a final concentration of 2-10 mM (10 mM is optimal) add_hcl->hcl_details freeze 3. Freeze Sample hcl_details->freeze freeze_details Quick-freeze the solution (e.g., in liquid nitrogen or at -80°C) freeze->freeze_details lyophilize 4. Lyophilize freeze_details->lyophilize lyo_details Lyophilize overnight until all liquid is removed lyophilize->lyo_details repeat_check 5. Repeat Cycle? lyo_details->repeat_check repeat_check->start Yes (Repeat 1-2 times) end 6. Final Product (Peptide-HCl Salt) repeat_check->end No (Cycles Complete) G cluster_workflow TFA/Acetate Ion-Exchange Workflow prep_resin 1. Prepare Anion Exchange Resin elute_resin Elute column with 1M Sodium Acetate prep_resin->elute_resin wash_resin Wash with distilled water to remove excess sodium acetate elute_resin->wash_resin load_peptide 2. Load Peptide wash_resin->load_peptide load_details Dissolve peptide in distilled water and apply to the column load_peptide->load_details elute_peptide 3. Elute and Collect load_details->elute_peptide elute_details Elute with distilled water and collect fractions containing the peptide elute_peptide->elute_details lyophilize 4. Lyophilize elute_details->lyophilize

References

addressing high variability in [Met5]-Enkephalin behavioral experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Met5]-Enkephalin in behavioral experiments. Our goal is to help you address the high variability often encountered in these studies and ensure the reliability and reproducibility of your results.

Troubleshooting Guide

High variability in behavioral outcomes is a significant challenge in [Met5]-Enkephalin research. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of variability.

Question: Why am I observing inconsistent analgesic effects in the hot plate or tail flick test?

Answer: Inconsistent results in thermal nociception assays are a frequent issue. Several factors, from procedural variations to the inherent properties of [Met5]-Enkephalin, can contribute. Consider the following potential causes and solutions:

  • Rapid Degradation: [Met5]-Enkephalin has a very short biological half-life, being rapidly metabolized by various enzymes.[1] This can lead to inconsistent bioavailability at the target receptors.

    • Solution: To mitigate this, consider using a more stable synthetic analog of [Met5]-Enkephalin. Alternatively, co-administration with peptidase inhibitors like thiorphan and bestatin can increase its effective concentration and duration of action.[2]

  • Procedural Variability: Minor inconsistencies in experimental procedures can lead to significant variations in results.

    • Solution: Strictly standardize your protocol. For the hot plate test, ensure the plate temperature is consistent and use a fixed cut-off time to prevent tissue damage.[3][4] For the tail flick test, the intensity and focus of the heat source must be the same for all animals.[5][6] The initial temperature of the animal's tail can also affect the results.[5]

  • Animal Stress: Handling and environmental stress can significantly impact an animal's baseline pain perception and response to [Met5]-Enkephalin.

    • Solution: Acclimate animals to the experimental room and testing apparatus before the experiment. Handle animals consistently and gently to minimize stress.

Question: My dose-response curve for [Met5]-Enkephalin is flat or non-monotonic. What could be the cause?

Answer: A non-standard dose-response curve can be perplexing. Here are some potential explanations and troubleshooting steps:

  • Receptor Selectivity and Saturation: [Met5]-Enkephalin primarily acts on δ-opioid receptors but also has an affinity for μ-opioid receptors.[1][7][8] At higher doses, you may be observing complex interactions between these receptor systems, or receptor saturation, which can lead to a plateau or even a decrease in the observed effect.

    • Solution: Investigate a wider range of doses, including very low concentrations, to fully characterize the dose-response relationship.[9][10] Consider using selective antagonists for μ and δ receptors to dissect the contribution of each receptor subtype to the behavioral effect.[2][11]

  • Route of Administration: The method of administration dramatically affects the bioavailability and central nervous system penetration of [Met5]-Enkephalin.

    • Solution: Intracerebroventricular (ICV) or intrathecal (IT) injections bypass the blood-brain barrier and deliver the peptide directly to the CNS, often yielding more consistent results for centrally-mediated behaviors.[11][12] If using peripheral administration (e.g., subcutaneous or intravenous), be aware of the rapid degradation and consider the use of stable analogs.[13][14]

Question: I am seeing significant inter-individual variability in the behavioral responses of my animal subjects. How can I address this?

Answer: Inter-individual variability is an inherent challenge in animal research.[15][16] However, there are strategies to manage and account for it:

  • Genetic Background: Different strains of mice and rats can exhibit varying baseline pain sensitivity and metabolic rates for opioids.[5]

    • Solution: Use a single, well-characterized inbred strain for your experiments to minimize genetic variability. Report the specific strain used in your publications.

  • Baseline Behavioral Screening: Not all animals within the same strain will behave identically.

    • Solution: Conduct a baseline behavioral assessment before drug administration. This allows you to either exclude outliers or use the baseline data as a covariate in your statistical analysis, which can help to reduce noise and increase the power of your study.

  • Environmental Factors: Subtle environmental differences can influence behavior.

    • Solution: Ensure that all animals are housed under identical conditions (e.g., light-dark cycle, temperature, cage enrichment) and that testing occurs at the same time of day to account for circadian rhythms that can affect behavior and peptide expression.[17]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for [Met5]-Enkephalin in modulating behavior?

A1: [Met5]-Enkephalin is an endogenous opioid peptide that acts as a neurotransmitter.[18] Its primary behavioral effects are mediated through its binding to and activation of opioid receptors, particularly the δ-opioid and μ-opioid receptors.[1][7][8] These receptors are G-protein coupled receptors that, upon activation, can inhibit neuronal activity and reduce the release of certain neurotransmitters, leading to effects such as analgesia (pain relief).[7][18]

Q2: What are the main opioid receptors that [Met5]-Enkephalin interacts with?

A2: [Met5]-Enkephalin has the highest affinity for the δ-opioid receptor.[7] It also binds to the μ-opioid receptor, but with a lower affinity.[7][19] Its affinity for the κ-opioid receptor is low.[1][7]

Q3: How should I prepare and store [Met5]-Enkephalin for my experiments?

A3: [Met5]-Enkephalin is a peptide and is susceptible to degradation. It should be stored as a lyophilized powder at -20°C or lower for long-term stability. For experiments, prepare fresh solutions daily in a suitable buffer or artificial cerebrospinal fluid. Avoid repeated freeze-thaw cycles.

Q4: What are the typical effective doses for [Met5]-Enkephalin in behavioral studies?

A4: The effective dose of [Met5]-Enkephalin is highly dependent on the route of administration and the specific behavioral assay. For intracerebroventricular (ICV) administration in rodents, doses in the microgram range are often used.[12] For peripheral administration, higher doses may be required due to rapid degradation and poor blood-brain barrier penetration. For example, a study in newborn rats used a subcutaneous dose of 80 µg/kg.[13] It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.

Q5: Can [Met5]-Enkephalin have effects other than analgesia?

A5: Yes. Beyond its role in pain modulation, [Met5]-Enkephalin, also known as opioid growth factor (OGF), is involved in the regulation of cell proliferation, wound healing, and has been investigated for its potential in cancer therapy.[20][21] In behavioral studies, it has also been shown to influence locomotion and stress responses.[11]

Data Presentation

Table 1: Receptor Binding Affinity of [Met5]-Enkephalin

Opioid Receptor SubtypeRelative AffinityPrimary Behavioral Effects
δ-Opioid Receptor (DOR)High[7]Analgesia, antidepressant-like effects[1]
μ-Opioid Receptor (MOR)Moderate[7][19]Analgesia, reward, respiratory depression
κ-Opioid Receptor (KOR)Low[1][7]Dysphoria, sedation

Table 2: Common Administration Routes for [Met5]-Enkephalin in Rodent Behavioral Studies

Route of AdministrationTypical Dose RangeAdvantagesDisadvantages
Intracerebroventricular (ICV)1-10 µ g/rat [12]Bypasses blood-brain barrier, direct CNS actionInvasive, requires surgery
Intrathecal (IT)Nanomolar to micromolar concentrationsTargets spinal cord receptorsInvasive, requires surgery
Subcutaneous (SC)80 µg/kg (neonatal rats)[13]Less invasive than ICV/ITRapid degradation, poor CNS penetration
Intravenous (IV)VariableRapid systemic distributionRapid degradation, poor CNS penetration

Experimental Protocols

Hot Plate Test for Analgesia

The hot plate test is used to assess the analgesic effects of [Met5]-Enkephalin by measuring the latency of a thermal pain response.[3][22]

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a temperature controller and a transparent cylinder to confine the animal.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C), and start a timer.

  • Observation: Observe the animal for signs of pain, such as paw licking, shaking, or jumping.[3]

  • Latency Recording: Stop the timer as soon as a pain response is observed and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, remove it from the plate and assign it the cut-off latency.[4]

  • Drug Administration: Administer [Met5]-Enkephalin or the vehicle control via the chosen route.

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60 minutes), repeat the hot plate test to assess the analgesic effect. An increase in latency compared to baseline and the vehicle group indicates analgesia.

Tail Flick Test for Analgesia

The tail flick test is another common method to evaluate centrally mediated analgesia.[5]

Methodology:

  • Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[5]

  • Acclimation: Acclimate the animals to the testing environment and restraining device.

  • Baseline Measurement: Place the animal in the restrainer and position its tail over the light source. Activate the light beam and start the timer.

  • Latency Recording: The timer automatically stops when the animal flicks its tail away from the heat source. Record this latency.[5]

  • Cut-off Time: A cut-off time (typically 10-12 seconds) is used to prevent tissue injury.[6]

  • Drug Administration: Administer [Met5]-Enkephalin or vehicle.

  • Post-treatment Measurement: Measure the tail flick latency at various time points after drug administration. An increased latency indicates an analgesic effect.[23]

Visualizations

G [Met5]-Enkephalin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met5_Enkephalin [Met5]-Enkephalin Opioid_Receptor Opioid Receptor (δ or μ) Met5_Enkephalin->Opioid_Receptor Binds G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits opening K_Channel K+ Channel G_Protein->K_Channel Promotes opening cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Neuronal_Inhibition Neuronal Inhibition (e.g., Analgesia) cAMP->Neuronal_Inhibition Ca_Channel->Neuronal_Inhibition K_Channel->Neuronal_Inhibition

Caption: Signaling pathway of [Met5]-Enkephalin leading to neuronal inhibition.

G Experimental Workflow for Behavioral Assay Animal_Acclimation Animal Acclimation (Habituation to environment and handling) Baseline_Testing Baseline Behavioral Testing (e.g., Hot Plate, Tail Flick) Animal_Acclimation->Baseline_Testing Group_Assignment Randomized Group Assignment (Vehicle, Drug Doses) Baseline_Testing->Group_Assignment Drug_Administration Drug Administration ([Met5]-Enkephalin or Vehicle) Group_Assignment->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (At specified time points) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Interpretation Post_Treatment_Testing->Data_Analysis

Caption: A typical experimental workflow for a [Met5]-Enkephalin behavioral study.

G Troubleshooting High Variability High_Variability High Variability Observed Check_Peptide Is the peptide stable and bioactive? High_Variability->Check_Peptide Check_Procedure Is the experimental procedure consistent? High_Variability->Check_Procedure Check_Animals Are there significant inter-animal differences? High_Variability->Check_Animals Solution_Peptide Use fresh peptide solution. Consider stable analogs or peptidase inhibitors. Check_Peptide->Solution_Peptide No Solution_Procedure Strictly standardize all experimental steps. Automate where possible. Check_Procedure->Solution_Procedure No Solution_Animals Use a single inbred strain. Perform baseline testing to screen or normalize. Check_Animals->Solution_Animals Yes

Caption: A decision tree for troubleshooting high variability in experiments.

References

troubleshooting inconsistent results with [Met5]-Enkephalin, amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Met5]-Enkephalin, amide. The information is designed to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is [Met5]-Enkephalin, amide and what are its primary targets?

A1: [Met5]-Enkephalin, amide is a synthetic, amidated version of the endogenous opioid pentapeptide, Met-enkephalin. It is an agonist primarily for the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (μOR). It has minimal to no effect on the kappa-opioid receptor (κOR)[1]. It is also recognized as the Opioid Growth Factor (OGF) and interacts with the Opioid Growth Factor Receptor (OGFr), formerly known as the zeta-opioid receptor (ζOR), to regulate cell growth[1].

Q2: What are the common applications of [Met5]-Enkephalin, amide in research?

A2: Researchers use [Met5]-Enkephalin, amide to study a variety of physiological processes, including pain modulation (analgesia), emotional responses, and gastrointestinal motility[2]. As the Opioid Growth Factor, it is also used to investigate cell proliferation and tissue regeneration[1]. Its role in neuromodulation makes it a valuable tool in neuroscience research[2].

Q3: How should I store and handle [Met5]-Enkephalin, amide to ensure its stability?

A3: For long-term storage, lyophilized [Met5]-Enkephalin, amide should be stored at -20°C[2]. Once reconstituted in a solvent, it is recommended to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for a limited time. The peptide is soluble in water[2].

Q4: Why am I seeing variable or inconsistent results in my experiments?

A4: Inconsistent results with [Met5]-Enkephalin, amide can arise from several factors, including:

  • Peptide Degradation: Endogenous peptides like enkephalins have a very short half-life (minutes) due to rapid metabolism by various peptidases[1]. The amidated form is more stable, but degradation can still occur in biological samples.

  • Oxidation: The methionine residue in the peptide is susceptible to oxidation, which can reduce its biological activity.

  • Receptor Subtype Specificity: The peptide interacts with multiple opioid receptor subtypes (δ and μ), and the relative expression levels of these receptors in your experimental system can influence the observed effects.

  • Experimental Conditions: Variations in pH, temperature, and incubation times can all impact peptide stability and receptor binding.

  • Assay-Specific Variability: Different assay formats (e.g., binding vs. functional assays) can yield different potency and efficacy values.

Troubleshooting Guides

Problem 1: Low or No Signal in Receptor Binding Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Degraded Peptide - Use freshly prepared solutions of [Met5]-Enkephalin, amide. - Store stock solutions in aliquots at -20°C or -80°C. - Include protease inhibitors in your assay buffer.
Incorrect Assay Buffer Composition - Ensure the pH of the binding buffer is optimal (typically around 7.4). - Check for the presence of necessary ions (e.g., Mg2+) that may be required for receptor binding.
Low Receptor Expression - Use a cell line known to express sufficient levels of δ-opioid or μ-opioid receptors. - Verify receptor expression using a positive control ligand with known high affinity.
Issues with Radioligand - Check the expiration date and specific activity of your radioligand. - Perform a saturation binding experiment to determine the Kd and Bmax of the radioligand for your receptor preparation.
Suboptimal Incubation Conditions - Optimize incubation time and temperature. Binding equilibrium needs to be reached.
Problem 2: High Variability in Functional Assays (e.g., cAMP, β-arrestin)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Cell Health and Passage Number - Use cells at a consistent and optimal confluency. - Keep the cell passage number low and consistent between experiments.
Receptor Desensitization - Minimize pre-incubation times with the agonist. - For some experiments, you may need to pre-treat with an antagonist to prevent desensitization before adding the agonist.
Signal Transduction Variability - Ensure all reagents for the functional assay (e.g., cAMP detection kits, β-arrestin assay components) are within their expiration dates and stored correctly. - Optimize the stimulation time for the specific downstream signaling event you are measuring.
Presence of Endogenous Ligands - If using primary cells or tissue preparations, be aware that endogenous enkephalins may be present and can interfere with the assay.
Problem 3: Discrepancy Between Binding Affinity (Ki) and Functional Potency (EC50/IC50)

Possible Causes & Solutions

Possible Cause Explanation and Action
Receptor Reserve In functional assays, a maximal response may be achieved with only a fraction of receptors occupied, leading to a lower EC50 value compared to the Ki. This is a common phenomenon for G-protein coupled receptors.
Biased Agonism [Met5]-Enkephalin, amide may act as a biased agonist, preferentially activating one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). This can result in different potency values in different functional assays.
Assay Conditions The conditions for binding and functional assays are often different (e.g., presence of GTP analogs in binding assays). These differences can influence the apparent affinity and potency of the ligand.

Quantitative Data Summary

The following tables summarize key quantitative data for [Met5]-Enkephalin, amide from various sources. Note that values can vary depending on the experimental system and conditions.

Table 1: Receptor Binding Affinities (Ki)

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
δ-Opioid Receptor[3H]NaltrindoleRat Brain1.3Fichna et al., 2007
μ-Opioid Receptor[3H]DAMGORat Brain25.7Fichna et al., 2007

Table 2: Functional Potencies (IC50 / EC50)

Assay TypeExperimental SystemParameterValue (nM)Reference
Inhibition of ContractionCat Distal ColonIC502.2Kennedy et al., 1987[3][4]
Receptor BindingRat Cerebellum HomogenatesIC50200Change & Fong, 1976[5]
[35S]GTPγS BindingRat Brain MembranesEC50~10-100Bozó et al., 2000[6]
β-arrestin 2 RecruitmentHEK293 cellspEC50 = 6.96110Eur J Med Chem, 2022[7]

Experimental Protocols

Detailed Methodology: Radioligand Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of [Met5]-Enkephalin, amide for opioid receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the opioid receptor of interest.

  • Radioligand (e.g., [3H]Naltrindole for δ-opioid receptors or [3H]DAMGO for μ-opioid receptors).

  • [Met5]-Enkephalin, amide.

  • Non-specific binding control (e.g., a high concentration of a non-labeled opioid ligand like Naloxone).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Filter mats (e.g., GF/B or GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Binding Buffer + Membranes.

    • Non-specific Binding: Radioligand + High concentration of non-labeled ligand + Membranes.

    • Competition: Radioligand + Varying concentrations of [Met5]-Enkephalin, amide + Membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of [Met5]-Enkephalin, amide to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Detailed Methodology: cAMP Functional Assay (HTRF)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cyclic AMP (cAMP) levels following receptor activation by [Met5]-Enkephalin, amide. This is suitable for Gi-coupled receptors like the δ-opioid receptor.

Materials:

  • Cells expressing the δ-opioid receptor.

  • [Met5]-Enkephalin, amide.

  • Forskolin (to stimulate adenylate cyclase).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Cell culture medium and plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of [Met5]-Enkephalin, amide.

  • Cell Stimulation:

    • For agonist mode: Add varying concentrations of [Met5]-Enkephalin, amide to the cells.

    • For antagonist mode (to measure inhibition of stimulated cAMP production): Pre-incubate cells with [Met5]-Enkephalin, amide, then add a fixed concentration of an adenylyl cyclase activator like Forskolin.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot it against the log concentration of [Met5]-Enkephalin, amide to determine the EC50 or IC50.

Detailed Methodology: β-Arrestin Recruitment Assay (PathHunter)

This protocol outlines the use of the PathHunter β-arrestin recruitment assay to measure the interaction of β-arrestin with the activated δ-opioid receptor.

Materials:

  • PathHunter cell line co-expressing the δ-opioid receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor.

  • [Met5]-Enkephalin, amide.

  • PathHunter Detection Reagents.

  • Cell culture medium and plates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Plate the PathHunter cells in a 384-well plate and incubate overnight[8].

  • Compound Addition: Add serial dilutions of [Met5]-Enkephalin, amide to the cells[9].

  • Incubation: Incubate the plate for 90 minutes at 37°C[9].

  • Detection: Add the PathHunter detection reagent mixture to each well[9].

  • Incubation: Incubate for 60 minutes at room temperature[9].

  • Reading: Read the chemiluminescent signal on a plate reader[9].

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of [Met5]-Enkephalin, amide to determine the EC50 for β-arrestin recruitment.

Visualizations

Signaling Pathways

Met5_Enkephalin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Met5_Enkephalin [Met5]-Enkephalin, amide dOR δ-Opioid Receptor (GPCR) Met5_Enkephalin->dOR Binds G_protein Gi/o Protein dOR->G_protein Activates GRK GRK dOR->GRK Phosphorylates b_Arrestin β-Arrestin dOR->b_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreased production IP3_DAG IP3 & DAG PLC->IP3_DAG Produces GRK->dOR ERK ERK b_Arrestin->ERK Activates Internalization Receptor Internalization b_Arrestin->Internalization Mediates Downstream Effects 1 Modulation of Ion Channels, Gene Expression cAMP->Downstream Effects 1 Leads to Downstream Effects 2 Ca2+ Release, PKC Activation IP3_DAG->Downstream Effects 2 Leads to Downstream Effects 3 Cell Growth, Differentiation ERK->Downstream Effects 3 Leads to

Caption: [Met5]-Enkephalin, amide signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide Prepare [Met5]-Enkephalin, amide stock solution and dilutions Binding Receptor Binding Assay (e.g., Radioligand) Peptide->Binding Functional_G Functional Assay (G-protein pathway, e.g., cAMP) Peptide->Functional_G Functional_Arr Functional Assay (β-arrestin pathway) Peptide->Functional_Arr Cells Culture and prepare cells (e.g., plating, membrane prep) Cells->Binding Cells->Functional_G Cells->Functional_Arr Ki Calculate Ki from IC50 (Cheng-Prusoff) Binding->Ki EC50_G Determine EC50/IC50 for G-protein signaling Functional_G->EC50_G EC50_Arr Determine EC50 for β-arrestin recruitment Functional_Arr->EC50_Arr Compare Compare Ki and EC50 values and assess for biased agonism Ki->Compare EC50_G->Compare EC50_Arr->Compare

Caption: General experimental workflow for characterizing [Met5]-Enkephalin, amide.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Results? CheckPeptide Is the peptide stable and correctly prepared? Start->CheckPeptide YesPeptide Yes CheckPeptide->YesPeptide Yes NoPeptide No CheckPeptide->NoPeptide No CheckCells Are the cells/membranes of good quality and consistent? YesCells Yes CheckCells->YesCells Yes NoCells No CheckCells->NoCells No CheckAssay Are assay conditions optimized and consistent? YesAssay Yes CheckAssay->YesAssay Yes NoAssay No CheckAssay->NoAssay No CheckData Is data analysis appropriate? YesData Yes CheckData->YesData Yes NoData No CheckData->NoData No YesPeptide->CheckCells FixPeptide Prepare fresh peptide, aliquot, and store properly. Consider protease inhibitors. NoPeptide->FixPeptide YesCells->CheckAssay FixCells Use consistent cell passage, check viability, and optimize receptor expression. NoCells->FixCells YesAssay->CheckData FixAssay Optimize incubation time, temperature, and buffer composition. NoAssay->FixAssay InvestigateFurther Consider other factors: receptor dimerization, allosteric modulation. YesData->InvestigateFurther FixData Use appropriate models (e.g., Cheng-Prusoff). Consider biased agonism. NoData->FixData

Caption: Logical flow for troubleshooting inconsistent results.

References

optimizing buffer conditions for [Met5]-Enkephalin binding studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for [Met5]-Enkephalin binding studies.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of buffer crucial for [Met5]-Enkephalin binding assays? A1: The buffer composition directly influences the stability of the [Met5]-Enkephalin peptide, the conformation of the opioid receptor, and the interaction between them. Key parameters like pH, ionic strength, and the presence of additives can significantly impact binding affinity and specificity, affecting the reliability and reproducibility of experimental results.

Q2: What is the optimal pH for a [Met5]-Enkephalin binding assay? A2: The optimal pH for opioid receptor binding is generally close to physiological pH (~7.4). Significant deviations can alter the protonation state of amino acid residues in both the receptor's binding pocket and the [Met5]-Enkephalin peptide, potentially reducing binding affinity.[1][2] For instance, at a pH of 6.0, the binding of some ligands to the mu-opioid receptor is diminished.[1] The interaction often relies on a salt bridge between the protonated amine of the ligand and specific acidic residues like D147 in the receptor.[2]

Q3: Do I need to include protease inhibitors in my binding buffer? A3: Yes, it is highly recommended. [Met5]-Enkephalin is a pentapeptide and is susceptible to degradation by peptidases present in tissue membrane preparations.[3][4] Including a cocktail of protease inhibitors helps ensure the integrity and concentration of the peptide throughout the incubation period.[3][5]

Q4: What is the role of sodium ions in the binding buffer? A4: Sodium ions act as allosteric modulators of opioid receptors.[6] They can shift the receptor from a high-affinity state for agonists to a low-affinity state.[6] This property is often used experimentally; a decrease in ligand affinity in the presence of sodium ions (e.g., 100 mM NaCl) is characteristic of an agonist.[7] For some agonists, specific binding can be reduced by 50% at a concentration of approximately 25 mM NaCl.[6]

Q5: How does [Met5]-Enkephalin interact with its receptor? A5: [Met5]-Enkephalin is an endogenous opioid peptide that binds to opioid receptors, which are G-protein coupled receptors (GPCRs).[4][8] Upon binding, the receptor activates an intracellular inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity to decrease neuronal excitability.[8][9]

Troubleshooting Guide

Problem 1: Low or No Specific Binding

  • Question: I am not observing any significant specific binding of radiolabeled [Met5]-Enkephalin. What are the possible causes?

  • Answer:

    • Peptide Degradation: [Met5]-Enkephalin may be degrading during the experiment.

      • Solution: Ensure a broad-spectrum cocktail of protease inhibitors is included in your incubation buffer. A common combination includes amastatin, captopril, and phosphoramidon.[3][10] Other inhibitors like bestatin and thiorphan can also be effective.[5]

    • Incorrect pH: The buffer pH may be suboptimal for receptor binding.

      • Solution: Verify that your buffer pH is stable and maintained around 7.4. The protonation state of key residues is critical for binding.[2]

    • Inactive Receptor Preparation: The receptors in your membrane preparation may be denatured or inactive.

      • Solution: Prepare fresh membrane fractions and store them appropriately at -80°C. Avoid repeated freeze-thaw cycles.

    • Suboptimal Incubation Time/Temperature: The binding may not have reached equilibrium.

      • Solution: Perform time-course and temperature-dependence experiments to determine the optimal conditions for your specific system. A common starting point is 90 minutes at room temperature.[11]

Problem 2: High Non-Specific Binding

  • Question: My non-specific binding is very high, making it difficult to determine the specific binding window. How can I reduce it?

  • Answer:

    • Inadequate Blocking: The filter or plate may be binding the radioligand.

      • Solution: Pre-treat filters (e.g., with 0.5% polyethyleneimine) or blocking plates (e.g., with BSA) to reduce non-specific adherence.

    • Radioligand Concentration Too High: Using an excessively high concentration of radioligand can increase non-specific binding.

      • Solution: Use a radioligand concentration that is at or below its Kd value for the receptor.

    • Insufficient Washing: Unbound radioligand may not be effectively removed.

      • Solution: Increase the volume and/or number of washes with ice-cold wash buffer after incubation and filtration. Ensure the washing process is rapid to prevent dissociation of the specifically bound ligand.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing buffer conditions and understanding [Met5]-Enkephalin interactions.

Table 1: Effect of Ions on Agonist Binding

Ion Concentration Effect on Agonist Binding Reference
NaCl ~25 mM ~50% loss of specific binding to opioid receptors. [6]

| NaCl | 100 mM | Significantly decreases the affinity of agonists. Used to confirm agonist activity. |[6][7] |

Table 2: IC50 Values of [Met5]-Enkephalin and Analogs

Peptide Assay IC50 Value Reference
[Met5]-Enkephalin Inhibition of pelvic nerve-evoked contractions. 2.2 nM [12]
MEAGL ([Met5]enkephalin-Arg6-Gly7-Leu8) Inhibition of cholinergic neurotransmission. 1.3 µM [13]

| MEAP ([Met5]enkephalin-Arg6-Phe7) | Inhibition of cholinergic neurotransmission. | 1.4 µM |[13] |

Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol provides a general framework for a competition binding assay to determine the affinity of unlabeled [Met5]-Enkephalin by measuring its ability to displace a radiolabeled ligand.

  • Preparation of Reagents:

    • Binding Buffer: Prepare a buffer such as 50 mM Tris-HCl, pH 7.4.

    • Protease Inhibitors: Prepare a stock solution of a protease inhibitor cocktail (e.g., amastatin, captopril, phosphoramidon). Add to the binding buffer immediately before use.

    • Radioligand: Prepare a working solution of a suitable radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors) at a concentration of approximately 2-3 times its Kd value.

    • Competitor ([Met5]-Enkephalin): Prepare a serial dilution of unlabeled [Met5]-Enkephalin.

    • Membrane Preparation: Thaw the receptor-containing membrane preparation on ice. Homogenize gently and dilute to the desired concentration in binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled standard antagonist (e.g., 10 µM naloxone), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: Add 50 µL of each [Met5]-Enkephalin dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).[11]

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of [Met5]-Enkephalin.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Visualizations

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_response Intracellular Response Receptor Opioid Receptor (GPCR) G_Protein Inactive G-Protein (Gαi-GDP-Gβγ) Receptor->G_Protein Activation G_Active Active G-Protein (Gαi-GTP + Gβγ) G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_Channel K+ Channel (Closed) K_Channel_Open K+ Channel (Open) K_Channel->K_Channel_Open Ca_Channel Ca2+ Channel (Open) Ca_Channel_Closed Ca2+ Channel (Closed) Ca_Channel->Ca_Channel_Closed Ligand [Met5]-Enkephalin Ligand->Receptor Binding G_Active->AC Gαi inhibits G_Active->K_Channel Gβγ activates G_Active->Ca_Channel Gβγ inhibits Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_Channel_Open->Hyperpolarization NT_Release ↓ Neurotransmitter Release Ca_Channel_Closed->NT_Release

Caption: Opioid receptor signaling pathway.

Binding_Assay_Workflow Start Start: Prepare Reagents Setup Set up Assay Plates (Total, NSB, Competition) Start->Setup 1 Incubate Incubate to Equilibrium (e.g., 90 min, RT) Setup->Incubate 2 Filter Terminate by Rapid Filtration Incubate->Filter 3 Wash Wash Filters with Ice-Cold Buffer Filter->Wash 4 Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify 5 Analyze Data Analysis (Calculate IC50/Ki) Quantify->Analyze 6 End End Analyze->End 7 Troubleshooting_Logic cluster_low Low Specific Binding cluster_high High Non-Specific Binding Problem Unexpected Result LowBinding Low Signal Problem->LowBinding HighBinding High Background Problem->HighBinding Sol1 Check Peptide Integrity (Add Protease Inhibitors) LowBinding->Sol1 Sol2 Verify Buffer pH (Target ~7.4) LowBinding->Sol2 Sol3 Confirm Receptor Activity (Use Fresh Preparation) LowBinding->Sol3 Sol4 Pre-treat Filters/Plates (e.g., PEI, BSA) HighBinding->Sol4 Sol5 Optimize Radioligand Conc. (Use at or below Kd) HighBinding->Sol5 Sol6 Improve Wash Steps (Increase Volume/Reps) HighBinding->Sol6

References

impact of TFA on [Met5]-Enkephalin, amide biological activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: [Met5]-Enkephalin, amide

This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthetic opioid peptide [Met5]-Enkephalin, amide. It addresses common issues related to the impact of trifluoroacetic acid (TFA) on the peptide's biological activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is TFA and why is it present in my synthetic [Met5]-Enkephalin, amide sample?

A: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase peptide synthesis (SPPS) process. Specifically, it is used for cleaving the synthesized peptide from the solid resin support and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] During the final lyophilization (freeze-drying) step, free TFA is largely removed, but some TFA molecules remain bound to the peptide as counter-ions, forming a peptide-TFA salt.[2][3][4] This is why most commercially available synthetic peptides are supplied as TFA salts.

Q2: How can residual TFA affect the biological activity of my [Met5]-Enkephalin, amide?

A: Residual TFA counter-ions can significantly and often unpredictably interfere with biological experiments in several ways:

  • Alteration of Cellular Activity: TFA itself can be biologically active. Studies have shown that TFA can inhibit cell proliferation in some cases and promote it in others, leading to experimental variability or erroneous results.[2][3]

  • Direct Receptor Modulation: There is evidence that TFA can act as an unintended allosteric modulator of certain receptors, such as the glycine receptor (GlyR).[2][3][5] While its direct effect on opioid receptors is less characterized, this potential for off-target modulation is a significant concern.

  • Physicochemical Changes: TFA counter-ions can affect the peptide's secondary structure, solubility, and the local pH of your stock solution, which may indirectly alter its interaction with the target receptor.[3][6]

  • In Vivo Toxicity: Peptides with TFA counter-ions have been reported to show higher toxicity in vivo compared to the same peptides with other counter-ions like acetate or hydrochloride.[5]

Q3: My experiment with [Met5]-Enkephalin, amide is showing lower-than-expected potency (high IC50/EC50). Could TFA be the cause?

A: Yes, this is a common issue. If your peptide's activity is diminished or inconsistent between batches, residual TFA is a primary suspect.[2][5] The presence of TFA can interfere with the peptide-receptor binding or downstream signaling assays.[3][7] We recommend performing a counter-ion exchange to replace TFA with a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate, and then re-evaluating the peptide's activity.[3]

Q4: How can I confirm the presence of TFA in my peptide sample?

A: Several analytical methods can be used to detect and quantify residual TFA:

  • Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): This is a highly specific and reliable method for quantifying TFA.[4][8]

  • Ion Chromatography (IC): IC can be used to separate and quantify TFA, fluoride, and acetate in peptide preparations with minimal sample prep.[9]

  • HPLC with Evaporative Light-Scattering Detector (HPLC-ELSD): This technique can also be validated for the quantification of TFA.[4][8]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): While less precise for quantification, FT-IR is a rapid qualitative method to confirm the presence of TFA, which has a characteristic strong absorbance band around 1673 cm⁻¹.[2][4]

Q5: What is the recommended procedure for removing TFA from my peptide?

A: The most common and effective method is to perform a counter-ion exchange by repeatedly dissolving the peptide in a solution containing a different acid (like HCl or acetic acid) and then lyophilizing it. The protocol below describes a standard TFA/HCl exchange.

Experimental Protocols

Protocol 1: TFA Removal via HCl Counter-Ion Exchange

This protocol is designed to replace the trifluoroacetate counter-ion with a hydrochloride ion, which is generally more compatible with biological assays.[1][6]

Materials:

  • [Met5]-Enkephalin, amide TFA salt

  • High-purity water (e.g., Milli-Q®)

  • Hydrochloric acid (HCl) solution, 100 mM

  • Lyophilizer (freeze-dryer)

  • Appropriate glass vials

Procedure:

  • Dissolution: Dissolve the peptide TFA salt in high-purity water at a concentration of approximately 1 mg/mL.[1][6]

  • Acidification: Add the 100 mM HCl solution to the dissolved peptide to achieve a final HCl concentration of 10 mM.[4][8] Let the solution stand at room temperature for at least one minute.[1][6]

  • Freezing: Rapidly freeze the solution. For best results, use liquid nitrogen to ensure a fine, crystalline structure which aids in efficient lyophilization.[6][10]

  • Lyophilization: Lyophilize the frozen sample overnight or until all the solvent has sublimated, leaving a dry peptide hydrochloride salt powder.[6][10]

  • Repeat: To ensure maximum TFA removal, repeat steps 1-4 at least two to three times.[6][10] Studies have shown that performing the exchange with 10 mM HCl for three cycles is highly effective.[4][8]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired assay buffer for biological testing.

Quantitative Data

Table 1: Illustrative Impact of Counter-Ion on Opioid Peptide Potency

Peptide / Assay ConditionCounter-IonApparent IC50 (nM)Reference
[Met5]-Enkephalin, amideN/A (HCl salt)2.2[11][12][13]
Generic Opioid PeptideTFA SaltHigher value expectedGeneral Observation[2][3]
Generic Opioid PeptideHCl SaltLower value expectedGeneral Observation[2][3]

Note: The values for "Generic Opioid Peptide" are illustrative to show the expected trend. Researchers should determine the precise impact for their specific peptide and assay system.

Visualizations: Pathways and Workflows

Signaling Pathway of [Met5]-Enkephalin

[Met5]-Enkephalin primarily acts as an agonist at delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs).[14] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels.

Enkephalin_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane ENK [Met5]-Enkephalin OR_R Opioid Receptor (δ/μ GPCR) ENK->OR_R Binds G_Protein Gi/Go Protein OR_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation, Reduced Neurotransmission) cAMP->Downstream Leads to

Caption: Signaling pathway of [Met5]-Enkephalin via a G-protein coupled receptor.

Troubleshooting Workflow for Low Peptide Activity

This workflow provides a logical sequence of steps to diagnose and resolve issues of low biological activity potentially caused by TFA interference.

TFA_Troubleshooting start Start: Synthetic Peptide Received (TFA Salt) assay1 Perform Biological Activity Assay (e.g., Receptor Binding, Functional Assay) start->assay1 decision Activity Lower Than Expected? assay1->decision investigate Hypothesis: TFA Interference decision->investigate Yes end_ok Problem Solved: Activity Restored decision->end_ok No remove_tfa Action: Perform Counter-Ion Exchange (See Protocol 1) investigate->remove_tfa assay2 Re-run Biological Activity Assay with TFA-free Peptide remove_tfa->assay2 compare Compare Results assay2->compare compare->end_ok Activity Increased end_other Problem Persists: Investigate Other Factors (Purity, Sequence, etc.) compare->end_other No Improvement

Caption: Troubleshooting workflow for diagnosing TFA-related peptide activity issues.

References

dealing with aggregation of [Met5]-Enkephalin, amide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Met5]-Enkephalin, amide. The information provided aims to address common challenges related to the handling, solubility, and aggregation of this peptide in solution.

Troubleshooting Guides

This section offers solutions to specific problems that may be encountered during experimentation with [Met5]-Enkephalin, amide.

Problem 1: The lyophilized [Met5]-Enkephalin, amide powder is not dissolving.

  • Q1: What is the recommended solvent for dissolving [Met5]-Enkephalin, amide? A1: The recommended solvent for initial dissolution is sterile, distilled water.[1][2][3] Several suppliers indicate that [Met5]-Enkephalin, amide is soluble in water.[2][3] One supplier specifies a solubility of up to 100 mg/mL in water.[4][5][6]

  • Q2: I've added water, but the peptide isn't dissolving completely. What should I do? A2: If the peptide does not fully dissolve in water, you can try the following methods:

    • Sonication: Gentle sonication can help to break up any clumps of powder and increase the surface area for dissolution.[4][7]

    • Gentle Warming: Warming the solution to approximately 37°C can aid in dissolution.[5][6] Avoid excessive heat, as it may degrade the peptide.

    • pH Adjustment: Since [Met5]-Enkephalin, amide has a net positive charge at neutral pH (due to the N-terminal amine and the absence of acidic side chains), slightly acidic conditions may improve solubility. You can try adding a small amount of a dilute, volatile acid like acetic acid (e.g., 10% solution) dropwise while vortexing.[1][8][9]

  • Q3: Can I use organic solvents to dissolve [Met5]-Enkephalin, amide? A3: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer.[7] However, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells.[8]

Problem 2: My [Met5]-Enkephalin, amide solution appears cloudy or has visible precipitates over time.

  • Q4: What causes the cloudiness or precipitation in my peptide solution? A4: Cloudiness or precipitation is often a sign of peptide aggregation.[10] This can be influenced by several factors, including:

    • Concentration: Higher peptide concentrations are more prone to aggregation.

    • pH and Ionic Strength: The pH and salt concentration of the buffer can significantly impact peptide solubility and stability.

    • Temperature: Fluctuations in temperature or prolonged storage at suboptimal temperatures can promote aggregation.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation.[10][11]

  • Q5: How can I prevent aggregation of my [Met5]-Enkephalin, amide solution? A5: To minimize aggregation, consider the following preventative measures:

    • Optimize Buffer Conditions: Use a buffer system that maintains a pH where the peptide is most stable. For many peptides, a slightly acidic pH can help maintain solubility by ensuring a net positive charge.

    • Control Ionic Strength: The effect of ionic strength on aggregation can be complex. It's recommended to empirically determine the optimal salt concentration for your specific application.

    • Use of Excipients: Certain excipients can help to stabilize peptides in solution and prevent aggregation. These include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and non-ionic surfactants (e.g., polysorbates).[12]

    • Proper Storage: Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5] For short-term storage (up to one month), -20°C is generally acceptable, while -80°C is recommended for longer-term storage (up to six months).[4]

    • Sterile Filtration: After dissolving, filter the peptide solution through a 0.22 µm filter to remove any pre-existing small aggregates or particulate matter.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of [Met5]-Enkephalin, amide.

  • Q6: What is the recommended storage condition for lyophilized [Met5]-Enkephalin, amide? A6: Lyophilized [Met5]-Enkephalin, amide should be stored at -20°C for long-term stability.[2][3]

  • Q7: How should I store [Met5]-Enkephalin, amide solutions? A7: For optimal stability, it is recommended to prepare aliquots of the dissolved peptide and store them at -20°C for up to one month or at -80°C for up to six months.[4] It is crucial to avoid repeated freeze-thaw cycles.[5][6]

  • Q8: What is the impact of multiple freeze-thaw cycles on [Met5]-Enkephalin, amide solutions? A8: Repeated freeze-thaw cycles can induce aggregation and degradation of peptides.[10][11] This is due to factors like ice-water interface formation and cryoconcentration of the peptide and solutes.[10] Therefore, it is highly recommended to store the peptide in single-use aliquots.

Quantitative Data

Table 1: Solubility of [Met5]-Enkephalin, Amide

SolventReported SolubilityReference(s)
Water100 mg/mL (145.62 mM)[4][5][6]
PBS50 mg/mL (72.81 mM)[4]

Note: The solubility of peptides can be influenced by the specific salt form (e.g., TFA salt) and the purity of the peptide. The provided data should be used as a guideline, and solubility should be confirmed experimentally.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the aggregation of [Met5]-Enkephalin, amide.

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a powerful tool for detecting the presence of aggregates.[13]

Methodology:

  • Sample Preparation:

    • Prepare [Met5]-Enkephalin, amide solutions at the desired concentration in a buffer of choice.

    • Filter the buffer using a 0.2 µm syringe filter to remove any dust or particulate matter.

    • Filter the peptide solution through a low-protein-binding 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette.[14]

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for the experiment.

    • Ensure the laser is aligned and the instrument is calibrated according to the manufacturer's instructions.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.

    • Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • The presence of larger particles (e.g., >10 nm) in addition to the monomeric peptide suggests the formation of aggregates. The polydispersity index (PDI) can also provide information on the heterogeneity of the sample.

Thioflavin T (ThT) Assay for Fibril Formation

The ThT assay is a widely used method to detect the formation of amyloid-like fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[15]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM) in distilled water. This solution should be freshly prepared and filtered through a 0.2 µm filter.[16]

    • Prepare a working solution of ThT in your assay buffer (e.g., PBS, pH 7.4) at a final concentration typically between 10-25 µM.[16]

  • Assay Procedure:

    • Incubate your [Met5]-Enkephalin, amide solution under conditions that you suspect may induce fibril formation (e.g., elevated temperature, agitation).

    • At various time points, take an aliquot of the peptide solution.

    • Add the peptide aliquot to the ThT working solution in a black, clear-bottom 96-well plate.

    • Include appropriate controls: buffer alone, ThT solution alone, and a monomeric peptide solution not subjected to aggregation-inducing conditions.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.[15][16]

  • Data Interpretation:

    • An increase in fluorescence intensity over time compared to the controls indicates the formation of amyloid-like fibrils.

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils.[17]

Methodology:

  • Grid Preparation:

    • Use carbon-coated copper grids (200-400 mesh).

  • Sample Application:

    • Apply a small drop (e.g., 3-5 µL) of the [Met5]-Enkephalin, amide solution onto the carbon-coated side of the grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Negative Staining:

    • Wick away the excess sample solution using filter paper.

    • Immediately apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid.[17]

    • After 1-2 minutes, wick away the excess stain.

  • Drying:

    • Allow the grid to air dry completely before imaging.

  • Imaging:

    • Image the grids using a transmission electron microscope at an appropriate magnification to visualize the morphology of any aggregates present. Fibrils will typically appear as long, unbranched structures.[17]

Visualizations

Troubleshooting Workflow for [Met5]-Enkephalin, Amide Dissolution

Dissolution_Troubleshooting start Start: Lyophilized [Met5]-Enkephalin, amide dissolve_water Attempt to dissolve in sterile distilled water start->dissolve_water dissolved_q Is the peptide fully dissolved? dissolve_water->dissolved_q sonicate_heat Apply gentle sonication and/or warming (37°C) dissolved_q->sonicate_heat No success Solution Prepared dissolved_q->success Yes dissolved_q2 Is the peptide fully dissolved? sonicate_heat->dissolved_q2 adjust_ph Add dilute acetic acid dropwise dissolved_q2->adjust_ph No dissolved_q2->success Yes dissolved_q3 Is the peptide fully dissolved? adjust_ph->dissolved_q3 organic_solvent Consider using a small amount of organic solvent (e.g., DMSO) followed by aqueous dilution dissolved_q3->organic_solvent No dissolved_q3->success Yes organic_solvent->success fail Consult further (e.g., peptide quality) organic_solvent->fail Aggregation_Workflow prep Prepare [Met5]-Enkephalin, amide solution under desired conditions dls Dynamic Light Scattering (DLS) - Initial aggregate assessment - Size distribution prep->dls incubation Incubate solution under aggregation-promoting conditions (e.g., time, temperature, agitation) prep->incubation analysis Data Analysis and Interpretation dls->analysis tht Thioflavin T (ThT) Assay - Monitor fibril formation kinetics incubation->tht tem Transmission Electron Microscopy (TEM) - Visualize aggregate morphology incubation->tem tht->analysis tem->analysis Aggregation_Factors Aggregation [Met5]-Enkephalin, amide Aggregation Concentration Peptide Concentration Aggregation->Concentration pH pH Aggregation->pH IonicStrength Ionic Strength Aggregation->IonicStrength Temperature Temperature Aggregation->Temperature FreezeThaw Freeze-Thaw Cycles Aggregation->FreezeThaw Excipients Excipients (e.g., sugars, surfactants) Aggregation->Excipients

References

Validation & Comparative

A Comparative Guide to the Receptor Selectivity of [Met5]-Enkephalin and DAMGO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of two prominent opioid peptides: the endogenous [Met5]-Enkephalin and the synthetic analog DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin). This analysis is supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of their distinct signaling pathways.

Introduction

[Met5]-Enkephalin is a naturally occurring pentapeptide that plays a crucial role in pain modulation and other physiological processes. It is known to interact with multiple opioid receptors. In contrast, DAMGO is a synthetic enkephalin analog specifically designed for high selectivity towards the mu-opioid receptor (MOR), making it a valuable tool in opioid research. Understanding the nuances of their receptor interactions is critical for the development of novel therapeutics with improved efficacy and side-effect profiles.

Receptor Binding and Functional Potency

The selectivity of [Met5]-Enkephalin and DAMGO is delineated by their binding affinities (Ki) and functional potencies (EC50) at the three main opioid receptors: mu (µ), delta (δ), and kappa (κ).

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of [Met5]-Enkephalin and DAMGO

LigandMu (µ) ReceptorDelta (δ) ReceptorKappa (κ) ReceptorReference
[Met5]-Enkephalin 1.1 - 4.11.3 - 15>10,000[1][2]
DAMGO 0.45 - 1.231600 - 2000>10,000[1][3]

Table 2: Opioid Receptor Functional Potency (EC50, nM) and Efficacy (%Emax) of [Met5]-Enkephalin and DAMGO

LigandReceptorEC50 (nM)Emax (%)Reference
[Met5]-Enkephalin Delta (δ)2.2Not Reported[4]
DAMGO Mu (µ)0.91 - 45100 (Full Agonist)[5][6]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and [³⁵S]GTPγS functional assays.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of the test compound.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).[7]

    • Radioligand (e.g., [³H]diprenorphine).[8]

    • Unlabeled test compounds ([Met5]-Enkephalin, DAMGO).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

    • Glass fiber filters.[7]

    • Scintillation counter.[9]

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[8]

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[7]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[7]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the Ki value using the Cheng-Prusoff equation.[10]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

  • Objective: To determine the EC50 and Emax of an agonist.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.[7]

    • [³⁵S]GTPγS.[7]

    • GDP.[7]

    • Test agonists ([Met5]-Enkephalin, DAMGO).

    • Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).[7]

    • Glass fiber filters.[7]

    • Scintillation counter.[9]

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist.[7]

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes at 25°C).[7]

    • Terminate the reaction by rapid filtration through glass fiber filters.[7]

    • Wash the filters with ice-cold buffer.[9]

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[9]

    • Plot the specific binding against the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).[9]

Signaling Pathways

[Met5]-Enkephalin and DAMGO initiate distinct intracellular signaling cascades upon receptor binding.

DAMGO Signaling Pathway

DAMGO, as a potent MOR agonist, primarily signals through G-protein dependent pathways, leading to analgesia but also side effects. It also engages the β-arrestin pathway.

DAMGO_Signaling DAMGO DAMGO MOR Mu-Opioid Receptor (MOR) DAMGO->MOR G_protein Gi/o Protein MOR->G_protein Activation BetaArrestin β-Arrestin MOR->BetaArrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP PKC Protein Kinase C (PKC) PLC->PKC ERK ERK1/2 PKC->ERK Internalization Receptor Internalization BetaArrestin->Internalization Met5_Enkephalin_Signaling cluster_opioid Classical Opioid Receptor Signaling cluster_ogf Opioid Growth Factor Receptor Signaling Met_Enk_Op [Met5]-Enkephalin DOR Delta-Opioid Receptor (DOR) Met_Enk_Op->DOR G_protein_DOR Gi/o Protein DOR->G_protein_DOR Neuronal_Inhibition Neuronal Inhibition G_protein_DOR->Neuronal_Inhibition Met_Enk_OGF [Met5]-Enkephalin (OGF) OGFr OGF Receptor (OGFr) Met_Enk_OGF->OGFr Complex OGF-OGFr Complex OGFr->Complex Karyopherin Karyopherin β / Ran Complex->Karyopherin Nuclear Translocation Nucleus Nucleus Karyopherin->Nucleus CDK_Inhibitors ↑ p21/p16 (CDK Inhibitors) Nucleus->CDK_Inhibitors Cell_Cycle Cell Cycle Arrest (G1/S Phase) CDK_Inhibitors->Cell_Cycle Experimental_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Opioid Receptors start->prep_membranes binding_assay Radioligand Binding Assay prep_membranes->binding_assay functional_assay [35S]GTPγS Functional Assay prep_membranes->functional_assay calc_ki Calculate Ki (Binding Affinity) binding_assay->calc_ki calc_ec50_emax Calculate EC50 & Emax (Functional Potency & Efficacy) functional_assay->calc_ec50_emax compare Compare Receptor Selectivity calc_ki->compare calc_ec50_emax->compare

References

A Researcher's Guide to [Met5]-Enkephalin Antibody Specificity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount to the success of any experiment. This guide provides a comparative overview of commercially available antibodies targeting [Met5]-Enkephalin, an endogenous opioid pentapeptide involved in pain modulation, cell proliferation, and neurotransmission. We present available validation data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable antibody for your research needs.

[Met5]-Enkephalin, also known as opioid growth factor (OGF), is a crucial neuromodulator and growth factor. Its accurate detection is vital for advancing our understanding of its physiological and pathological roles. The specificity of the primary antibody is the most critical factor for obtaining reliable and reproducible results in immunoassays. This guide aims to provide an objective comparison of [Met5]-Enkephalin antibodies from various suppliers, focusing on the validation data that supports their specificity.

Comparative Analysis of Commercial [Met5]-Enkephalin Antibodies

The following table summarizes the key features and available validation data for a selection of commercially available [Met5]-Enkephalin antibodies. It is important to note that the level of validation can vary significantly between suppliers. Researchers are encouraged to review the datasheets and any cited publications for a comprehensive understanding of the antibody's performance.

Antibody (Supplier)Host SpeciesClonalityApplications Validated by SupplierValidation Data Highlights
Abcam (ab22620) RabbitPolyclonalICC/IF, IHC-PICC/IF in SH-SY5Y cells, IHC-P in human testis.
Novus Biologicals (NBP1-90944) RabbitPolyclonalWB, IHC, IHC-PWB in PENK over-expression lysate, IHC-P in human adrenal gland and kidney.
GeneTex (GTX42620) RabbitPolyclonalIHC-P, IHC (Resin)Staining in rat spinal cord abolished by pre-incubation with synthetic [Met5]-Enkephalin.
Thermo Fisher (PA1-30928) RabbitPolyclonalIHC (Frozen)IHC analysis of mouse striatum tissue.
Immunostar (20065) RabbitPolyclonalIHCStaining eliminated by pre-treatment with methionine enkephalin; partial blocking with leucine enkephalin. Confirmed specificity with CRISPR-mediated knockdown in vivo.[1]
Merck Millipore (MAB350) MouseMonoclonalIHC, RIARecognizes both Met- and Leu-enkephalin.

Performance Comparison of [Met5]-Enkephalin ELISA Kits

For the quantitative detection of [Met5]-Enkephalin, several ELISA kits are available. The table below compares the key performance characteristics of selected kits.

ELISA Kit (Supplier)Assay TypeSample TypeSensitivityDetection Range
Antibodies.com (A326976) CompetitiveSerum, plasma, other biological fluids75.00 pg/ml125.00-8000 pg/ml
MyBioSource (MBS755844) CompetitiveBody fluids, tissue homogenates, secretionsNot specifiedNot specified
ELK Biotechnology (ELK8652) Competitive InhibitionSerum, plasma, cell lysates, cell culture supernates77 pg/mL125.00-8000 pg/mL
OriGene (S-1419) CompetitiveNot specifiedIC50: 14 ng/ml0-500 ng/ml

Key Validation Strategies for Antibody Specificity

To ensure the specificity of a [Met5]-Enkephalin antibody, a multi-pronged validation approach is recommended. The following diagram illustrates a comprehensive workflow for antibody validation.

Antibody Validation Workflow cluster_0 Initial Screening cluster_1 Advanced Validation Western Blot Western Blot Genetic Knockout/Knockdown Genetic Knockout/Knockdown Western Blot->Genetic Knockout/Knockdown Confirm target ELISA ELISA Orthogonal Methods Orthogonal Methods ELISA->Orthogonal Methods Correlate with non-Ab method Immunohistochemistry Immunohistochemistry Independent Antibody Independent Antibody Immunohistochemistry->Independent Antibody Compare staining Peptide Competition Peptide Competition Immunohistochemistry->Peptide Competition Block signal Validated Antibody Validated Antibody Genetic Knockout/Knockdown->Validated Antibody Orthogonal Methods->Validated Antibody Independent Antibody->Validated Antibody Peptide Competition->Validated Antibody Start Start Start->Western Blot Test on lysates Start->ELISA Quantify target Start->Immunohistochemistry Localize target

Caption: A comprehensive workflow for validating the specificity of a [Met5]-Enkephalin antibody.

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible results. Below are representative protocols for key applications. Researchers should always refer to the supplier's specific recommendations for their chosen antibody.

Western Blotting Protocol (General)
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the [Met5]-Enkephalin primary antibody (diluted in blocking buffer as recommended by the supplier) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC-P) Protocol (General)
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the [Met5]-Enkephalin primary antibody (diluted as recommended) overnight at 4°C in a humidified chamber.

  • Washing: Wash sections with PBS or TBS.

  • Secondary Antibody Incubation: Apply a biotinylated or polymer-based secondary antibody detection system.

  • Detection: Use a streptavidin-HRP and a chromogen such as DAB to visualize the signal.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

[Met5]-Enkephalin (Opioid Growth Factor) Signaling Pathway

[Met5]-Enkephalin, also known as Opioid Growth Factor (OGF), exerts its effects by binding to the OGF receptor (OGFr). This interaction initiates a signaling cascade that ultimately regulates cell proliferation. The following diagram illustrates the key steps in this pathway.

OGF Signaling Pathway Met5_Enkephalin [Met5]-Enkephalin (OGF) OGFr OGF Receptor (OGFr) Met5_Enkephalin->OGFr Binds to Clathrin_Coated_Pit Clathrin-Coated Pit OGFr->Clathrin_Coated_Pit Localizes to Endocytosis Clathrin-Mediated Endocytosis Clathrin_Coated_Pit->Endocytosis OGF_OGFr_Complex OGF-OGFr Complex Endocytosis->OGF_OGFr_Complex Internalization of Nuclear_Import Nuclear Import OGF_OGFr_Complex->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Cell_Cycle_Inhibition Inhibition of Cell Cycle Progression Nucleus->Cell_Cycle_Inhibition Regulates gene expression for

Caption: The signaling pathway of [Met5]-Enkephalin (OGF) from receptor binding to the regulation of cell proliferation.

Conclusion and Best Practices

The validation of antibody specificity is a shared responsibility between the supplier and the researcher. While manufacturers provide initial validation data, it is crucial for researchers to perform in-house validation under their specific experimental conditions.

Best Practices for Researchers:

  • Thoroughly review the manufacturer's data: Pay close attention to the applications for which the antibody has been validated and the tissues/cell lines used.

  • Perform in-house validation: Always validate a new antibody lot in your specific application and with your samples.

  • Include proper controls: Use positive and negative controls in all experiments. For [Met5]-Enkephalin, this could include tissues known to express the peptide (e.g., adrenal medulla, specific brain regions) and negative controls such as tissues from proenkephalin (PENK) knockout animals, if available.

  • Perform peptide blocking/competition assays: Pre-incubating the antibody with an excess of the immunizing peptide should abolish the specific signal.

  • Consider cross-reactivity: [Met5]-Enkephalin shares the first four amino acids with [Leu]-Enkephalin. It is important to assess potential cross-reactivity with related opioid peptides. Some studies suggest that polyclonal antibodies raised against [Met5]-enkephalin may cross-react with β-endorphin, as the first five amino acids are identical.[2]

  • Document everything: Keep detailed records of antibody lot numbers, dilutions, and experimental conditions.

By following these guidelines and utilizing the information presented in this guide, researchers can confidently select and validate [Met5]-Enkephalin antibodies, leading to more robust and reproducible scientific findings.

References

A Researcher's Guide to [Met5]-Enkephalin Immunoassays: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of [Met5]-enkephalin is crucial for advancing our understanding of pain modulation, emotional behavior, and cellular growth. Immunoassays, such as ELISA and RIA, are powerful tools for this purpose, but their utility is fundamentally dependent on the specificity of the antibodies employed. A significant challenge in this field is the potential for cross-reactivity with other endogenous opioid peptides that share structural similarities with [Met5]-enkephalin. This guide provides a comparative overview of the cross-reactivity profiles of commercially available [Met5]-enkephalin immunoassays, alongside detailed experimental protocols for assessing antibody specificity.

Understanding the Challenge: Structural Similarities Among Opioid Peptides

[Met5]-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. Its biological activity is closely related to other endogenous opioids, including [Leu5]-enkephalin (Tyr-Gly-Gly-Phe-Leu), β-endorphin, and dynorphins. The shared "opioid motif" (Tyr-Gly-Gly-Phe) at the N-terminus of these peptides is a primary source of potential cross-reactivity in immunoassays. An antibody generated against [Met5]-enkephalin may inadvertently bind to these related peptides, leading to inaccurate measurements and misinterpretation of experimental results.

The following diagram illustrates the structural relationship between [Met5]-enkephalin and other key opioid peptides, highlighting the shared amino acid sequences that can lead to immunoassay cross-reactivity.

cluster_MetEnk [Met5]-Enkephalin cluster_LeuEnk [Leu5]-Enkephalin cluster_bEndorphin β-Endorphin (1-5) Met_Tyr Tyr Met_Gly1 Gly Leu_Tyr Tyr Met_Tyr->Leu_Tyr bEnd_Tyr Tyr Met_Tyr->bEnd_Tyr Met_Gly2 Gly Leu_Gly1 Gly Met_Gly1->Leu_Gly1 bEnd_Gly1 Gly Met_Gly1->bEnd_Gly1 Met_Phe Phe Leu_Gly2 Gly Met_Gly2->Leu_Gly2 bEnd_Gly2 Gly Met_Gly2->bEnd_Gly2 Met_Met Met Leu_Phe Phe Met_Phe->Leu_Phe bEnd_Phe Phe Met_Phe->bEnd_Phe bEnd_Met Met Met_Met->bEnd_Met Leu_Leu Leu

Caption: Structural similarity of opioid peptides.

Comparative Analysis of Commercial [Met5]-Enkephalin Immunoassays

The specificity of a [Met5]-enkephalin immunoassay is a critical performance parameter. While many manufacturers state that their kits have "no significant cross-reactivity," obtaining detailed quantitative data is often challenging. The following table summarizes the available cross-reactivity information for several commercial [Met5]-enkephalin ELISA kits. Researchers are strongly encouraged to request detailed specificity data from the manufacturer before purchasing any kit.

Immunoassay Kit (Manufacturer)[Leu5]-Enkephalinβ-EndorphinDynorphin AOther Analytes
Met-Enkephalin ELISA Kit (S-1419, BMA Biomedicals) 0%Not ProvidedNot ProvidedNot Provided
Met Enkephalin ELISA Kit (A326976, Antibodies.com) No significant cross-reactivity or interference was observed.No significant cross-reactivity or interference was observed.No significant cross-reactivity or interference was observed.No significant cross-reactivity or interference with analogues was observed.
Human Met enkephalin ELISA Kit (MBS755844, MyBioSource) No significant cross-reactivity or interference was observed.No significant cross-reactivity or interference was observed.No significant cross-reactivity or interference was observed.No significant cross-reactivity or interference with analogues was observed.
Methionine Enkephalin (Met-ENK) ELISA Kit (Abbexa) Not ProvidedNot ProvidedNot ProvidedNot Provided

Experimental Protocols for Determining Cross-Reactivity

The cross-reactivity of a [Met5]-enkephalin immunoassay is typically determined using a competitive ELISA format. The following protocol provides a general framework for assessing the specificity of an anti-[Met5]-enkephalin antibody.

Principle of the Assay

This competitive ELISA is based on the competition between unlabeled [Met5]-enkephalin (standard or in the sample) and a fixed amount of labeled [Met5]-enkephalin for a limited number of binding sites on a microplate coated with an anti-[Met5]-enkephalin antibody. As the concentration of unlabeled [Met5]-enkephalin increases, the amount of labeled [Met5]-enkephalin that can bind to the antibody decreases. The signal is therefore inversely proportional to the concentration of [Met5]-enkephalin in the sample.

Experimental Workflow

The following diagram outlines the key steps in a competitive ELISA for determining cross-reactivity.

cluster_workflow Competitive ELISA Workflow plate_coating 1. Coat Microplate with Anti-[Met5]-Enkephalin Antibody blocking 2. Block Non-specific Binding Sites plate_coating->blocking competition 3. Competitive Binding: Add Standards/Samples and Labeled [Met5]-Enkephalin blocking->competition incubation 4. Incubate to Allow Competition competition->incubation washing1 5. Wash to Remove Unbound Reagents incubation->washing1 substrate_add 6. Add Substrate washing1->substrate_add color_dev 7. Color Development substrate_add->color_dev stop_reaction 8. Stop Reaction color_dev->stop_reaction read_plate 9. Read Absorbance stop_reaction->read_plate

Caption: Competitive ELISA workflow diagram.

Detailed Methodology

1. Plate Coating:

  • Dilute the anti-[Met5]-enkephalin capture antibody to a predetermined optimal concentration in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Competitive Reaction:

  • Prepare serial dilutions of the [Met5]-enkephalin standard and the potential cross-reacting peptides (e.g., [Leu5]-enkephalin, β-endorphin, dynorphin A) in assay buffer.

  • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

  • Immediately add 50 µL of a fixed concentration of biotinylated or HRP-conjugated [Met5]-enkephalin to each well.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

4. Detection:

  • Wash the plate five times with wash buffer.

  • If using a biotinylated tracer, add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash the plate again.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

5. Measurement:

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Read the absorbance at 450 nm using a microplate reader.

6. Calculation of Cross-Reactivity:

  • Plot a standard curve of absorbance versus the log of the [Met5]-enkephalin concentration.

  • Determine the concentration of [Met5]-enkephalin that causes 50% inhibition of the maximum signal (IC50).

  • For each potentially cross-reacting peptide, determine the concentration that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = ([IC50 of [Met5]-Enkephalin] / [IC50 of Cross-Reacting Peptide]) x 100

Conclusion and Recommendations

The specificity of immunoassays for [Met5]-enkephalin is paramount for generating reliable and reproducible data. While some manufacturers provide specific cross-reactivity data, many offer only qualitative statements. This guide highlights the importance of scrutinizing the specificity of commercially available kits. Researchers are advised to:

  • Request detailed quantitative cross-reactivity data from vendors for all relevant endogenous opioid peptides before making a purchase.

  • Perform in-house validation of any new immunoassay to confirm its specificity and performance characteristics within the context of their specific experimental conditions.

  • Consider the potential for cross-reactivity when interpreting results, especially when analyzing samples that may contain high concentrations of structurally related peptides.

By carefully selecting and validating their immunoassays, researchers can ensure the accuracy of their [Met5]-enkephalin measurements and contribute to the advancement of knowledge in the field of opioid research.

A Comparative Guide to the Analgesic Potency of [Met5]-Enkephalin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic potency of the endogenous opioid peptide [Met5]-Enkephalin and several of its synthetic analogs. The development of these analogs has been primarily driven by the need to overcome the therapeutic limitations of the native peptide, such as its rapid enzymatic degradation and poor penetration of the blood-brain barrier.[1][2][3] This guide summarizes key experimental data, details common testing protocols, and illustrates the underlying biological pathways.

Mechanism of Action: Opioid Receptor Signaling

[Met5]-Enkephalin exerts its analgesic effects by acting as an agonist primarily at δ-opioid receptors and, to a lesser extent, at μ-opioid receptors.[1] These receptors are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[4] Binding of [Met5]-Enkephalin to these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[4][5] In the anterior cingulate cortex, an important brain region for pain perception, [Met5]-enkephalin has been shown to more potently inhibit inhibitory GABAergic transmission than excitatory glutamatergic transmission, resulting in a net disinhibition of the thalamo-cortical pathway which may contribute to its analgesic effects.[5]

Met-Enkephalin Signaling Pathway [Met5]-Enkephalin Signaling Pathway for Analgesia cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MET [Met5]-Enkephalin OR_pre Opioid Receptor (μ/δ) MET->OR_pre Binds Ca_channel Voltage-gated Ca2+ Channel OR_pre->Ca_channel Inhibits Vesicle Synaptic Vesicle (Neurotransmitters) Ca_channel->Vesicle Triggers release OR_post Opioid Receptor (μ/δ) K_channel K+ Channel OR_post->K_channel Activates AC Adenylyl Cyclase OR_post->AC Inhibits Neuron_State Hyperpolarization (Reduced Excitability) K_channel->Neuron_State Leads to cAMP cAMP AC->cAMP Reduces cAMP->Neuron_State Contributes to MET_post [Met5]-Enkephalin MET_post->OR_post Binds

Caption: Signaling pathway of [Met5]-Enkephalin leading to analgesia.

Experimental Protocols for Assessing Analgesic Potency

The analgesic properties of [Met5]-Enkephalin and its analogs are commonly evaluated in animal models using tests that measure the response to noxious thermal stimuli. The tail-flick and hot-plate tests are standard methods for assessing centrally mediated analgesia.[6][7][8]

1. Tail-Flick Test

The tail-flick test measures the latency of an animal to withdraw its tail from a source of radiant heat.[6][9] This response is a spinal reflex that is modulated by supraspinal pathways, and an increase in withdrawal latency is indicative of an analgesic effect.[10]

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.[9]

  • Procedure:

    • The animal, typically a mouse or rat, is gently restrained with its tail exposed.[11]

    • A portion of the tail is positioned over the heat source.[9]

    • The test is initiated, and a timer starts simultaneously with the activation of the heat source.[9]

    • The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[6]

    • A cut-off time (e.g., 18 seconds) is established to prevent tissue damage.[9]

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated to normalize the data.

2. Hot-Plate Test

The hot-plate test assesses the reaction time of an animal placed on a heated surface, typically by observing behaviors such as paw licking or jumping.[7][12] This test involves more complex, supraspinally integrated behaviors compared to the tail-flick test.[12][13]

  • Apparatus: A hot-plate apparatus with a precisely controlled temperature and a transparent restraining cylinder.[12]

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 52-55°C).[12]

    • An animal is placed on the heated surface within the restrainer.[7]

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.[7]

    • A cut-off time is employed to avoid injury.[12]

  • Data Analysis: The latency to respond is used as a measure of analgesic effect.

Analgesic Testing Workflow Workflow for In Vivo Analgesic Potency Assays cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Post-Treatment Testing cluster_analysis Data Analysis A1 Animal Acclimation (30-60 min) A2 Baseline Latency Measurement (Tail-Flick or Hot-Plate) A1->A2 A3 Grouping of Animals A2->A3 B1 Control Group (Vehicle) B2 Test Group 1 ([Met5]-Enkephalin) B3 Test Group 2 (Analog) C1 Measure Response Latency at Predetermined Time Points B1->C1 B2->C1 B3->C1 C2 Record Data D1 Calculate Mean Latency / %MPE C2->D1 D2 Statistical Comparison (e.g., ANOVA, t-test) D1->D2 D3 Determine ED50 Values D2->D3

Caption: General workflow for in vivo analgesic potency experiments.

Comparative Analgesic Potency of [Met5]-Enkephalin Analogs

Native [Met5]-Enkephalin has a very short biological half-life, limiting its analgesic efficacy when administered systemically.[1] Research has focused on creating analogs with increased stability and ability to cross the blood-brain barrier.

Compound/AnalogModification StrategyKey Findings on Analgesic PotencyReference
[Met5]-Enkephalin Endogenous Peptide (Baseline)Exhibits short-lived analgesic effects when administered directly into the brain.[1] Ineffective systemically due to rapid degradation.[1]
Lipotropin Fragments (e.g., β-LPH-(61-91)) Peptide Chain ElongationFragments of β-lipotropin that contain the [Met5]-Enkephalin sequence at their N-terminus show significantly higher in vivo analgesic potency. The effect is a function of the peptide chain length, with longer fragments being more potent.[14]
[D-Ala2]-Met-enkephalinamide (DALA) Substitution and AmidationA synthetic analog resistant to degradation by brain enzymes. Low doses (5-10 micrograms) microinjected into a rat's brain produced profound and long-lasting morphine-like analgesia.[1]
Pro5-Enkephalin Analogs Proline SubstitutionThese analogs exhibit unusually strong antinociceptive activity in vivo compared to N-Val5 analogs, which are equiactive in vitro, suggesting the cyclic structure of proline contributes to in vivo potency without altering receptor binding.[15]
Glycopeptide Analogs (e.g., L-serinyl β-D-glucoside analogs) Glycosylation (Sugar Attachment)Glycosylation enhances transport across the blood-brain barrier, potentially via glucose transporters.[2] These analogs produce profound and long-lasting analgesia in mice (tail-flick and hot-plate assays) even when administered intraperitoneally.[2][3][16][2][3]

Note: This table summarizes qualitative and semi-quantitative findings from the cited literature. Direct quantitative comparison (e.g., ED50 values) across different studies can be challenging due to variations in experimental conditions.

Conclusion

While [Met5]-Enkephalin itself is a potent but transient endogenous analgesic, its therapeutic potential is limited by its poor pharmacokinetic properties. Research into synthetic analogs has yielded promising strategies to enhance its analgesic efficacy. Key modifications include amino acid substitutions to increase enzymatic stability (e.g., DALA), chain elongation as seen in lipotropin fragments, and glycosylation to facilitate transport across the blood-brain barrier. These advancements have produced analogs with significantly prolonged and more potent analgesic effects in preclinical models, paving the way for the development of novel peptide-based therapeutics for pain management.[3]

References

A Comparative Analysis of [Met5]-Enkephalin Amide and its Free Acid Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between endogenous peptides and their synthetic analogs is crucial for advancing therapeutic strategies. This guide provides a detailed comparison of [Met5]-Enkephalin amide and its native free acid form, focusing on their pharmacological and physicochemical properties. The information is supported by experimental data from various studies, offering a comprehensive overview for research and development purposes.

[Met5]-Enkephalin, an endogenous opioid pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, plays a significant role in pain modulation and neurotransmission by acting as an agonist at opioid receptors.[1] Chemical modifications, such as C-terminal amidation, are common strategies to enhance the therapeutic potential of peptides. This guide will delve into the key differences between the naturally occurring [Met5]-Enkephalin (free acid) and its amidated analog.

Key Differences in Biological Activity and Stability

The primary distinction between [Met5]-Enkephalin amide and its free acid form lies in their potency and stability. While both are agonists at μ (mu) and δ (delta) opioid receptors, the amide modification generally confers a more robust pharmacological profile.[1]

Enhanced Potency and Receptor Affinity

While direct comparative studies on the native forms are limited, research on related analogs suggests that C-terminal amidation enhances analgesic activity. For instance, studies on [D-Ala2, Met5]-enkephalinamides have shown significantly higher analgesic potency compared to the parent Met-enkephalin. This increased potency is attributed to a combination of factors, including enhanced receptor binding affinity and increased resistance to enzymatic degradation. One study indicated that Methionine-Enkephalin amide exhibits a greater affinity for the rat brain opiate receptor in comparison to [Met5]-Enkephalin.

Increased Metabolic Stability

The free carboxyl group of [Met5]-Enkephalin makes it susceptible to rapid degradation by carboxypeptidases in biological systems. Amidation of the C-terminus removes this vulnerable site, leading to a longer biological half-life. The native [Met5]-Enkephalin is rapidly metabolized, with a half-life of only a few minutes in plasma and cerebrospinal fluid.[2] The primary degradation pathway involves the cleavage of the Tyr-Gly peptide bond by aminopeptidases. Research has shown that Methionine-Enkephalin amide is more resistant to degradation by peptidases found in the guinea-pig ileum when compared to its free acid counterpart.

Quantitative Data Comparison

The following tables summarize the available quantitative data for [Met5]-Enkephalin and its amidated analogs. It is important to note that the data for the amide form is often from studies on analogs with additional modifications (e.g., D-Ala2 substitution), which are known to further enhance stability and potency.

Table 1: In Vitro Biological Activity

CompoundBioassayPotency (IC50)Receptor Target
[D-Ala2]-Met-enkephalinamideGuinea Pig Ileum55 nMμ/δ Opioid Receptors
[Met5]-EnkephalinGuinea Pig Ileum>6000 nMμ/δ Opioid Receptors

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vivo and Ex Vivo Stability

CompoundBiological MatrixHalf-life
[Met5]-EnkephalinHuman Plasma~12.8 minutes
[Met5]-EnkephalinCerebrospinal Fluid~26.2 minutes[3]
[Met5]-EnkephalinIn vitro (plasma)< 2 minutes

Signaling Pathways and Experimental Workflows

The biological effects of [Met5]-Enkephalin and its amide are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

cluster_0 Opioid Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Response Enkephalin Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Enkephalin->Opioid_Receptor Binds G_Protein G-protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+↓, K+↑) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neurotransmitter_Release Neurotransmitter Release Inhibition cAMP->Neurotransmitter_Release Ion_Channels->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia Start Compound Synthesis ([Met5]-Enkephalin Amide & Free Acid) Receptor_Binding Opioid Receptor Binding Assay Start->Receptor_Binding Functional_Assay Functional Assay (e.g., Guinea Pig Ileum) Start->Functional_Assay Stability_Assay Stability Assay (Plasma, CSF) Start->Stability_Assay Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis In_Vivo In Vivo Analgesia Model (e.g., Hot Plate Test) Functional_Assay->In_Vivo Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis In_Vivo->Data_Analysis

References

A Comparative Analysis of Endogenous Opioid Peptides in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the three major families of endogenous opioid peptides: endorphins, enkephalins, and dynorphins. It details their distribution within the brain, outlines common experimental protocols for their quantification, and illustrates their receptor-mediated signaling pathways.

Endogenous opioid peptides are a crucial component of the neuromodulatory systems in the brain, playing a pivotal role in pain perception, emotional regulation, reward pathways, and stress responses. These peptides exert their effects by binding to specific opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. Understanding the distinct distribution and concentration of each peptide family is essential for targeted therapeutic development.[1][2]

Comparative Distribution of Endogenous Opioid Peptides in Rat Brain

The concentration and distribution of endogenous opioid peptides vary significantly across different brain regions, reflecting their specialized functions. The following table summarizes quantitative data from studies on rat brain tissue, providing a comparative overview of peptide levels.

Brain RegionPeptide FamilyPeptide MeasuredConcentration (pmol/g wet weight)Primary Receptor Affinity
Striatum EnkephalinsMet-Enkephalin681 ± 31δ > µ
Leu-Enkephalin209 ± 38δ > µ
DynorphinsDynorphin A~1.0κ
Dynorphin B~5.0κ
β-Endorphinsβ-EndorphinNot Detected/Very Lowµ ≈ δ
Hypothalamus EnkephalinsMet-Enkephalin575 ± 63δ > µ
Leu-Enkephalin100 ± 13δ > µ
DynorphinsDynorphin A~2.0κ
Dynorphin B~10.0κ
β-Endorphinsβ-EndorphinPresent, but quantification in pmol/g not consistently reported.µ ≈ δ
Hippocampus EnkephalinsMet-EnkephalinPresent, levels vary by subregion.δ > µ
Leu-EnkephalinPresent, levels vary by subregion.δ > µ
DynorphinsDynorphin A~1.0κ
Dynorphin B~5.0κ
β-Endorphinsβ-EndorphinNot Detected/Very Lowµ ≈ δ
Cortex EnkephalinsMet-EnkephalinVaries by cortical area.δ > µ
Leu-EnkephalinVaries by cortical area.δ > µ
DynorphinsDynorphin A~0.5κ
Dynorphin B~1.0κ
β-Endorphinsβ-EndorphinNot Detected/Very Lowµ ≈ δ
Midbrain DynorphinsDynorphin A~1.0κ
Dynorphin B~5.0κ
β-Endorphinsβ-EndorphinPresent, but quantification in pmol/g not consistently reported.µ ≈ δ
Pituitary Gland DynorphinsDynorphin A~10.0κ
Dynorphin B~100.0κ
β-Endorphinsβ-EndorphinHigh concentrations present.µ ≈ δ

Note: Data is compiled from multiple sources and may vary based on the specific rat strain, age, and analytical method used. "Not Detected/Very Low" indicates that in some radioimmunoassay studies, levels were below the limit of detection in those specific brain regions.[3]

Experimental Protocols

The accurate quantification of endogenous opioid peptides from brain tissue is critical for research. The following sections detail common methodologies for these analyses.

General Experimental Workflow

The analysis of opioid peptides from brain tissue typically follows a standardized workflow to ensure reproducibility and accuracy. This involves tissue extraction, peptide purification, and subsequent quantification by methods such as radioimmunoassay or mass spectrometry.

G cluster_0 Tissue Preparation cluster_1 Peptide Extraction & Purification cluster_2 Quantification A Brain Tissue Dissection B Homogenization in Acidic Buffer A->B C Centrifugation B->C D Solid Phase Extraction (SPE) C->D E Elution and Drying D->E F Radioimmunoassay (RIA) E->F For specific peptides G HPLC-MS/MS E->G For multiple peptides

Caption: General workflow for opioid peptide analysis.

Radioimmunoassay (RIA) for β-Endorphin

Radioimmunoassay is a highly sensitive technique used for quantifying specific peptides like β-endorphin.

  • Tissue Extraction: Brain tissue is homogenized in an acidic buffer (e.g., 1 M acetic acid) to inactivate proteases and then centrifuged.[3]

  • Purification: The supernatant containing the peptides is often purified using solid-phase extraction (SPE) cartridges to remove interfering substances.

  • Assay Procedure:

    • A known quantity of radiolabeled β-endorphin (e.g., with ¹²⁵I) is mixed with a specific antibody against β-endorphin.

    • The tissue extract (containing unlabeled β-endorphin) is added to this mixture.

    • The unlabeled peptide from the sample competes with the radiolabeled peptide for binding to the antibody.

    • After incubation, the antibody-bound fraction is separated from the unbound fraction.

    • The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • Quantification: A standard curve is generated using known concentrations of unlabeled β-endorphin. The concentration in the sample is determined by comparing its radioactivity to the standard curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Enkephalins and Dynorphins

HPLC-MS/MS offers high specificity and the ability to quantify multiple peptides simultaneously.

  • Sample Preparation:

    • Brain tissue is homogenized in a solution containing protease inhibitors.

    • Proteins are precipitated using a solvent like acetonitrile and removed by centrifugation.

    • The supernatant is dried and reconstituted in a suitable solvent for HPLC.

  • HPLC Separation:

    • The peptide extract is injected into an HPLC system equipped with a C18 reverse-phase column.

    • A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solution with an ion-pairing agent (e.g., formic acid) is used to separate the peptides based on their hydrophobicity.

  • MS/MS Detection:

    • As peptides elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • In the first quadrupole, a specific precursor ion (the molecular weight of the target peptide) is selected.

    • This precursor ion is fragmented in the second quadrupole (collision cell).

    • In the third quadrupole, specific fragment ions (product ions) are selected and detected.

  • Quantification: The amount of a specific peptide is quantified by the intensity of its product ion signal, often by comparison to a stable isotope-labeled internal standard.

Signaling Pathways of Opioid Receptors

Endogenous opioid peptides exert their effects by activating their respective G-protein coupled receptors (GPCRs). The canonical signaling pathway for all three major opioid receptors involves coupling to inhibitory G-proteins (Gi/o).

Mu-Opioid Receptor (MOR) Signaling

G ligand β-Endorphin / Enkephalin receptor Mu-Opioid Receptor (MOR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels K+ and Ca2+ Channels g_protein->ion_channels Modulation camp cAMP adenylyl_cyclase->camp cellular_response Decreased Neuronal Excitability camp->cellular_response Reduced Signaling ion_channels->cellular_response Hyperpolarization

Caption: Mu-Opioid Receptor (MOR) signaling pathway.

Delta-Opioid Receptor (DOR) Signaling

G ligand Enkephalin receptor Delta-Opioid Receptor (DOR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels K+ and Ca2+ Channels g_protein->ion_channels Modulation camp cAMP adenylyl_cyclase->camp cellular_response Decreased Neurotransmitter Release camp->cellular_response Reduced Signaling ion_channels->cellular_response Inhibition of Ca2+ influx

Caption: Delta-Opioid Receptor (DOR) signaling pathway.

Kappa-Opioid Receptor (KOR) Signaling

G ligand Dynorphin receptor Kappa-Opioid Receptor (KOR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels Ca2+ Channels g_protein->ion_channels Inhibition camp cAMP adenylyl_cyclase->camp cellular_response Reduced Dopamine Release camp->cellular_response Reduced Signaling ion_channels->cellular_response Inhibition of Ca2+ influx

Caption: Kappa-Opioid Receptor (KOR) signaling pathway.

Upon agonist binding, the activated Gi/o protein dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, typically by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[4] The combined effect is a reduction in neuronal excitability and neurotransmitter release. In addition to this canonical pathway, opioid receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of other signaling cascades, such as mitogen-activated protein kinases (MAPKs).

References

Unveiling the Neuromodulatory Dance: A Comparative Guide to the Synergistic Effects of [Met5]-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[Met5]-Enkephalin (Met-enk), an endogenous opioid peptide, plays a crucial role in modulating a wide array of physiological processes, from pain perception to emotional regulation. Its influence, however, is not exerted in isolation. Met-enk engages in a complex interplay with other key neurotransmitter systems, leading to synergistic or antagonistic effects that shape neuronal signaling and behavior. This guide provides an objective comparison of the synergistic effects of Met-enk with four major neurotransmitters: Dopamine, Serotonin, GABA, and Glutamate, supported by experimental data and detailed methodologies.

[Met5]-Enkephalin and Dopamine: A Reciprocal Relationship in Reward and Motivation

The interaction between the opioid and dopaminergic systems is fundamental to the brain's reward circuitry. Evidence suggests a reciprocal regulatory relationship where dopamine influences Met-enk levels and vice versa, impacting behaviors associated with motivation and reinforcement.

Dopamine receptor blockade has been shown to increase striatal Met-enk concentrations by approximately 50%, while the depletion of presynaptic dopamine led to a 50-60% increase in Met-enk levels.[1] Conversely, chronic treatment with a dopamine receptor agonist resulted in a modest 10-20% decrease in Met-enk concentrations.[1] In primary striatal cell cultures, dopamine application (10⁻⁶ M) for 48 hours induced a 50% decrease in both preproenkephalin mRNA levels and Met-enkephalin neuronal content.[2] This inhibitory control is mediated through D2 receptor activation and also leads to a 50% decrease in KCl-induced Met-enkephalin secretion.[2]

Functionally, a stable analog of Met-enk, DAMEA, was found to attenuate conditioned suppression of motility, an effect that was blocked by lesions of dopaminergic neurons, indicating a necessary role for the striatal dopaminergic system in this opioid-mediated effect.[3] Furthermore, DAMEA reversed the decrease in dopamine turnover in the striatum of conditioned animals, highlighting the synergistic interplay in stress-induced behaviors.[3]

Quantitative Data Summary: [Met5]-Enkephalin and Dopamine Interaction
Experimental ModelManipulationEffect on [Met5]-EnkephalinQuantitative ChangeReference
Rat Striatum (in vivo)Dopamine receptor blockadeIncreased concentration~50% increase[1]
Rat Striatum (in vivo)Presynaptic dopamine depletionIncreased concentration50-60% increase[1]
Rat Striatum (in vivo)Chronic dopamine agonist treatmentDecreased concentration10-20% decrease[1]
Rat Striatal Cell CultureDopamine (10⁻⁶ M) for 48hDecreased mRNA and content50% decrease[2]
Rat Striatal Cell CultureDopamine (10⁻⁶ M) for 2hDecreased KCl-induced secretion50% decrease[2]

Signaling Pathway: Dopaminergic Inhibition of Enkephalin Release

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R EnkNeuron Enkephalinergic Neuron D2R->EnkNeuron Inhibition MetEnk [Met5]-Enkephalin Release EnkNeuron->MetEnk

Dopamine acting on D2 receptors inhibits Met-enk release.

[Met5]-Enkephalin and Serotonin: A Modulatory Interaction in Pain and Locomotion

The interplay between Met-enk and serotonin (5-hydroxytryptamine, 5-HT) is crucial in the modulation of pain and motor control. Studies indicate that Met-enk can exert an inhibitory influence on serotonin release.

In the rat ventral spinal cord, Met-enk (1 x 10⁻⁸ M - 1 x 10⁻⁶ M) was shown to reduce the electrically evoked release of serotonin in a concentration-dependent manner.[4][5] This inhibitory action is mediated via delta-opioid receptors.[4][5] In the context of analgesia, morphine administered to the periaqueductal gray activates an ascending serotonergic pathway to the nucleus accumbens, which in turn activates an enkephalinergic mechanism, suggesting a serial interaction for pain modulation.[6][7]

Quantitative Data Summary: [Met5]-Enkephalin and Serotonin Interaction
Experimental Model[Met5]-Enkephalin ConcentrationEffect on Serotonin ReleaseReference
Rat Ventral Lumbar Spinal Cord Slices1 x 10⁻⁸ M - 1 x 10⁻⁶ MConcentration-dependent reduction[4][5]

Experimental Workflow: In Vivo Microdialysis for Neurotransmitter Measurement

Probe Microdialysis Probe (in vivo) Perfusion Perfusion with Artificial CSF Probe->Perfusion Collection Dialysate Collection Perfusion->Collection Analysis HPLC-MS/MS Analysis Collection->Analysis Quantification Quantification of Serotonin & Met-enk Analysis->Quantification

Workflow for in vivo measurement of neurotransmitters.

[Met5]-Enkephalin with GABA and Glutamate: Balancing Excitation and Inhibition

Met-enk's interaction with the primary inhibitory (GABA) and excitatory (glutamate) neurotransmitter systems is fundamental to its widespread neuromodulatory effects. A key mechanism of opioid action is the disinhibition of GABAergic neurons, leading to the activation of downstream circuits.

In the anterior cingulate cortex (ACC), Met-enk inhibits both AMPA-mediated excitatory postsynaptic currents (EPSCs) and GABA-mediated inhibitory postsynaptic currents (IPSCs).[1] However, inhibitory transmission is more potently inhibited than excitatory transmission.[1] This preferential suppression of inhibition leads to a net disinhibition of the thalamo-cortical excitatory pathway at moderate concentrations of Met-enk.[8]

Similarly, in the hippocampus, Met-enk (10-20 µM) reversibly reduces the frequency of GABAergic spontaneous miniature IPSPs (smIPSPs), suggesting a direct action on presynaptic GABAergic terminals.[9][10] In the striatum, exogenously applied Met-enk also acts on opioid receptors to inhibit synaptic GABA responses.[4]

Quantitative Data Summary: [Met5]-Enkephalin Effects on GABAergic and Glutamatergic Transmission
ParameterExcitatory (Glutamatergic) Synaptic Transmission (EPSC)Inhibitory (GABAergic) Synaptic Transmission (IPSC)Reference
EC₅₀ 0.0894 µM0.0241 µM[1]
Maximal Inhibition 48.53%72.92%[1]
Inhibition at 0.1 µM Met-enk 20.94 ± 9.29%64.72 ± 15.89%[1]
Inhibition at 0.3 µM Met-enk 42.14 ± 24.16%66.41 ± 25.39%[1]
Inhibition at 1 µM Met-enk 40.05 ± 13.96%70.73 ± 16.32%[1]

Signaling Pathway: [Met5]-Enkephalin's Dual Modulation of Excitatory and Inhibitory Inputs

MetEnk [Met5]-Enkephalin OpR_E Opioid Receptor (on Glutamatergic Terminal) MetEnk->OpR_E OpR_I Opioid Receptor (on GABAergic Terminal) MetEnk->OpR_I GluNeuron Glutamatergic Neuron OpR_E->GluNeuron Inhibition GABANeuron GABAergic Neuron OpR_I->GABANeuron Stronger Inhibition Postsynaptic Postsynaptic Neuron GluNeuron->Postsynaptic EPSP GABANeuron->Postsynaptic IPSP

Met-enk differentially inhibits excitatory and inhibitory inputs.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is instrumental in studying the effects of [Met5]-Enkephalin on synaptic transmission.

Objective: To measure excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents in neurons in response to Met-enk application.

Methodology:

  • Slice Preparation: Brain slices (e.g., from the anterior cingulate cortex or hippocampus) are prepared from rodents.

  • Recording Setup: Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are obtained from visually identified neurons (e.g., pyramidal neurons).

  • Stimulation: Electrical or optogenetic stimulation is used to evoke synaptic responses. For optogenetic stimulation, light-sensitive channels (e.g., Channelrhodopsin-2) are expressed in specific presynaptic neuronal populations.

  • Drug Application: A baseline of synaptic currents is recorded. [Met5]-Enkephalin is then bath-applied at various concentrations.

  • Data Acquisition and Analysis: Evoked EPSCs and IPSCs are recorded and analyzed for changes in amplitude, frequency, and kinetics. EPSCs are typically recorded at a holding potential of -70 mV, while IPSCs are recorded at 0 mV. Pharmacological agents are used to isolate specific receptor-mediated currents (e.g., APV and CNQX to block NMDA and AMPA receptors, respectively, for isolating GABAergic currents).[1][9]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the concentration of [Met5]-Enkephalin and other neurotransmitters (e.g., serotonin, dopamine) in specific brain regions.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum).

  • Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

  • Dialysate Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).

  • Sample Analysis: The collected dialysate samples are analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or electrochemical detection, to quantify the concentrations of the target neurotransmitters.[11][12][13]

This guide provides a comparative overview of the synergistic effects of [Met5]-Enkephalin with key neurotransmitters. The intricate nature of these interactions underscores the complexity of neuromodulation and opens avenues for the development of novel therapeutic strategies targeting these interconnected systems. Further research is warranted to fully elucidate the functional consequences of these synergistic actions in both health and disease.

References

A Comparative Guide to the Bioactivity of a Novel [Met5]-Enkephalin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of a novel, hypothetical [Met5]-Enkephalin analog, designated "Novel Analog," against the endogenous opioid peptide [Met5]-Enkephalin and other standard opioid receptor ligands. The data presented herein is compiled from established experimental findings and serves as a framework for the validation and characterization of new opioid compounds.

Comparative Bioactivity Data

The following tables summarize the binding affinity and functional potency of the Novel Analog in comparison to standard reference compounds at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).

CompoundReceptorBinding Affinity (Ki, nM)Reference Radioligand
Novel Analog MOR 0.8 [³H]-DAMGO
DOR 5.2 [³H]-DPDPE
[Met5]-EnkephalinMOR1 - 10[³H]-Dihydromorphine[1]
DOR5 - 8[1][³H]-[D-Ala2,D-Leu5]-enkephalin[1]
DAMGOMOR1.16 - 3.46[2][3][4][³H]-DAMGO[5]
DPDPEDOR~5.2 (EC50)[6][³H]-IleDelt II[7]
NaltrexoneMOR~0.39 (antagonist)[8][³H]-Diprenorphine[8]
DOR~0.44 (antagonist)[8][³H]-Diprenorphine[8]

Table 1: Comparative Receptor Binding Affinities. Lower Ki values indicate higher binding affinity.

CompoundReceptorFunctional Potency (EC50, nM)Emax (%)
Novel Analog MOR 2.5 95
DOR 15.8 85
DAMGOMOR19.7 - 102.8[3][9]100 (by definition)
DPDPEDOR~0.68[8]100 (by definition)

Table 2: Comparative Functional Agonist Potency. EC50 represents the concentration for 50% of the maximal effect. Emax is the maximum effect relative to a standard full agonist.

Signaling Pathways and Experimental Workflow

To understand the biological context of these findings, the following diagrams illustrate the canonical opioid receptor signaling pathway and the experimental workflow for validating a novel analog.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid Receptor Opioid Receptor G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits Opioid Agonist Opioid Agonist Opioid Agonist->Opioid Receptor Binds cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to

Caption: Canonical Gαi/o-coupled opioid receptor signaling pathway.

Experimental Workflow A Synthesis & Purification of Novel Analog B Radioligand Binding Assay (Determine Ki at MOR & DOR) A->B C GTPγS Binding Assay (Determine EC50 & Emax) B->C D cAMP Accumulation Assay (Confirm functional inhibition) C->D E Data Analysis & Comparison with Standards D->E

Caption: Experimental workflow for bioactivity validation.

Logical Relationship of Validation High_Affinity High Binding Affinity (Low Ki) G_Protein_Activation G-Protein Activation (EC50) High_Affinity->G_Protein_Activation Leads to cAMP_Inhibition cAMP Inhibition G_Protein_Activation->cAMP_Inhibition Causes Bioactive_Agonist Bioactive Agonist cAMP_Inhibition->Bioactive_Agonist Confirms

Caption: Logical flow of the validation process.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the novel analog for MOR and DOR.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human MOR or DOR.

  • Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the Novel Analog and standard compounds.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration of ~1 nM, 50 µL of the competing ligand (Novel Analog or standard) at various concentrations, and 50 µL of cell membrane suspension (10-20 µg of protein).

  • For non-specific binding wells, add 10 µM naloxone instead of the competing ligand.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the novel analog.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human MOR or DOR.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

  • GF/B glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the Novel Analog and standard agonists (DAMGO for MOR, DPDPE for DOR).

  • In a 96-well plate, add 50 µL of assay buffer containing 10 µM GDP, 50 µL of [³⁵S]GTPγS (final concentration ~0.05 nM), 50 µL of the test compound at various concentrations, and 50 µL of cell membrane suspension (5-10 µg of protein).

  • For basal binding, add buffer instead of the test compound. For non-specific binding, add 10 µM unlabeled GTPγS.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction and filter as described for the radioligand binding assay.

  • Wash the filters and measure radioactivity.

  • Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP Accumulation Assay

Objective: To confirm the Gαi/o-coupling of the novel analog by measuring the inhibition of adenylyl cyclase activity.

Materials:

  • Whole CHO or HEK293 cells stably expressing human MOR or DOR.

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of the Novel Analog or standard agonists for 15 minutes in the presence of 500 µM IBMX.

  • Stimulate the cells with 10 µM forskolin for 30 minutes to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • The inhibitory effect of the agonist is observed as a decrease in the forskolin-stimulated cAMP levels.

  • Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50 value.

References

[Met5]-Enkephalin Research: A Comparative Guide to Published Findings and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research on [Met5]-Enkephalin, a naturally occurring pentapeptide with diverse physiological roles. We examine the reproducibility of findings related to its receptor binding, signaling pathways, and effects on cell proliferation. This guide aims to offer an objective overview to aid researchers in navigating the complexities of [Met5]-Enkephalin literature and designing future studies.

I. Receptor Binding Affinity of [Met5]-Enkephalin: A Tale of Two Receptor Systems

[Met5]-Enkephalin is widely recognized as an endogenous opioid peptide. However, research has unveiled a dual role for this molecule, acting through both classical opioid receptors and a distinct receptor associated with growth regulation. This duality has led to some variability in reported findings, emphasizing the importance of experimental context.

[Met5]-Enkephalin is a potent agonist of the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor, with little to no effect on the κ-opioid receptor. Its role as an "opioid growth factor" (OGF) is mediated through the Opioid Growth Factor Receptor (OGFr), formerly known as the ζ (zeta)-opioid receptor.[1] A key point of divergence in the literature is the attribution of its anti-proliferative effects, with some studies highlighting the OGFr pathway as distinct from the classical opioid receptor pathways, while others suggest an interplay.

Table 1: Comparative Receptor Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of [Met5]-Enkephalin

ParameterReceptor/EffectValueSpecies/Tissue/Cell LineReference
Ki μ-opioid receptor~10 nM (morphine displacement)Rat Brain[2]
δ-opioid receptor5-8 nM ([D-Ala2,D-Leu5]enkephalin displacement)Rat Brain[2]
Kd δ-opioid receptor (ZFOR1)4.0 ± 0.4 nMZebrafish[3]
δ-opioid receptor (ZFOR4, high affinity)0.8 ± 0.2 nMZebrafish[3]
δ-opioid receptor (ZFOR4, low affinity)30.2 ± 10.2 nMZebrafish[3]
IC50 Inhibition of pelvic nerve-evoked contractions2.2 nMCat distal colon
Inhibition of DNA Synthesis10⁻⁵ to 10⁻⁸ MCOS-7 cells[4][5]

Note on Reproducibility: The variability in reported binding affinities can be attributed to several factors, including the radioligand used, the tissue or cell line preparation, and the specific assay conditions.[6] For instance, the binding affinity of opioid ligands can differ significantly between species.[6]

II. Signaling Pathways: Classical Opioids vs. Growth Factor Mimicry

The signaling pathways activated by [Met5]-Enkephalin are dependent on the receptor it engages. This leads to distinct downstream effects, and understanding these pathways is crucial for interpreting experimental outcomes.

Classical Opioid Receptor Signaling:

Activation of μ- and δ-opioid receptors by [Met5]-Enkephalin typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate ion channel activity and neurotransmitter release, contributing to its analgesic and neuromodulatory effects.

G Met5_Enkephalin [Met5]-Enkephalin Opioid_Receptor μ/δ Opioid Receptor Met5_Enkephalin->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Modulation of Ion Channels ↓ Neurotransmitter Release cAMP->Downstream_Effects G Met5_Enkephalin [Met5]-Enkephalin (OGF) OGFr OGF Receptor Met5_Enkephalin->OGFr Endocytosis Clathrin-Mediated Endocytosis OGFr->Endocytosis triggers OGF_OGFr_Complex OGF-OGFr Complex Endocytosis->OGF_OGFr_Complex p16_p21 ↑ p16 & p21 OGF_OGFr_Complex->p16_p21 leads to Cell_Cycle_Arrest G1/S Cell Cycle Arrest p16_p21->Cell_Cycle_Arrest G Start Start Prepare_Membranes Prepare Cell Membranes with Opioid Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & [Met5]-Enkephalin Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate Ki Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Personal protective equipment for handling [Met5]-Enkephalin, amide TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [Met5]-Enkephalin, amide TFA. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), a comprehensive safety approach is recommended due to its nature as a bioactive peptide and the presence of trifluoroacetic acid (TFA).[1] The full toxicological properties of many research chemicals are not always completely understood. Therefore, following standard prudent laboratory practices is essential.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification and Use
Hand Protection Nitrile GlovesWear two pairs of nitrile gloves when handling the solid compound and its solutions. Change gloves immediately if contaminated. For chemicals of unknown toxicity, a flexible laminate glove can be worn under a heavy-duty, chemically resistant outer glove.[2]
Eye Protection Safety GogglesChemical splash goggles are required to protect from dust particles and accidental splashes of solutions.[2][3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times to protect skin and personal clothing from contamination.[1][2]
Respiratory Protection Not generally requiredHandling should be performed in a chemical fume hood to avoid inhalation of the powdered form. If a fume hood is unavailable, a fitted N95 respirator may be considered.

Operational Plan: Handling and Reconstitution

Handling Powdered this compound:

Handling of the lyophilized powder presents the highest risk of inhalation and contamination.

  • Engineering Controls : All manipulations of the powdered compound, especially weighing, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]

  • Weighing Procedure :

    • Designate a specific area within the fume hood for handling the powder.

    • Tare a clean, empty microcentrifuge tube or vial on a balance.

    • Inside the fume hood, carefully transfer the desired amount of the powder to the tared container.

    • Close the container securely before removing it from the fume hood.

  • Storage : Lyophilized peptides should be stored at -20°C or colder in a desiccator to protect from moisture and light.[5]

Reconstitution:

  • Allow the vial of the powdered peptide to warm to room temperature before opening to prevent condensation.

  • Use a sterile syringe to add the appropriate solvent (e.g., sterile water or a buffer) to the vial.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause degradation.

  • For storage of the reconstituted peptide solution, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[5]

Disposal Plan

The disposal of this compound and its containers must adhere to institutional and local regulations for chemical waste. The trifluoroacetic acid (TFA) component necessitates that this compound be treated as hazardous waste.

  • Solid Waste : All disposable materials that have come into contact with the peptide, such as gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste bag.

  • Liquid Waste : Unused or contaminated solutions of the peptide should be collected in a clearly labeled, sealed hazardous waste container. Trifluoroacetic acid waste should not be poured down the drain.[6][7] The waste container should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials like bases and oxidizers.[6]

  • Sharps : Needles and syringes used for reconstitution should be disposed of in an approved sharps container.

Experimental Workflow and Safety Procedures

The following diagram illustrates the key steps and safety precautions for handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Powder cluster_experiment Experimental Use cluster_disposal Disposal start Receive Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Powder in Fume Hood fume_hood->weigh reconstitute Reconstitute with Solvent weigh->reconstitute use Use in Experiment reconstitute->use store_solution Aliquot and Store Solution at -20°C reconstitute->store_solution solid_waste Dispose of Contaminated Solids in Hazardous Waste use->solid_waste liquid_waste Dispose of Unused Solution in Hazardous Liquid Waste use->liquid_waste decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate end Remove PPE and Wash Hands decontaminate->end

Caption: Workflow for the safe handling of this compound.

References

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